molecular formula C3H6O3 B12380453 D-(-)-Lactic acid-13C

D-(-)-Lactic acid-13C

Número de catálogo: B12380453
Peso molecular: 91.07 g/mol
Clave InChI: JVTAAEKCZFNVCJ-DFXGSJBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R)-2-hydroxy(113C)propanoic acid is a chiral, isotopically labeled version of D-lactic acid in which a carbon-13 atom is incorporated at the 3-position . This compound is essential for advanced research applications that require precise tracking of metabolic pathways or molecular assembly. The primary research value of this reagent lies in its role as a stable isotope-labeled tracer. It is particularly useful in NMR spectroscopy and mass spectrometry studies to elucidate biochemical mechanisms and kinetics in systems where the D-isomer of 2-hydroxypropanoic acid is active . In synthetic chemistry, it serves as a building block for the preparation of isotopically labeled complex molecules, pharmaceuticals, and other specialty chemicals, allowing researchers to track the incorporation and fate of the propanoic acid moiety with high sensitivity. The (2R) stereochemistry is critical for studies involving specific enzymatic interactions or for creating materials with defined chiral properties . The mechanism of action for the unlabeled compound often involves its role as a metabolic intermediate or a precursor in biosynthetic pathways . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Propiedades

Fórmula molecular

C3H6O3

Peso molecular

91.07 g/mol

Nombre IUPAC

(2R)-2-hydroxy(113C)propanoic acid

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i3+1

Clave InChI

JVTAAEKCZFNVCJ-DFXGSJBSSA-N

SMILES isomérico

C[C@H]([13C](=O)O)O

SMILES canónico

CC(C(=O)O)O

Origen del producto

United States

Foundational & Exploratory

What is D-(-)-Lactic acid-13C and its significance in metabolic research?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-Lactic acid, a stereoisomer of lactic acid, has historically been viewed as a metabolic byproduct with potential toxic effects at high concentrations. However, the advent of stable isotope labeling, particularly with Carbon-13 (¹³C), has transformed D-(-)-lactic acid into a valuable probe for elucidating complex metabolic pathways in real-time. This technical guide provides an in-depth overview of D-(-)-Lactic acid-¹³C, its significance in metabolic research, and detailed methodologies for its application. We will explore its use in metabolic flux analysis (MFA) via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and its emerging role in understanding cellular signaling. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize D-(-)-Lactic acid-¹³C in their studies.

Introduction to D-(-)-Lactic Acid-¹³C

D-(-)-Lactic acid is the R-enantiomer of lactic acid. While L-(+)-lactic acid is the predominant form in human metabolism, D-(-)-lactic acid is produced in smaller quantities, primarily through the glyoxalase pathway and by gut microbiota.[1][2][3] Elevated levels of D-lactic acid can be associated with pathological conditions such as short bowel syndrome, leading to D-lactic acidosis.[1][2]

The synthesized form, D-(-)-Lactic acid-¹³C, is an isotopically labeled molecule where one or more carbon atoms are replaced with the stable isotope ¹³C. This labeling does not alter the chemical properties of the molecule but allows it to be traced and distinguished from its unlabeled counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This makes D-(-)-Lactic acid-¹³C a powerful tool for metabolic research, enabling the quantitative analysis of metabolic fluxes and the elucidation of pathway dynamics in living systems.[4][5]

Chemical Properties of D-(-)-Lactic acid-¹³C:

PropertyValue
Molecular Formula C₃H₆O₃
IUPAC Name (2R)-2-hydroxypropanoic acid (with ¹³C label)
Molecular Weight Approximately 91.07 g/mol (for single ¹³C label)
Canonical SMILES C--INVALID-LINK--O (unlabeled)

Significance in Metabolic Research

The use of D-(-)-Lactic acid-¹³C and its more commonly studied counterpart, L-(+)-Lactic acid-¹³C, provides a unique window into cellular metabolism. By tracing the fate of the ¹³C label, researchers can gain insights into:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network. ¹³C-MFA is a cornerstone technique for understanding cellular physiology and identifying metabolic bottlenecks.[5][6][7][8]

  • Central Carbon Metabolism: Elucidating the activity of key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[9]

  • In Vivo Metabolism: Studying metabolic processes in living organisms, including preclinical models and human subjects, through techniques like hyperpolarized ¹³C NMR.[10][11][12]

  • Cellular Signaling: Investigating the role of lactate as a signaling molecule that can influence pathways like PI3K/Akt, MAPK, and NF-κB.

Experimental Protocols

¹³C-Metabolic Flux Analysis (MFA) using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for performing a ¹³C-MFA experiment using a ¹³C-labeled substrate like D-(-)-Lactic acid-¹³C or, more commonly, a precursor that is metabolized to lactate, such as [U-¹³C]glucose.

Objective: To quantify the relative and absolute fluxes through central carbon metabolism.

Materials:

  • Cell culture medium deficient in the metabolite to be labeled

  • ¹³C-labeled substrate (e.g., [U-¹³C]glucose)

  • Cultured cells of interest

  • Saline solution (for washing)

  • 6N HCl

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • GC-MS system

Protocol:

  • Cell Culture and Labeling:

    • Culture cells to the desired density in standard medium.

    • Replace the standard medium with a medium containing the ¹³C-labeled substrate. The concentration and choice of labeled substrate will depend on the specific research question. For example, a mixture of [1-¹³C]glucose and unlabeled glucose can be used to resolve fluxes in the upper part of metabolism.[13]

    • Incubate the cells for a sufficient time to reach a metabolic and isotopic steady state. This duration needs to be determined empirically for each cell type and experimental condition.

  • Cell Harvesting and Quenching:

    • Rapidly aspirate the labeling medium.

    • Wash the cells quickly with ice-cold saline to remove extracellular label.

    • Quench metabolism by adding a cold solvent mixture (e.g., methanol/water) to the cells.

  • Metabolite Extraction and Hydrolysis:

    • Lyse the cells and extract metabolites.

    • For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the cell pellet using 6N HCl at 100°C for 24 hours.[9] This releases the amino acids, whose labeling patterns reflect the labeling of their precursor metabolites in central carbon metabolism.

  • Derivatization:

    • Dry the amino acid hydrolysate.

    • Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is silylation using MTBSTFA.

  • GC-MS Analysis:

    • Analyze the derivatized samples on a GC-MS system. The gas chromatograph separates the individual amino acids, and the mass spectrometer detects the mass isotopomer distributions of the fragments of each amino acid.[9][13]

  • Data Analysis:

    • The measured mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes that would produce these labeling patterns.

Hyperpolarized ¹³C-Lactate NMR Spectroscopy for In Vivo Metabolism

This protocol provides a general workflow for using hyperpolarized [1-¹³C]lactate to study in vivo metabolism.

Objective: To non-invasively monitor the real-time conversion of lactate to other metabolites in a living organism.

Materials:

  • [1-¹³C]Lactic acid

  • Dynamic Nuclear Polarization (DNP) polarizer

  • Animal model (e.g., rat)

  • In vivo NMR spectrometer equipped for ¹³C detection

  • Injection system

Protocol:

  • Hyperpolarization:

    • A sample of [1-¹³C]lactic acid, mixed with a stable radical, is polarized at low temperature (around 1 K) and high magnetic field in a DNP polarizer. This process dramatically increases the ¹³C NMR signal by several orders of magnitude.[14]

  • Dissolution and Injection:

    • The hyperpolarized sample is rapidly dissolved in a superheated aqueous buffer to create an injectable solution.

    • The hyperpolarized [1-¹³C]lactate solution is then injected into the animal model via a catheter.

  • In Vivo ¹³C NMR Data Acquisition:

    • Immediately following injection, a series of ¹³C NMR spectra are acquired from the tissue of interest (e.g., heart, brain, muscle).[10][11]

    • The temporal resolution is typically on the order of seconds to capture the rapid metabolic conversions.[11]

  • Data Analysis:

    • The resulting spectra will show the decay of the hyperpolarized [1-¹³C]lactate signal and the appearance of signals from its metabolic products, such as [1-¹³C]pyruvate, [1-¹³C]alanine, and H¹³CO₃⁻ (bicarbonate).[10][11]

    • The rates of appearance of these product signals provide a direct measure of the in vivo enzymatic fluxes.[14]

Data Presentation

The following tables summarize representative quantitative data from studies using ¹³C-labeled lactate.

Table 1: Relative ¹³C Label Distribution in Rat Skeletal Muscle after Hyperpolarized [1-¹³C]Lactate Injection [11]

MetaboliteControl (% of Total ¹³C Signal)After Dichloroacetate (DCA) Treatment (% of Total ¹³C Signal)
[1-¹³C]Pyruvate3.41.4
[1-¹³C]Alanine15.17.3
H¹³CO₃⁻1.112.0

DCA is an activator of pyruvate dehydrogenase, which converts pyruvate to acetyl-CoA.

Table 2: In Vivo Metabolic Fluxes Measured with Hyperpolarized ¹³C-Lactate [11]

Metabolic FluxControl (Arbitrary Units)After DCA Treatment (Arbitrary Units)
Lactate → Bicarbonate0.0110.120
Lactate → Pyruvate0.0340.014
Lactate → Alanine0.1510.073

Mandatory Visualizations

Signaling Pathways

D-lactic acid has been shown to influence several key signaling pathways involved in inflammation and cellular metabolism.

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PIP3->PTEN Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes

Caption: PI3K/Akt Signaling Pathway.[15][16][17][18][19]

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogens Receptor Receptor Mitogens->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: MAPK/ERK Signaling Pathway.[20][21][22]

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_Transcription Gene Transcription (Inflammation, Immunity) NFkB_nucleus->Gene_Transcription Initiates Experimental_Workflow Start Start: Cell Culture or Animal Model Labeling Introduce D-(-)-Lactic acid-13C or Precursor Start->Labeling Incubation Incubation to Reach Isotopic Steady State Labeling->Incubation Harvesting Sample Harvesting & Quenching Incubation->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis Analytical Platform Extraction->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS Analysis->LCMS NMR NMR Analysis->NMR Data_Processing Data Processing & Isotopomer Analysis GCMS->Data_Processing LCMS->Data_Processing NMR->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

References

An In-depth Technical Guide to D-(-)-Lactic Acid-13C: Chemical Structure, Isotopic Labeling, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-(-)-lactic acid-13C, focusing on its chemical structure, the positions of isotopic labeling, and its applications in metabolic research. This document is intended to serve as a core resource for researchers utilizing 13C-labeled compounds in drug development and metabolic studies.

Chemical Structure and Isotopic Labeling

D-(-)-lactic acid, also known as (R)-2-hydroxypropanoic acid, is a chiral molecule with the chemical formula C₃H₆O₃. The "D" designation refers to the stereochemical configuration at the chiral center (C2). Isotopic labeling with carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, allows for the tracing of lactate metabolism in biological systems using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

The carbon backbone of D-(-)-lactic acid provides three primary positions for ¹³C labeling:

  • C1 (Carboxyl Carbon): Labeling at this position is denoted as D-(-)-Lactic acid-1-¹³C.

  • C2 (Alpha-Hydroxy Carbon): Labeling at this position is denoted as D-(-)-Lactic acid-2-¹³C.

  • C3 (Methyl Carbon): Labeling at this position is denoted as D-(-)-Lactic acid-3-¹³C.

  • Uniform Labeling: When all three carbon atoms are labeled with ¹³C, it is referred to as D-(-)-Lactic acid-1,2,3-¹³C₃ or uniformly labeled D-(-)-Lactic acid.

The choice of labeling position is crucial for designing metabolic flux analysis experiments, as it determines which metabolic pathways can be effectively traced.

Chemical Structure of D-(-)-Lactic acid with ¹³C Labeling at the C1 Position

D_Lactic_Acid_1_13C cluster_D_Lactic_Acid D-(-)-Lactic acid-1-¹³C C1 ¹³COOH C2 CH(OH) C1->C2 C3 CH₃ C2->C3

Caption: Chemical structure of D-(-)-Lactic acid-1-¹³C.

Quantitative Data of ¹³C-Labeled D-(-)-Lactic Acid Isotopologues

The following tables summarize the key quantitative data for commercially available D-(-)-lactic acid-¹³C isotopologues. This information is critical for accurate experimental design and data interpretation.

Table 1: Properties of Single-Labeled D-(-)-Lactic acid-¹³C

PropertyD-(-)-Lactic acid-1-¹³CD-(-)-Lactic acid-2-¹³CD-(-)-Lactic acid-3-¹³C Sodium Salt
CAS Number 2102426-04-8[1][2]1224440-85-0[3][4]1217621-81-2
Molecular Formula ¹³CC₂H₆O₃[1][2]¹³CC₂H₆O₃[3]¹³CH₃CH(OH)CO₂Na
Molecular Weight 91.07 g/mol [1][2]91.07 g/mol [3]113.05 g/mol
Isotopic Purity ≥99 atom % ¹³C[1][2]≥99 atom % ¹³C[3]99 atom % ¹³C
Chemical Purity ≥98% (CP), ≥98% (Chiral Purity)[2]≥97% (CP)[3]45-55% in H₂O (w/w)
Physical Form Solid[1][2]Solid[3]Solution
Mass Shift M+1[1][2]M+1[3]M+1

Table 2: Properties of Uniformly Labeled D-(-)-Lactic acid-¹³C₃

PropertyD-(-)-Lactic acid-1,2,3-¹³C₃ Sodium Salt
CAS Number Not explicitly found for D-isomer, L-isomer is 201595-71-3
Molecular Formula ¹³C₃H₅NaO₃
Molecular Weight 115.04 g/mol
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥98%
Physical Form Solution (45-55 % w/w in H₂O)
Mass Shift M+3

Experimental Protocols

The use of D-(-)-lactic acid-¹³C in metabolic research primarily involves cell culture experiments followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Below are detailed methodologies for these key experiments.

¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells

This protocol outlines a general workflow for conducting a steady-state ¹³C metabolic flux analysis experiment using a ¹³C-labeled lactate tracer.

MFA_Workflow A 1. Cell Culture and Isotope Labeling B 2. Metabolite Extraction A->B Quenching C 3. Sample Derivatization (for GC-MS) B->C D 4. GC-MS or NMR Analysis B->D Direct analysis for NMR C->D E 5. Data Processing and Correction D->E Raw Data F 6. Metabolic Flux Calculation E->F Corrected Isotope Distributions

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Methodology:

  • Cell Culture and Isotope Labeling:

    • Culture mammalian cells of interest to mid-exponential growth phase in standard culture medium.

    • Replace the standard medium with a labeling medium containing D-(-)-Lactic acid-¹³C at a known concentration and isotopic enrichment. The specific labeled isotopologue (e.g., D-(-)-Lactic acid-1-¹³C) will depend on the metabolic pathways under investigation.

    • Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This typically requires a time equivalent to several cell doubling times and should be determined empirically for the specific cell line and experimental conditions.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.

    • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • The extracted metabolites can be analyzed by either GC-MS or NMR spectroscopy.

GC-MS Analysis of ¹³C-Labeled Lactate

GC-MS is a highly sensitive technique for quantifying the incorporation of ¹³C into metabolites.

Methodology:

  • Sample Derivatization:

    • Dry the metabolite extract under a stream of nitrogen gas.

    • To the dried extract, add a derivatization agent to increase the volatility of the lactate for gas chromatography. A common method is to use N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl) in pyridine.

    • Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for metabolite analysis (e.g., a DB-5ms column).

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet in splitless mode.

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 300°C), and holds for a few minutes to ensure elution of all compounds.

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Collect data in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for targeted quantification of lactate isotopologues.

  • Data Analysis:

    • Identify the lactate peak in the chromatogram based on its retention time and mass spectrum.

    • Determine the mass isotopomer distribution (MID) of the lactate by integrating the peak areas of the different mass ions (M+0, M+1, M+2, etc.).

    • Correct the raw MIDs for the natural abundance of ¹³C in the derivatization agent and other atoms in the molecule.

NMR Spectroscopy Analysis of ¹³C-Labeled Lactate

NMR spectroscopy provides detailed information about the specific position of ¹³C labels within a molecule.

NMR_Workflow A 1. Sample Preparation B 2. NMR Data Acquisition A->B C 3. Spectral Processing B->C Free Induction Decay (FID) D 4. Isotope Enrichment Quantification C->D Processed Spectrum

Caption: Workflow for NMR-based analysis of ¹³C-labeled metabolites.

Methodology:

  • Sample Preparation:

    • Lyophilize the metabolite extract to a powder.

    • Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

    • Use a pulse program with proton decoupling to simplify the spectrum and improve sensitivity.

    • Key acquisition parameters to optimize include the pulse angle, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the raw NMR data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

    • Identify the resonance signals corresponding to the different carbon atoms of lactate.

    • Quantify the ¹³C enrichment at each carbon position by integrating the respective peaks and comparing them to the internal standard. For uniformly labeled lactate, the splitting patterns of adjacent carbons can also provide information on labeling.

Conclusion

D-(-)-Lactic acid-¹³C is an invaluable tool for researchers in drug development and metabolic studies. The ability to trace the metabolic fate of lactate with high precision using techniques like GC-MS and NMR provides deep insights into cellular metabolism in both healthy and diseased states. Careful selection of the isotopically labeled position and adherence to rigorous experimental protocols are paramount for obtaining accurate and reproducible results. This guide provides a foundational understanding and practical methodologies to aid in the successful application of D-(-)-lactic acid-¹³C in your research endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-(-)-Lactic acid-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of D-(-)-Lactic acid-1-¹³C, an isotopically labeled form of the naturally occurring D-(-)-lactic acid. This document is intended to be a valuable resource for researchers and professionals engaged in drug development and metabolic studies where isotopic tracers are employed.

Core Physical and Chemical Properties

The introduction of a ¹³C isotope at the C1 position results in a predictable increase in molecular weight and exact mass compared to the unlabeled analogue. While many bulk physical properties are not expected to significantly deviate from the unlabeled compound, precise experimental values for the labeled compound are not widely available. The data presented below for properties such as melting point and density are for the unlabeled D-(-)-Lactic acid and serve as a close approximation.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
Chemical Name (2R)-2-hydroxypropanoic-1-¹³C acidN/A
Synonyms D-(-)-Lactic acid-1-¹³C, (R)-Lactic acid-1-¹³CN/A
Molecular Formula ¹³CC₂H₆O₃
Molecular Weight 91.07 g/mol
Exact Mass 91.035048885 DaN/A
Physical Form Solid
Melting Point ~52.8 °C (for unlabeled)[1]
Boiling Point ~122 °C at 15 mmHg (for unlabeled)[2]
Density ~1.209 g/mL at 25 °C (for unlabeled)N/A
Isotopic Purity ≥99 atom % ¹³C
Chiral Purity ≥98%
Solubility Miscible with water and ethanol. Soluble in diethyl ether. Insoluble in chloroform.[2]

Spectroscopic Data

The primary analytical distinction of D-(-)-Lactic acid-1-¹³C lies in its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C enrichment at the C1 position significantly alters the ¹³C NMR spectrum and introduces ¹³C-¹H coupling in the ¹H NMR spectrum.

Expected ¹H-NMR Spectral Data (in D₂O):

  • CH₃ (C3): Doublet, ~1.33 ppm. The protons on the methyl group will be split by the adjacent methine proton.

  • CH (C2): Quartet, ~4.11 ppm. The methine proton will be split by the three protons of the methyl group. A smaller, long-range coupling to the ¹³C at the C1 position may also be observable.

Expected ¹³C-NMR Spectral Data (in D₂O):

  • ¹³C=O (C1): ~180 ppm. This peak will be significantly enhanced due to the isotopic labeling.

  • CH (C2): ~70 ppm.

  • CH₃ (C3): ~20 ppm.

2D NMR Spectroscopy:

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum will show a correlation between the proton at C2 (~4.11 ppm) and the carbon at C2 (~70 ppm), as well as correlations for the methyl protons (~1.33 ppm) and the methyl carbon (~20 ppm). There will be no cross-peak for the C1 carbon as it bears no directly attached protons.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum will reveal long-range correlations. Key expected correlations include a cross-peak between the methine proton (C2-H) and the labeled carboxyl carbon (C1), and a cross-peak between the methyl protons (C3-H) and the C2 carbon.

Mass Spectrometry (MS)

The mass spectrum of D-(-)-Lactic acid-1-¹³C will show a molecular ion peak (M⁺) that is one mass unit higher than the unlabeled compound.

Expected Mass Spectrum Data:

  • Molecular Ion [M]⁺: m/z 91

  • Key Fragmentation Patterns: Common fragmentation patterns for lactic acid include the loss of a hydroxyl group (-OH, M-17), a carboxyl group (-COOH, M-45), and a methyl group (-CH₃, M-15).[4] For the ¹³C-labeled compound at the C1 position, the loss of the carboxyl group will result in a fragment that is one mass unit lighter than the corresponding fragment in the unlabeled compound.

Experimental Protocols

Protocol for Quantitative ¹³C-NMR Analysis

This protocol provides a general framework for the quantitative analysis of D-(-)-Lactic acid-1-¹³C. Instrument-specific parameters may need to be optimized.

Objective: To determine the concentration and isotopic enrichment of D-(-)-Lactic acid-1-¹³C in a sample.

Materials:

  • D-(-)-Lactic acid-1-¹³C sample

  • Deuterated solvent (e.g., D₂O)

  • Internal standard of known concentration (e.g., maleic acid, DSS)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the D-(-)-Lactic acid-1-¹³C sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹³C NMR spectrum. For quantitative results, it is crucial to ensure complete relaxation of the nuclei between scans. This is achieved by using a long relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the carbons of interest.

    • Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline correction to ensure accurate integration.

    • Integrate the peak corresponding to the ¹³C-labeled carboxyl carbon (C1) of D-(-)-Lactic acid-1-¹³C and a well-resolved peak from the internal standard.

  • Quantification:

    • Calculate the concentration of D-(-)-Lactic acid-1-¹³C using the following formula:

      where N is the number of carbons giving rise to the signal.

    • Isotopic enrichment can be estimated by comparing the integral of the ¹³C-enriched peak to any residual signal at the chemical shift of the unlabeled carbon, though this requires very high signal-to-noise.

Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for analyzing D-(-)-Lactic acid-1-¹³C by mass spectrometry.

Objective: To confirm the molecular weight and identify fragmentation patterns of D-(-)-Lactic acid-1-¹³C.

Materials:

  • D-(-)-Lactic acid-1-¹³C sample

  • Appropriate solvent (e.g., methanol, water)

  • Mass spectrometer (e.g., ESI-MS, GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the D-(-)-Lactic acid-1-¹³C sample in a suitable volatile solvent.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer. The method of introduction will depend on the type of instrument (e.g., direct infusion for ESI, injection onto a column for GC).

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the ¹³C-labeled compound.

    • Analyze the fragmentation pattern and compare it to the expected fragmentation of lactic acid to confirm the structure.

Metabolic Pathways and Experimental Workflows

D-(-)-Lactic acid is a product of various metabolic pathways, particularly in microorganisms. The ¹³C label in D-(-)-Lactic acid-1-¹³C allows it to be used as a tracer to study these pathways.

D-Lactate Production Pathway in E. coli

The following diagram illustrates a simplified metabolic pathway for the production of D-lactate from glycerol in engineered E. coli.

G Glycerol Glycerol DHAP Dihydroxyacetone phosphate Glycerol->DHAP PEP Phosphoenolpyruvate DHAP->PEP Pyruvate Pyruvate PEP->Pyruvate D_Lactate D-Lactate Pyruvate->D_Lactate ldhA

Caption: Simplified metabolic pathway of D-Lactate production from Glycerol.

D-Lactate Catabolism

This diagram shows the conversion of D-Lactate to pyruvate.

G Methylglyoxal Methylglyoxal S_D_Lactoylglutathione S-D-Lactoylglutathione Methylglyoxal->S_D_Lactoylglutathione Glyoxylase I D_Lactate D-Lactate S_D_Lactoylglutathione->D_Lactate Glyoxylase II Pyruvate Pyruvate D_Lactate->Pyruvate D-LDH

Caption: Metabolic pathway of D-Lactate catabolism.

Experimental Workflow for a ¹³C Tracer Study

The following workflow outlines the key steps in a typical metabolic tracer study using D-(-)-Lactic acid-1-¹³C.

G cluster_0 Experimental Phase cluster_1 Analytical Phase A Cell Culture/ Organism Incubation B Introduction of D-(-)-Lactic acid-1-13C A->B C Time-course Sampling B->C D Metabolite Extraction C->D E NMR/MS Analysis D->E F Data Processing and Isotopologue Analysis E->F G Pathway Insights F->G Metabolic Flux Analysis

Caption: Workflow for a metabolic tracer study using ¹³C-labeled Lactic Acid.

References

Navigating the Isotopic Landscape of Lactic Acid: A Technical Guide to 13C Natural Abundance and Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural abundance of the carbon-13 (¹³C) isotope and the principles and methodologies behind the isotopic enrichment of lactic acid. This guide is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in metabolic research, drug discovery, and diagnostics.

Understanding the Natural Abundance of ¹³C

Carbon, a fundamental element of life, exists in nature primarily as two stable isotopes: ¹²C and ¹³C. The vast majority is ¹²C, while ¹³C is a rare isotope. The natural abundance of ¹³C is approximately 1.1% of all carbon atoms.[1][2] This low natural abundance provides a baseline against which isotopic enrichment can be measured and is a critical consideration in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Natural Abundance of Stable Carbon Isotopes

IsotopeProtonsNeutronsNatural Abundance (%)
¹²C66~98.9%
¹³C67~1.1%

The inherent low abundance of ¹³C presents challenges for direct detection in complex biological samples, often requiring sensitive analytical instrumentation and methods to distinguish it from the much more abundant ¹²C.

Isotopic Enrichment of Lactic Acid

Isotopic enrichment refers to the process of increasing the concentration of a specific isotope, in this case, ¹³C, in a molecule like lactic acid, above its natural abundance. ¹³C-enriched lactic acid is a powerful tool in metabolic studies, allowing researchers to trace the fate of lactate in biological systems.

Methods of ¹³C Enrichment

The production of ¹³C-labeled lactic acid can be achieved through two primary routes: chemical synthesis and biological synthesis (fermentation).

  • Chemical Synthesis: This approach involves using ¹³C-labeled precursors in a controlled chemical reaction to produce lactic acid. For example, ¹³C-labeled pyruvate can be chemically reduced to form ¹³C-lactic acid. While offering high purity and specific labeling patterns, chemical synthesis can be complex and expensive.

  • Biological Synthesis (Fermentation): A common and cost-effective method involves the fermentation of a ¹³C-labeled carbon source, typically [U-¹³C]-glucose, by lactic acid bacteria (e.g., Lactobacillus species). The microorganisms metabolize the labeled glucose, incorporating the ¹³C atoms into the resulting lactic acid. This method is particularly useful for producing uniformly labeled lactic acid.

Table 2: Comparison of ¹³C-Lactic Acid Enrichment Methods

MethodDescriptionAdvantagesDisadvantages
Chemical Synthesis Use of ¹³C-labeled precursors in chemical reactions.High purity, specific labeling patterns.Can be complex and expensive.
Biological Synthesis (Fermentation) Fermentation of ¹³C-labeled substrates by microorganisms.Cost-effective for uniform labeling, scalable.Requires downstream purification, potential for isotopic dilution.

Experimental Protocols

Protocol for ¹³C Lactic Acid Production via Fermentation

This protocol provides a general framework for the production of uniformly ¹³C-labeled L-lactic acid using a lactic acid bacterium and [U-¹³C]-glucose.

Materials:

  • Lactic acid-producing microbial strain (e.g., Lactococcus lactis)

  • Growth medium (e.g., MRS broth) prepared with ¹²C-glucose for inoculum preparation

  • Fermentation medium containing [U-¹³C]-glucose as the primary carbon source

  • Bioreactor/fermenter with pH and temperature control

  • Calcium carbonate (CaCO₃) or sodium hydroxide (NaOH) for pH control

  • Centrifuge

  • Ion-exchange chromatography columns (anion and cation)

  • HPLC system for purity analysis

Procedure:

  • Inoculum Preparation: Culture the selected lactic acid bacteria in a standard growth medium containing unlabeled glucose.

  • Fermentation: Inoculate the fermentation medium containing a known concentration of [U-¹³C]-glucose with the prepared culture. Maintain anaerobic conditions and control the pH (typically around 6.0-6.5) and temperature (optimal for the specific strain) throughout the fermentation process. The fermentation is typically run for 24-72 hours, or until the glucose is consumed.

  • Harvesting: Centrifuge the fermentation broth to separate the bacterial cells from the supernatant containing the ¹³C-lactic acid.

  • Purification:

    • Pass the supernatant through a cation exchange column to remove metal ions.

    • Subsequently, pass the eluate through an anion exchange column to bind the lactate.

    • Elute the ¹³C-lactic acid from the anion exchange column using a suitable buffer.

    • Further purify and concentrate the lactic acid using techniques like vacuum evaporation or precipitation.

  • Purity and Enrichment Analysis: Analyze the final product for chemical purity using HPLC and determine the level of ¹³C enrichment using mass spectrometry or NMR.

Protocol for Quantification of ¹³C Enrichment in Lactic Acid by GC-MS

This protocol outlines a common method for determining the isotopic enrichment of lactic acid in biological samples, such as plasma or cell culture media, using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Internal standard (e.g., [¹³C₃]-lactic acid of known enrichment if quantifying concentration)

  • Protein precipitation agent (e.g., ice-cold methanol or perchloric acid)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Organic solvent (e.g., ethyl acetate)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add the internal standard.

    • Precipitate proteins by adding a cold protein precipitation agent.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Extraction: Extract the lactic acid from the supernatant using an organic solvent like ethyl acetate.

  • Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. Add the derivatization agent and heat to convert the lactic acid into a volatile derivative suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The gas chromatograph separates the lactic acid derivative from other components in the sample.

    • The mass spectrometer detects the molecular ions of the unlabeled (¹²C) and labeled (¹³C) lactic acid derivative.

  • Data Analysis: The isotopic enrichment is calculated from the relative abundances of the mass isotopologues of the lactic acid derivative.

Signaling Pathways and Experimental Workflows

¹³C-labeled lactic acid is instrumental in elucidating metabolic pathways and cellular signaling. In cancer, for instance, lactate is no longer considered just a waste product of glycolysis but a key signaling molecule in the tumor microenvironment.

Lactate Signaling via GPR81 Receptor

Lactate can act as a signaling molecule by binding to the G protein-coupled receptor 81 (GPR81). This interaction triggers downstream signaling cascades that can influence various cellular processes, including cell proliferation, angiogenesis, and immune suppression in the tumor microenvironment.

Lactate_Signaling_Pathway Lactate Signaling via GPR81 Receptor Lactate Lactate GPR81 GPR81 Receptor Lactate->GPR81 Gi Gi Protein GPR81->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Metabolic_Flux_Workflow Workflow for Metabolic Flux Analysis cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Start Start: Cell Culture Add_Tracer Introduce [U-¹³C]-Lactic Acid Start->Add_Tracer Incubation Incubate for Defined Time Points Add_Tracer->Incubation Quench Quench Metabolism & Harvest Cells Incubation->Quench Extract Extract Metabolites Quench->Extract Analyze LC-MS or GC-MS Analysis Extract->Analyze Data Isotopologue Distribution Data Analyze->Data Flux_Calc Metabolic Flux Calculation Data->Flux_Calc Pathway Pathway Mapping & Biological Interpretation Flux_Calc->Pathway

References

A Technical Guide to D-(-)-Lactic acid-13C: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-(-)-Lactic acid-13C, a stable isotope-labeled compound crucial for advancing research in metabolic pathways and drug development. This document outlines its core properties, applications in metabolic tracing and as an internal standard, and details relevant experimental methodologies and signaling pathways.

Core Properties of this compound

This compound is a labeled form of D-lactic acid where one or more carbon atoms are replaced with the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tool for distinguishing it from its naturally abundant ¹²C counterpart in biological systems, without altering its chemical properties.

PropertyValueReference
CAS Number 2102426-04-8N/A
Molecular Weight 91.07 g/mol N/A
Chemical Formula C₂¹³CH₆O₃N/A
Appearance White to off-white solidN/A
Primary Applications Metabolic tracing, internal standard for quantitative analysis[1]

Metabolic Significance and Signaling Pathways of D-Lactate

While L-lactate is a well-known product of glycolysis, D-lactate is primarily produced in humans through the methylglyoxal pathway and by gut microbiota.[2] Under normal physiological conditions, D-lactate levels are low; however, elevated concentrations are associated with pathological states such as short bowel syndrome and metabolic acidosis.[2]

Recent research has begun to uncover the distinct signaling roles of D-lactate. In bovine fibroblast-like synoviocytes, D-lactate has been shown to induce an inflammatory response through a specific signaling cascade.[3]

D-Lactate Induced Inflammatory Signaling Pathway

D-lactate enters the cell via the Monocarboxylate Transporter 1 (MCT-1). This initiates a downstream signaling cascade involving the activation of PI3K/Akt and MAPK pathways (p38 and ERK1/2).[3] These activations lead to the subsequent activation of the transcription factors NF-κB and HIF-1.[3] Ultimately, this pathway results in the increased synthesis and secretion of pro-inflammatory cytokines like IL-6 and promotes a glycolytic metabolic state.[3]

D_Lactate_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D_Lactate_ext D-Lactate MCT1 MCT-1 D_Lactate_ext->MCT1 Transport D_Lactate_int D-Lactate MCT1->D_Lactate_int PI3K_Akt PI3K/Akt Pathway D_Lactate_int->PI3K_Akt Activates MAPK p38 & ERK1/2 MAPK Pathways D_Lactate_int->MAPK Activates NF_kB NF-κB PI3K_Akt->NF_kB Activates HIF_1 HIF-1 PI3K_Akt->HIF_1 Activates MAPK->NF_kB Activates MAPK->HIF_1 Activates Gene_Expression Gene Expression NF_kB->Gene_Expression Promotes HIF_1->Gene_Expression Promotes IL6 IL-6 Secretion Gene_Expression->IL6 Glycolysis Increased Glycolysis Gene_Expression->Glycolysis

D-Lactate Inflammatory Signaling Pathway

Experimental Applications and Protocols

The primary utility of this compound lies in its application for metabolic tracing and as an internal standard for accurate quantification.

Metabolic Tracing Studies

Stable isotope tracing is a powerful technique to follow the metabolic fate of a compound through various biochemical pathways.[4] this compound can be introduced into in vitro or in vivo models to trace the pathways of D-lactate metabolism.

General Experimental Workflow for in vivo Metabolic Tracing:

  • Administration of ¹³C-labeled D-Lactic Acid: The labeled compound is administered to the animal model, typically via intraperitoneal injection or oral gavage.[5]

  • Sample Collection: At specified time points, biological samples such as plasma and tissues are collected.[5]

  • Metabolite Extraction: Metabolites are extracted from the collected samples using appropriate solvent systems.[5]

  • Analysis by Mass Spectrometry or NMR: The extracted metabolites are analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the ¹³C-labeled downstream metabolites.[6][7]

  • Data Analysis: The enrichment of ¹³C in various metabolites is calculated to determine the metabolic flux through different pathways.

Metabolic_Tracing_Workflow Start Start: In Vivo Model Administration Administer this compound Start->Administration Incubation Incubation Period Administration->Incubation Sample_Collection Collect Biological Samples (e.g., Plasma, Tissue) Incubation->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis LC-MS / GC-MS / NMR Analysis Metabolite_Extraction->Analysis Data_Analysis Data Analysis: Isotope Enrichment & Flux Calculation Analysis->Data_Analysis End End: Metabolic Pathway Insights Data_Analysis->End

In Vivo Metabolic Tracing Workflow
Use as an Internal Standard

This compound serves as an ideal internal standard for the accurate quantification of D-lactic acid in biological samples.[1] The use of a stable isotope-labeled internal standard accounts for variations in sample preparation and analytical procedures, leading to more reliable and reproducible results.[1]

Protocol for Quantification of D-Lactic Acid using D-Lactate Dehydrogenase:

This enzymatic assay is specific for D-lactic acid.

  • Sample Preparation: Biological samples are diluted to ensure the D-lactic acid concentration falls within the linear range of the assay (typically 0.005 to 0.30 g/L).[8][9]

  • Reaction Setup: A reaction mixture is prepared containing a buffer, NAD⁺, and D-glutamate-pyruvate transaminase (D-GPT).[8] The sample (or standard) and a known amount of this compound internal standard are added.

  • Initiation of Reaction: The reaction is initiated by adding D-lactate dehydrogenase (D-LDH).[8]

  • Spectrophotometric Measurement: The increase in absorbance at 340 nm is measured, which corresponds to the formation of NADH.[8] This is proportional to the amount of D-lactic acid present.

  • Quantification: The concentration of D-lactic acid in the sample is determined by comparing its signal to that of the ¹³C-labeled internal standard, which is analyzed by mass spectrometry.

This guide provides a foundational understanding of this compound and its applications. For specific experimental designs and troubleshooting, consulting detailed research articles and application notes is recommended.

References

A Comprehensive Technical Guide to the Material Safety and Handling of D-(-)-Lactic Acid-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

This section summarizes the key physical and chemical properties of D-(-)-Lactic acid. While some data is available for the ¹³C labeled variant from computational models, most experimental data is derived from its non-labeled counterpart.

PropertyValueReference
Molecular Formula C₃H₆O₃[1][2]
Molecular Weight 90.08 g/mol (91.07 g/mol for ¹³C variant)[1][2]
Appearance White solid[3]
Melting Point 52.8 °C[4]
Boiling Point 122 °C at 15 mmHg[3][5]
Solubility Miscible with water and ethanol[3]
Acidity (pKa) 3.86[3][4]
Density 1.209 g/cm³ at 25 °C[5]

Section 2: Hazard Identification and Classification

D-Lactic acid is classified as a hazardous chemical. The primary hazards are associated with its corrosive nature.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation1H318: Causes serious eye damage

Signal Word: Danger[2][6]

Hazard Pictograms:

alt text

Section 3: Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety when working with D-(-)-Lactic acid-¹³C.

Handling:

  • Ventilation: Use in a well-ventilated area.[7][8] Provide sufficient air exchange and/or exhaust in work rooms.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[8][9]

    • Hand Protection: Wear appropriate protective gloves.[8]

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8]

  • Hygiene: Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke when using this product.[10]

Storage:

  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[8] Keep refrigerated at 2-8 °C.[7]

  • Containers: Keep container tightly closed.[8]

  • Incompatible Materials: Avoid contact with oxidizing agents.[6]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Get immediate medical attention.[8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][8] If skin irritation persists, call a physician.[2] Remove and wash contaminated clothing before reuse.[8]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[8] Get medical attention if symptoms occur.[2]
Inhalation Remove to fresh air.[2] If not breathing, give artificial respiration.[2]

Section 5: Toxicological Information

The toxicological properties of D-Lactic acid have not been fully investigated. The available data is summarized below.

Test TypeResultSpecies
LD50 Dermal > 2000 mg/kgRabbit
LC50 Inhalation > 7.94 mg/L (4 h)Rat

Key Toxicological Effects:

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Damage: Causes serious eye damage.[2][6]

  • Mutagenicity and Carcinogenicity: No information available to indicate mutagenic or carcinogenic effects.[6]

Section 6: Experimental Protocols

Detailed experimental protocols for the safety assessment of D-(-)-Lactic acid-¹³C are not available. The toxicological data presented is based on standard OECD guidelines for chemical safety testing. For instance, skin and eye irritation studies are typically conducted following OECD Test Guideline 404 and 405, respectively. Acute dermal and inhalation toxicity studies generally follow OECD Test Guidelines 402 and 403.

Section 7: Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of D-(-)-Lactic acid-¹³C in a laboratory setting.

Safe_Handling_Workflow cluster_receipt Receipt and Storage cluster_handling Experimental Use cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Visually Check for Damage Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If Intact PPE Don Personal Protective Equipment (PPE) Store->PPE Weigh Weigh in Ventilated Enclosure PPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Waste Collect Waste in Designated Container Experiment->Waste Label Label Waste Container Waste->Label Dispose Dispose According to Institutional Guidelines Label->Dispose

Caption: Workflow for the safe handling of D-(-)-Lactic acid-¹³C.

Structure of a Material Safety Data Sheet (MSDS)

This diagram outlines the logical relationship between the key sections of a typical Material Safety Data Sheet.

MSDS_Structure cluster_identification Identification cluster_response Response Measures cluster_handling_exposure Handling & Exposure cluster_properties Properties & Stability cluster_toxicology_eco Toxicological & Ecological Info cluster_disposal_transport Disposal & Transport MSDS Material Safety Data Sheet (MSDS) Section1 1. Product & Company Identification MSDS->Section1 Section4 4. First-Aid Measures MSDS->Section4 Section7 7. Handling and Storage MSDS->Section7 Section9 9. Physical & Chemical Properties MSDS->Section9 Section11 11. Toxicological Information MSDS->Section11 Section13 13. Disposal Considerations MSDS->Section13 Section2 2. Hazards Identification Section1->Section2 Section3 3. Composition/ Information on Ingredients Section2->Section3 Section5 5. Fire-Fighting Measures Section4->Section5 Section6 6. Accidental Release Measures Section5->Section6 Section8 8. Exposure Controls/ Personal Protection Section7->Section8 Section10 10. Stability & Reactivity Section9->Section10 Section12 12. Ecological Information Section11->Section12 Section14 14. Transport Information Section13->Section14

References

A Technical Guide to D-(-)-Lactic Acid-¹³C: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability of D-(-)-Lactic acid-¹³C and its applications in scientific research. D-(-)-Lactic acid, an enantiomer of the more common L-(+)-Lactic acid, is a critical metabolite in various biological systems, and its isotopically labeled form is an invaluable tool for metabolic studies.[1] This document details the suppliers of ¹³C-labeled D-Lactic acid, outlines its primary research uses, and provides detailed experimental protocols for its application in metabolic tracing studies.

Commercial Availability of D-(-)-Lactic acid-¹³C

Stable isotope-labeled D-(-)-Lactic acid is available from several commercial suppliers in various isotopic labeling patterns and formulations. These labeled compounds are essential for use as tracers in metabolic research and as internal standards for quantitative analysis by NMR or mass spectrometry (GC-MS or LC-MS).[2] The choice of a specific labeled form depends on the research question, the metabolic pathways being investigated, and the analytical method employed.

Below is a summary of commercially available D-(-)-Lactic acid-¹³C variants. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct NameLabeling PatternPurityAvailable Formats & Sizes
Sigma-Aldrich (Merck) Sodium D-lactate-3-¹³C solution¹³C at the C3 position≥99 atom % ¹³C45-55% in H₂O (w/w)
MedChemExpress D-(-)-Lactic acid-¹³CUniformly ¹³C labeled (¹³C₃) or position-specificNot specified1 mg; 5 mg; 10 mg
Thermo Scientific D-Lactic acidUnlabeled, but high purity≥99.0%, ≤0.2% L-Enantiomer250 mg, 1 g
Biosynth D-Lactic acidUnlabeledNot specifiedNot specified

This table is a representative sample and not exhaustive. Researchers should verify specifications with the respective suppliers.

Research Applications of D-(-)-Lactic acid-¹³C

The primary application of D-(-)-Lactic acid-¹³C is in metabolic flux analysis (MFA), a technique used to quantify the flow of metabolites through a metabolic network.[3] By introducing a ¹³C-labeled substrate into a biological system (e.g., cell culture, animal model), researchers can trace the incorporation of the ¹³C isotope into downstream metabolites. This provides a dynamic view of metabolic pathway activity, which is crucial for understanding cellular physiology in both healthy and diseased states.

Key Research Areas:

  • Cancer Metabolism: Investigating the Warburg effect and other metabolic alterations in cancer cells.

  • Microbiome Research: D-Lactic acid is a significant product of gut bacteria.[4] ¹³C-labeled D-Lactic acid can be used to trace the metabolic contributions of the microbiota to the host.

  • Neurological Disorders: D-lactic acidosis can lead to neurological symptoms.[4][5] Tracing studies can help elucidate the mechanisms of D-lactate neurotoxicity.

  • Inborn Errors of Metabolism: Studying diseases related to lactate metabolism, such as D-lactic dehydrogenase deficiency.[5]

  • Drug Development: Assessing the effect of drug candidates on cellular metabolism.

Signaling and Metabolic Pathways

D-Lactic acid is produced in mammals primarily through the methylglyoxal pathway and by the gut microbiota.[4][5] It is metabolized to pyruvate by the mitochondrial enzyme D-lactate dehydrogenase (D-LDH).[5] ¹³C-labeled D-Lactic acid can be used to trace its conversion to pyruvate and subsequent entry into central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle.

metabolic_pathway cluster_extra Exogenous/Microbiota cluster_cell Cellular Metabolism D_Lactic_Acid_13C D-(-)-Lactic acid-¹³C Pyruvate Pyruvate-¹³C D_Lactic_Acid_13C->Pyruvate D-LDH TCA TCA Cycle Pyruvate->TCA PDH Biomass Biomass Precursors (Amino Acids, Lipids) TCA->Biomass

Metabolic fate of D-(-)-Lactic acid-¹³C in a cell.

Experimental Protocols

The following protocols are generalized methodologies for using D-(-)-Lactic acid-¹³C in research. They should be adapted and optimized for specific cell types, experimental conditions, and analytical instrumentation.

This protocol describes a typical experiment for tracing the metabolism of D-(-)-Lactic acid-¹³C in cultured mammalian cells.

experimental_workflow start 1. Cell Seeding media_prep 2. Prepare Labeling Medium (with D-Lactic acid-¹³C) start->media_prep labeling 3. Medium Exchange & Labeling media_prep->labeling quench 4. Quench Metabolism (e.g., cold methanol) labeling->quench extract 5. Metabolite Extraction quench->extract analysis 6. LC-MS/MS or NMR Analysis extract->analysis data 7. Data Analysis (Isotopologue Distribution) analysis->data

Workflow for a ¹³C metabolic tracing experiment.

Methodology:

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and reach approximately 80% confluency at the time of the experiment.

  • Media Preparation: Prepare a culture medium that is otherwise complete but contains D-(-)-Lactic acid-¹³C at a known concentration. The standard medium's lactate should be replaced with the labeled variant.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a time course determined by the specific metabolic pathway of interest. This can range from minutes to hours.

  • Metabolism Quenching and Metabolite Extraction: [6]

    • To halt enzymatic activity, quickly aspirate the labeling medium.

    • Immediately place the culture plate on ice and wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C or lower to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Sample Preparation for Analysis:

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for the analytical platform (e.g., water/acetonitrile for LC-MS).

LC-MS is a powerful technique for separating and detecting ¹³C-labeled metabolites.

General LC-MS Parameters:

  • Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column is typically used for the separation of polar metabolites like lactic acid.

  • Mobile Phases:

    • Mobile Phase A: Water with an additive like ammonium acetate or formic acid.

    • Mobile Phase B: Acetonitrile with the same additive.

  • Gradient: A gradient from high organic to high aqueous content is used to elute the polar compounds.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for organic acids like lactate.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively, is used to monitor the mass transitions of unlabeled and ¹³C-labeled lactate.[7]

Data Presentation:

The quantitative data from an LC-MS analysis of a ¹³C-tracing experiment is typically summarized in a table detailing the fractional enrichment of the ¹³C label in various metabolites.

MetaboliteIsotopologuem/z (Negative Ion)Fractional Abundance (%)
LactateM+0 (Unlabeled)89.0210
M+1 (¹³C₁)90.025
M+2 (¹³C₂)91.0215
M+3 (¹³C₃)92.0270
PyruvateM+0 (Unlabeled)87.0140
M+1 (¹³C₁)88.0110
M+2 (¹³C₂)89.0120
M+3 (¹³C₃)90.0130

This table represents hypothetical data for illustrative purposes.

By analyzing the mass isotopologue distribution of lactate and downstream metabolites like pyruvate, researchers can calculate the fractional contribution of D-(-)-Lactic acid-¹³C to these metabolic pools, providing a quantitative measure of pathway flux.

References

An In-depth Technical Guide to Isotopic Purity and Quality Control of Commercially Available D-(-)-Lactic acid-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of commercially available D-(-)-Lactic acid-13C, with a focus on isotopic purity assessment and quality control methodologies. The accurate determination of isotopic enrichment and the identification of chemical and chiral impurities are paramount for the successful application of this stable isotope-labeled compound in metabolic research, drug development, and clinical diagnostics.

Quality Control Parameters for Commercially Available this compound

The quality of this compound is defined by several key parameters. These include isotopic enrichment, chemical purity, and enantiomeric purity. The following table summarizes typical specifications from commercial suppliers.

ParameterSpecificationAnalytical MethodCommon Impurities/Notes
Isotopic Enrichment ≥ 99 atom % ¹³CMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyUnlabeled D-(-)-Lactic acid, lower-enriched isotopologues
Chemical Purity ≥ 97%NMR Spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Residual solvents, starting materials, by-products of synthesis
Enantiomeric Purity ≤ 0.2% L-EnantiomerChiral Chromatography (HPLC or GC)L-(+)-Lactic acid
Water Content ≤ 1.0%Karl Fischer Titration
Appearance White solid (crystals or powder)Visual Inspection

Experimental Protocols for Quality Control

Accurate assessment of the quality of this compound requires robust analytical methodologies. The following sections detail the experimental protocols for the most common techniques employed.

Determination of Isotopic Purity by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) are powerful techniques for determining the isotopic enrichment of ¹³C-labeled compounds.

Experimental Workflow for GC-MS Analysis:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatize with diazomethane or silylating agent (e.g., BSTFA) Dissolution->Derivatization Injection Inject derivatized sample into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer Detection Ionization->Detection MassSpectra Obtain Mass Spectra Detection->MassSpectra IsotopologueDistribution Determine Isotopologue Distribution MassSpectra->IsotopologueDistribution EnrichmentCalculation Calculate Isotopic Enrichment IsotopologueDistribution->EnrichmentCalculation

Caption: Workflow for GC-MS based isotopic purity analysis.

Protocol for GC-MS Analysis:

  • Sample Preparation and Derivatization:

    • Accurately weigh 1-5 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

    • Derivatize the lactic acid to a more volatile form. A common method is methylation using diazomethane to form methyl lactate.[1][2] Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.

    • The derivatization is crucial for good chromatographic separation and stable mass spectrometric analysis.[1][2]

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Use a capillary column suitable for the separation of the derivatized lactic acid (e.g., a polar capillary column).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to ensure the elution of the analyte.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode.

    • Data Acquisition: Acquire data in full scan mode to identify the compound and its fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to monitor the molecular ions of the labeled and unlabeled species.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized lactic acid based on its retention time and mass spectrum.

    • Determine the relative abundances of the molecular ions corresponding to the ¹³C-labeled ([M+1], [M+2], etc.) and unlabeled ([M]) species.

    • Calculate the isotopic enrichment by determining the ratio of the integrated peak areas of the labeled ions to the total integrated peak area of all relevant molecular ions.

Determination of Isotopic and Chemical Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information and can be used to determine isotopic enrichment, chemical purity, and identify impurities.

Experimental Workflow for NMR Analysis:

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample This compound Sample (10-50 mg) Dissolution Dissolve in deuterated solvent (e.g., D2O, DMSO-d6) Sample->Dissolution Transfer Transfer to NMR tube Dissolution->Transfer Acquisition Acquire 1H and 13C NMR spectra Transfer->Acquisition Processing Process spectra (phasing, baseline correction) Acquisition->Processing Integration Integrate relevant signals Processing->Integration PurityCalculation Calculate isotopic and chemical purity Integration->PurityCalculation

Caption: Workflow for NMR based purity analysis.

Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 10-50 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3]

    • Ensure the sample is completely dissolved to avoid line broadening. If necessary, filter the solution to remove any particulate matter.[3][4]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[4]

  • NMR Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. The presence of ¹³C will result in satellite peaks flanking the main proton signals due to ¹H-¹³C coupling. The ratio of the integral of the satellite peaks to the central peak can be used to estimate isotopic enrichment.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single, intense signal for the ¹³C-labeled carbon. The presence of any other carbon signals would indicate chemical impurities. Quantitative ¹³C NMR with appropriate relaxation delays can be used for purity assessment.

  • Data Analysis:

    • Isotopic Purity: In the ¹H NMR spectrum, the isotopic enrichment can be calculated from the relative integration of the ¹³C satellite peaks compared to the central ¹²C-H peak.

    • Chemical Purity: In both ¹H and ¹³C NMR spectra, the presence of unexpected signals indicates impurities. The purity can be quantified by comparing the integral of the main compound's signals to the integrals of the impurity signals, provided a reference standard is used or the number of protons/carbons for both the compound and impurity are known. Common impurities include residual solvents.[5][6][7][8][9]

Biological Significance of D-Lactic Acid

While L-lactic acid is the predominant enantiomer in mammalian metabolism, D-lactic acid also plays important biological roles and is involved in specific metabolic and signaling pathways.

D-Lactic Acid Metabolism

In mammals, D-lactic acid is primarily produced by the gut microbiota and through the methylglyoxal pathway.[10][11][12] It is metabolized in the mitochondria to pyruvate by the enzyme D-lactate dehydrogenase.[13]

cluster_cell Mammalian Cell cluster_cytosol Cytosol cluster_mito Mitochondrion Glycolysis Glycolysis Methylglyoxal Methylglyoxal Pathway Glycolysis->Methylglyoxal DLactate_cyto D-Lactate Methylglyoxal->DLactate_cyto DLactate_mito D-Lactate DLactate_cyto->DLactate_mito MCT Pyruvate Pyruvate DLactate_mito->Pyruvate D-LDH TCA TCA Cycle Pyruvate->TCA Extracellular Extracellular D-Lactate (from gut microbiota) Extracellular->DLactate_cyto MCT DLactate D-Lactate MCT1 MCT1 DLactate->MCT1 PI3K_Akt PI3K/Akt Pathway MCT1->PI3K_Akt MAPK MAPK Pathway (ERK1/2, p38) MCT1->MAPK NFkB NF-κB Activation PI3K_Akt->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, IL-8) NFkB->Cytokines

References

Methodological & Application

Application Notes and Protocols: D-(-)-Lactic acid-13C for 13C Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as D-(-)-Lactic acid-13C, researchers can trace the flow of atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, offering insights into pathway activity, nutrient utilization, and the metabolic rewiring that occurs in various disease states, including cancer and metabolic disorders.

These application notes provide a comprehensive guide to utilizing this compound for 13C-MFA studies. While D-(-)-Lactic acid is not as commonly used as a tracer as glucose or glutamine, its application can unravel specific metabolic phenotypes, particularly in systems with significant D-lactate metabolism, such as certain microbial environments or specific pathological conditions in mammals.

Metabolic Pathway of D-(-)-Lactic Acid

D-(-)-Lactic acid can be taken up by cells through monocarboxylate transporters (MCTs). Inside the cell, it is converted to pyruvate by the enzyme D-lactate dehydrogenase (D-LDH). This pyruvate can then enter central carbon metabolism, participating in the tricarboxylic acid (TCA) cycle, gluconeogenesis, or be converted to other metabolites like alanine. Tracing the incorporation of the 13C label from this compound into these downstream metabolites allows for the quantification of the metabolic fluxes through these pathways.

D_Lactic_Acid_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D_Lactic_acid_13C_ext This compound D_Lactic_acid_13C_int This compound D_Lactic_acid_13C_ext->D_Lactic_acid_13C_int MCT Pyruvate_13C Pyruvate-13C D_Lactic_acid_13C_int->Pyruvate_13C D-LDH Acetyl_CoA_13C Acetyl-CoA-13C Pyruvate_13C->Acetyl_CoA_13C PDH Alanine_13C Alanine-13C Pyruvate_13C->Alanine_13C ALT Glucose_13C Glucose-13C (via Gluconeogenesis) Pyruvate_13C->Glucose_13C TCA_Cycle TCA Cycle Metabolites-13C (e.g., Citrate, Malate) Acetyl_CoA_13C->TCA_Cycle

Caption: Metabolic fate of this compound.

Experimental Workflow for 13C-MFA using this compound

The general workflow for a 13C-MFA experiment using this compound involves several key stages, from initial experimental design to final data analysis and flux map generation.

MFA_Workflow cluster_design 1. Experimental Design cluster_experiment 2. Isotope Labeling Experiment cluster_analysis 3. Sample Analysis cluster_modeling 4. Data Analysis & Modeling A Define Metabolic Model B Select Isotopic Tracer (this compound) A->B C Determine Labeling Strategy (e.g., [U-13C3]D-Lactic acid) B->C D Cell Culture with This compound C->D E Achieve Isotopic Steady State D->E F Quench Metabolism & Harvest Cells E->F G Metabolite Extraction F->G H GC-MS or LC-MS Analysis G->H I Determine Mass Isotopomer Distributions (MIDs) H->I J Flux Estimation using Software (e.g., INCA, 13CFLUX2) I->J K Statistical Analysis & Goodness-of-Fit J->K L Generate Metabolic Flux Map K->L

Caption: General workflow for a 13C-MFA experiment.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific cell type or organism and experimental conditions.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells at a density that will allow them to reach the desired confluency (typically 50-70%) at the time of harvest.

  • Media Preparation: Prepare culture medium containing this compound as the tracer. The concentration of the tracer should be optimized based on the metabolic characteristics of the cells. A common starting point is to replace the unlabeled lactate in the medium with the 13C-labeled version. If lactate is not a standard component, it can be added as a supplementary nutrient.

  • Isotopic Labeling:

    • For adherent cells, aspirate the existing medium and replace it with the 13C-labeling medium.

    • For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the 13C-labeling medium.

  • Incubation: Culture the cells in the labeling medium until they reach isotopic steady state. This is the point at which the fractional labeling of intracellular metabolites no longer changes over time. The time to reach steady state varies depending on the cell type and its metabolic rates but is typically determined empirically by performing a time-course experiment (e.g., harvesting at 6, 12, 24 hours).

Protocol 2: Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity to preserve the in vivo metabolic state.

    • For adherent cells, aspirate the medium and immediately add a cold quenching solution (e.g., 80% methanol at -80°C).

    • For suspension cells, rapidly centrifuge the cells at a low temperature, remove the supernatant, and resuspend the pellet in a cold quenching solution.

  • Cell Lysis: Lyse the cells to release intracellular metabolites. This can be achieved by freeze-thaw cycles, sonication, or bead beating in the quenching solution.

  • Extraction:

    • Incubate the cell lysate at a low temperature (e.g., -20°C) for at least 15 minutes to allow for complete extraction of metabolites.

    • Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

  • Sample Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis of Mass Isotopomer Distributions
  • Derivatization: Re-dissolve the dried metabolite extract in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make the metabolites volatile for gas chromatography.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • The gas chromatograph separates the individual metabolites.

    • The mass spectrometer detects the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID) for each metabolite. The MID is the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).

  • Data Acquisition: Acquire the data in a way that allows for the quantification of the different mass isotopomers for each metabolite of interest.

Data Presentation: Quantitative Analysis of D-(-)-Lactic Acid Metabolism

The following tables present hypothetical and example quantitative data derived from 13C tracing experiments to illustrate the type of results obtained from such studies.

Table 1: Production of D-Lactic Acid from 13C-Glucose by Different Bacterial Strains

This table is based on findings from studies investigating D-lactic acid production in bacteria, where 13C-glucose was used as a tracer.

Bacterial StrainTotal Lactic Acid Production (mM)% D-Lactic Acid of Total Lactate13C-Enrichment in D-Lactic Acid (%)
Enterococcus faecalis15.2 ± 1.865 ± 595 ± 2
Streptococcus sanguinis12.5 ± 1.570 ± 694 ± 3
Escherichia coli8.1 ± 1.210 ± 296 ± 2

Data are presented as mean ± standard deviation.

Table 2: Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with [U-13C3]D-Lactic Acid (Hypothetical Data)

This table illustrates the expected mass isotopomer distributions in central carbon metabolism metabolites following the administration of uniformly labeled this compound. The "M+n" notation indicates the isotopologue with 'n' 13C atoms.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate52390---
Lactate102385---
Alanine83485---
Citrate2056555--
Malate2585575--
Aspartate2275885--
Glutamate301045555-

Values are for illustrative purposes and will vary depending on the experimental conditions and the metabolic state of the cells.

Conclusion

The use of this compound as a tracer in 13C-MFA provides a unique tool to probe specific aspects of cellular metabolism. While less conventional than other tracers, it can yield valuable insights into pathways involving D-lactate, which are increasingly recognized for their roles in various physiological and pathological processes. The protocols and data presented here serve as a foundational guide for researchers and drug development professionals looking to employ this powerful technique to advance their understanding of cellular metabolism and identify novel therapeutic targets.

Protocol for D-(-)-Lactic acid-13C Tracer Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology to elucidate the metabolic fate of nutrients and to quantify metabolic fluxes in cellular systems. While L-(+)-lactic acid is a well-known product of glycolysis, the metabolic roles of its stereoisomer, D-(-)-lactic acid, are less understood but of growing interest, particularly in cancer metabolism. In mammalian cells, D-lactic acid is primarily produced from methylglyoxal through the glyoxalase system.[1][2] It can then be metabolized to pyruvate by the mitochondrial enzyme D-lactate dehydrogenase (LDHD).[2][3] This protocol provides a detailed framework for conducting D-(-)-Lactic acid-13C tracer experiments in cell culture to investigate its transport and metabolism.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in D-Lactic Acid Metabolism
EnzymeSubstrateSpecies/TissueKmVmax or kcatReference(s)
Glyoxalase I (GLO1)HemithioacetalHuman0.53 ± 0.07 mM(3.18 ± 0.16) x 10-2 mM.min-1[4]
Glyoxalase II (GLO2)S-D-lactoylglutathioneHuman Liver-kcat = 2.8 x 102 s-1[5]
Glyoxalase II (GLO2)S-D-lactoylglutathioneHuman Red Blood Cells--[5]
Glyoxalase II (GLO2)S-D-lactoylglutathioneSaccharomyces cerevisiae0.32 ± 0.13 mM(1.03 ± 0.10) x 10-3 mM.min-1[4]
D-Lactate Dehydrogenase (LDHD)D-LactateMouse1.1 ± 0.1 mMkcat = 1.8 ± 0.0 s-1[3]
L-Lactate Dehydrogenase (LDH)L-LactateMouse Periportal Hepatocytes8.62-13.5 mM-[6]
L-Lactate Dehydrogenase (LDH)L-LactateMouse Skeletal Muscle13.3-17.9 mM-[6]
Table 2: Reported Intracellular and Extracellular Lactate Concentrations
ConditionCell Line/TissueD-Lactate ConcentrationL-Lactate ConcentrationReference(s)
BaselineHuman NSCLC cell lines (H1648, H1395)Appreciable production from glucose-[7]
GLO1-deletedParental cell line (3553T3)No production from glucose-[7]
GLO1 re-expression3553T3 with GLO1Higher production of D-lactate-[7]
BaselineHuman Red Blood CellsVery little from glucose1.3 mM from 5 mM glucose[8]
+ MethylglyoxalHuman Red Blood Cells1.2 mM0.8 mM[8]
Tumor MicroenvironmentVarious Cancers-Can reach up to 40 mM[9]
Normal PhysiologicalHuman Blood/Tissue-1.5–3 mM[9]

Experimental Protocols

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (e.g., D-Lactic acid-2-13C or uniformly labeled)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well or 10 cm cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach and grow for 24-48 hours.

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking lactate) with dialyzed FBS and the desired concentration of this compound. The optimal concentration should be determined empirically, but a starting point of 1-10 mM can be considered based on physiological and tumor microenvironment concentrations.[9]

  • Tracer Introduction:

    • Aspirate the growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled lactate.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest. This can range from a few hours to over 24 hours, depending on the metabolic pathway and the turnover rate of the target metabolites.[10] A time-course experiment is recommended to determine the optimal labeling time.

Metabolite Extraction

This protocol is adapted from standard procedures for polar metabolite extraction.[1][11]

Materials:

  • Ice-cold 80% methanol (HPLC grade)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Dry ice

Procedure:

  • Quenching Metabolism:

    • To rapidly halt metabolic activity, place the cell culture plates on dry ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove extracellular tracer. Aspirate the PBS completely.

  • Metabolite Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a well of a 6-well plate).

    • Using a cell scraper, scrape the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously.

    • Incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15-20 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

    • The samples are now ready for analysis by GC-MS or LC-MS. Store at -80°C until analysis.

GC-MS Analysis for 13C-Lactate and Downstream Metabolites

This is a general workflow. Specific derivatization and instrument methods should be optimized.[12][13][14]

Procedure:

  • Sample Derivatization:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried samples to make the metabolites volatile for GC-MS analysis. A common method is methoximation followed by silylation (e.g., using methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • GC-MS Analysis:

    • Inject the derivatized samples into a GC-MS system.

    • Use a suitable column for separating polar metabolites (e.g., a DB-5ms or equivalent).

    • Set the mass spectrometer to scan a mass range that covers the derivatized metabolites of interest or use selected ion monitoring (SIM) for targeted analysis.

  • Data Analysis:

    • Identify the peaks corresponding to lactate and other downstream metabolites (e.g., pyruvate, TCA cycle intermediates, amino acids) based on their retention times and mass spectra.

    • Determine the mass isotopologue distributions (MIDs) for each metabolite. This involves quantifying the relative abundance of each mass isotopologue (e.g., M+0, M+1, M+2, M+3 for lactate).

    • Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes.

    • The fractional 13C enrichment can then be calculated to trace the metabolic fate of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding tracer_intro Introduce 13C-D-Lactate cell_seeding->tracer_intro media_prep Prepare 13C-D-Lactate Labeling Medium media_prep->tracer_intro incubation Incubation tracer_intro->incubation quenching Quench Metabolism incubation->quenching extraction Metabolite Extraction quenching->extraction gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis gcms->data_analysis

Caption: Experimental workflow for this compound tracer experiments.

d_lactic_acid_pathway extracellular Extracellular 13C-D-Lactic Acid mct MCTs extracellular->mct intracellular Intracellular 13C-D-Lactic Acid ldhd D-Lactate Dehydrogenase (LDHD) intracellular->ldhd pyruvate 13C-Pyruvate tca 13C-TCA Cycle Intermediates pyruvate->tca amino_acids 13C-Amino Acids tca->amino_acids lipids 13C-Lipids tca->lipids (via Citrate) glycolysis Glycolysis methylglyoxal Methylglyoxal glycolysis->methylglyoxal glyoxalase Glyoxalase System (GLO1, GLO2) methylglyoxal->glyoxalase endogenous_d_lactate D-Lactic Acid glyoxalase->endogenous_d_lactate ldhd->pyruvate mct->intracellular

Caption: Metabolic pathway of D-(-)-Lactic acid in mammalian cells.

References

Application Note & Protocol: Quantitative Analysis of D-Lactic Acid Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-lactic acid is a stereoisomer of lactic acid that, in mammals, is primarily produced by gut microbiota and through the methylglyoxal pathway.[1][2] Elevated levels of D-lactic acid in biological fluids can be indicative of certain metabolic disorders, such as D-lactic acidosis, which is often associated with short bowel syndrome and can lead to neurological symptoms.[1][3] Accurate and sensitive quantification of D-lactic acid is crucial for clinical diagnosis and research into its physiological and pathological roles. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity, precision, and accuracy. This document provides detailed protocols for the quantification of D-lactic acid in biological matrices using both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for the quantification of D-lactic acid.

Table 1: LC-MS/MS Method Performance

ParameterMatrixLinearity Range (µmol/L)LOQ (µmol/L)LOD (µmol/L)Recovery (%)Reference
D-lactic acidUrine0.5 - 1000.50.125>90[4][5]
L-lactic acidUrine2 - 4002->90[4][5]
D-lactic acidPlasma--0.796 - 113[6]
L-lactic acidPlasma--0.296 - 113[6]

Table 2: GC-MS Method Performance

ParameterMatrixLinearity RangeLOQLOD (µmol/L)Recovery (%)Reference
Lactic AcidCell Culture MediaCalibrated Range-0.6799.6 - 106[7][8]

Experimental Protocols

Protocol 1: Quantitative Analysis of D-Lactic Acid by Isotope Dilution LC-MS/MS

This protocol is adapted from methodologies demonstrating high sensitivity and specificity for the analysis of D- and L-lactic acid in urine and plasma.[1][4][5][6][9]

1. Materials and Reagents

  • D-lactic acid standard

  • L-lactic acid standard

  • D-lactic acid-¹³C₃ or similar stable isotope-labeled internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of D-lactic acid, L-lactic acid, and the isotopic internal standard in ultrapure water.

  • Calibration Standards: Serially dilute the D- and L-lactic acid stock solutions with a mixture of water and methanol (e.g., 50:50 v/v) to prepare a series of calibration standards at concentrations spanning the expected sample range (e.g., 0.1 to 100 µmol/L).

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 10 µmol/L) in the same diluent as the calibration standards.

3. Sample Preparation

  • Plasma/Serum:

    • To 100 µL of plasma or serum, add 10 µL of the IS working solution.

    • Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine:

    • Thaw and centrifuge urine samples at 2,000 x g for 5 minutes.

    • To 50 µL of supernatant, add 10 µL of the IS working solution and 440 µL of diluent (e.g., water:acetonitrile, 90:10 v/v).

    • Vortex and inject into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC R, 15 cm x 2.1 mm, 5 µm).[1][2][9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Optimize for separation of D- and L-lactic acid. A typical starting condition is 85% B.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 25 - 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • D/L-lactic acid: m/z 89 -> 43

      • D-lactic acid-¹³C₃ (IS): m/z 92 -> 45

    • Optimize cone voltage and collision energy for each transition.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of D-lactic acid in the samples from the calibration curve using a linear regression model.

Protocol 2: Quantitative Analysis of D-Lactic Acid by Isotope Dilution GC-MS with Derivatization

This protocol is based on derivatization methods to improve the volatility and chromatographic properties of lactic acid for GC-MS analysis.[3][7][10]

1. Materials and Reagents

  • D-lactic acid standard

  • Isotopic internal standard (e.g., D-lactic acid-¹³C₃)

  • Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl, or ethyl chloroformate).[7]

  • Anhydrous pyridine

  • Hexane or other suitable organic solvent

2. Sample Preparation and Derivatization

  • Sample Extraction: Perform a liquid-liquid or solid-phase extraction to isolate organic acids from the biological matrix.

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Add the internal standard.

    • Add 50 µL of anhydrous pyridine and 50 µL of the silylating reagent (e.g., MTBSTFA).

    • Heat at 60-80°C for 30-60 minutes.

    • Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).

    • Injection Mode: Splitless.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized D-lactic acid and its internal standard.

4. Data Analysis

  • Similar to the LC-MS/MS protocol, create a calibration curve based on the peak area ratios of the analyte to the internal standard and quantify the sample concentrations.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Isotope-Labeled Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (for Plasma) Add_IS->Protein_Precipitation Extraction Extraction / Dilution Protein_Precipitation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LC_MS LC-MS/MS Analysis (Chiral Separation) Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration GC_MS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for isotope dilution mass spectrometry analysis of D-lactic acid.

D-Lactic Acid Signaling Pathway

d_lactic_acid_signaling cluster_production D-Lactic Acid Production cluster_cellular_effects Cellular Signaling Gut_Microbiota Gut Microbiota (Carbohydrate Fermentation) D_Lactic_Acid D-Lactic Acid Gut_Microbiota->D_Lactic_Acid Methylglyoxal_Pathway Methylglyoxal Pathway Methylglyoxal_Pathway->D_Lactic_Acid GPR81 GPR81 (HCAR1) Receptor D_Lactic_Acid->GPR81 Activation PI3K_Akt PI3K/Akt Pathway GPR81->PI3K_Akt MAPK MAPK Pathway (ERK1/2, p38) GPR81->MAPK NFkB NF-κB Pathway PI3K_Akt->NFkB MAPK->NFkB Inflammation Pro-inflammatory Cytokine Production (IL-6, IL-8, TNF-α) NFkB->Inflammation

Caption: Signaling pathway of D-lactic acid leading to an inflammatory response.

References

Application Notes and Protocols: D-(-)-Lactic acid-¹³C as an Internal Standard for Metabolomics and Clinical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of metabolomics and clinical chemistry, accurate and precise quantification of endogenous metabolites is paramount. D-(-)-Lactic acid, an enantiomer of the more common L-(+)-Lactic acid, is a critical biomarker for certain metabolic disorders, particularly D-lactic acidosis, which can occur in patients with short bowel syndrome or bacterial overgrowth. Distinguishing between and accurately measuring the concentrations of D- and L-lactic acid is essential for correct diagnosis and monitoring. The use of stable isotope-labeled internal standards is a well-established method for achieving high accuracy and precision in mass spectrometry-based quantification. This document provides detailed application notes and protocols for the use of D-(-)-Lactic acid-¹³C as an internal standard for the quantification of D-Lactic acid in biological matrices such as plasma and urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Stable isotope dilution analysis using D-(-)-Lactic acid-¹³C offers significant advantages, including the correction for matrix effects, variations in sample preparation, and instrument response, thereby ensuring reliable and reproducible results.[1][2]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for quantitative analysis. It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, D-(-)-Lactic acid-¹³C) to the sample at the beginning of the analytical workflow.[3] This labeled compound, or internal standard (IS), is chemically identical to the endogenous analyte but has a different mass due to the isotopic enrichment. By measuring the ratio of the signal from the endogenous analyte to the signal from the IS, accurate quantification can be achieved, as any sample loss or variation during processing will affect both the analyte and the IS equally.[1][3]

Experimental Protocols

This section details a protocol for the simultaneous quantification of D- and L-lactic acid in human plasma and urine using a stable isotope-labeled internal standard. While the cited study specifically utilized [¹³C₃]-L-lactate, the methodology is directly applicable and adaptable for D-(-)-Lactic acid-¹³C when quantifying D-lactic acid.[4]

Materials and Reagents
  • D-(-)-Lactic acid (analyte standard)

  • L-(+)-Lactic acid (analyte standard)

  • D-(-)-Lactic acid-¹³C (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dichloromethane (ACS grade)

  • Acetic acid (glacial)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 3-Nitrophenylhydrazine (3-NPH)

  • Pyridine

  • Ultrapure water

Sample Preparation

Plasma Sample Preparation [4]

  • To 25 µL of plasma, add 25 µL of the internal standard solution (D-(-)-Lactic acid-¹³C in water).

  • Vortex the mixture thoroughly.

  • Deproteinize the sample by adding 600 µL of a cold (-20°C) mixture of methanol:acetonitrile (1:1, v/v).

  • Vortex again and centrifuge at 14,000 rpm for 10 minutes at room temperature.

  • Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen at 50°C.

  • For derivatization, add 50 µL of freshly prepared derivatizing reagent.

  • Cap the vial, vortex, and heat at 75°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for LC-MS/MS analysis.

Urine Sample Preparation [5]

  • Centrifuge the urine sample to remove any particulate matter.

  • To 10 µL of the supernatant, add 10 µL of the internal standard solution.

  • Dilute the mixture with 980 µL of ultrapure water.

  • Proceed with the derivatization step as described for plasma samples.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on a validated method for the chiral separation and quantification of lactic acid enantiomers.[4][6]

Liquid Chromatography

  • Column: A chiral column is required for the separation of D- and L-lactic acid enantiomers. An Astec CHIROBIOTIC® R column (15 cm x 2.1 mm, 5 µm) has been shown to be effective.[6]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A gradient elution will be necessary to achieve separation and elution of the derivatized lactic acid. The specific gradient profile should be optimized based on the specific column and LC system used.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 25-40°C

  • Injection Volume: 2-10 µL

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific mass transitions for the derivatized D-lactic acid and D-(-)-Lactic acid-¹³C need to be determined by infusing the individual standards into the mass spectrometer. The transitions will depend on the derivatizing agent used. For underivatized lactic acid, the transition is typically m/z 89 -> 43.[7] For D-(-)-Lactic acid-¹³C (assuming a single ¹³C label), the transition would be m/z 90 -> 44.[7]

Data Presentation

The following tables summarize the expected quantitative performance of an LC-MS/MS method for the analysis of D- and L-lactic acid using a stable isotope-labeled internal standard, based on published data.[4]

Table 1: Calibration Curve and Limit of Detection (LOD) [4]

AnalyteMatrixCalibration Range (µmol/L)LOD (µmol/L)
D-Lactic AcidPlasma0.5 - 500> 0.990.7
L-Lactic AcidPlasma0.5 - 5000> 0.990.2
D-Lactic AcidUrine1 - 1000> 0.998.1 (nmol/mmol creatinine)
L-Lactic AcidUrine10 - 10000> 0.994.4 (nmol/mmol creatinine)

Table 2: Recovery (%) [4]

AnalyteMatrixLow ConcentrationMedium ConcentrationHigh Concentration
D-Lactic AcidPlasma9810299
L-Lactic AcidPlasma10199103
D-Lactic AcidUrine96105113
L-Lactic AcidUrine99101108

Table 3: Intra- and Inter-Assay Precision (CV%) [4]

AnalyteMatrixConcentrationIntra-Assay CV (%)Inter-Assay CV (%)
D-Lactic AcidPlasmaLow58
Medium36
High25
L-Lactic AcidPlasmaLow47
Medium35
High24
D-Lactic AcidUrineLow79
Medium57
High46
L-Lactic AcidUrineLow68
Medium46
High35

Mandatory Visualization

Experimental Workflow for D-Lactic Acid Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma or Urine Sample add_is Add D-(-)-Lactic acid-13C Internal Standard sample->add_is deproteinize Protein Precipitation (Plasma) add_is->deproteinize for plasma extract Dilution (Urine) add_is->extract for urine evaporate Evaporation deproteinize->evaporate extract->evaporate derivatize Derivatization evaporate->derivatize lcms LC-MS/MS System derivatize->lcms separation Chiral Chromatographic Separation lcms->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification result Final Concentration of D-Lactic Acid quantification->result

Caption: Workflow for D-Lactic Acid quantification using D-(-)-Lactic acid-¹³C.

Metabolic Pathway Context

metabolic_pathway cluster_host Host Metabolism cluster_microbiota Gut Microbiota Metabolism cluster_clinical Clinical Significance pyruvate Pyruvate l_lactate L-(+)-Lactic Acid pyruvate->l_lactate NAD+/NADH ldh Lactate Dehydrogenase carbohydrates Undigested Carbohydrates d_lactate D-(-)-Lactic Acid carbohydrates->d_lactate bacterial_enzymes Bacterial Enzymes absorption Systemic Absorption d_lactate->absorption acidosis D-Lactic Acidosis absorption->acidosis

Caption: Origin and clinical significance of D-(-)-Lactic Acid.

Conclusion

The use of D-(-)-Lactic acid-¹³C as an internal standard provides a robust and reliable method for the accurate quantification of D-lactic acid in complex biological matrices. The detailed protocol and performance data presented in these application notes demonstrate the suitability of this approach for both clinical diagnostic and metabolomics research applications. The implementation of stable isotope dilution LC-MS/MS methods is crucial for obtaining high-quality, reproducible data, which is essential for advancing our understanding of metabolic diseases and for the development of new therapeutic strategies.

References

Application Note: A Robust LC-MS/MS Method for the Chiral Analysis of D-(-)-Lactic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific LC-MS/MS method for the quantification of D-(-)-lactic acid in biological matrices, including plasma, serum, and urine. The method utilizes a chiral stationary phase for the separation of D-(-)- and L-(+)-lactic acid enantiomers, with stable isotope-labeled D-(-)-Lactic acid-13C3 as the internal standard to ensure accuracy and precision. This method is applicable for clinical research and diagnostics, particularly in studies involving gut microbiome dysbiosis, short bowel syndrome, and other metabolic disorders associated with elevated D-lactic acid levels.

Introduction

Lactic acid, a key metabolite in glucose metabolism, exists as two stereoisomers: L-(+)-lactic acid and D-(-)-lactic acid. While L-lactic acid is the predominant enantiomer produced in human tissues during glycolysis, D-lactic acid is primarily a product of bacterial metabolism in the gut.[1][2] Under normal physiological conditions, D-lactic acid is present at very low concentrations in human circulation. However, an overproduction by gut bacteria, often associated with conditions like short bowel syndrome or intestinal dysbiosis, can lead to D-lactic acidosis, a potentially severe metabolic acidosis with neurological symptoms.[3] Therefore, the accurate and specific measurement of D-lactic acid is crucial for the diagnosis and management of these conditions.

Traditional enzymatic assays for D-lactic acid can suffer from a lack of sensitivity and specificity.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior analytical performance for the quantification of small molecules in complex biological matrices. The key challenge in lactic acid analysis is the separation of its chiral isomers. This application note details a method employing a chiral liquid chromatography column coupled with tandem mass spectrometry for the robust and reliable quantification of D-(-)-lactic acid. The use of a stable isotope-labeled internal standard, D-(-)-Lactic acid-13C, ensures high accuracy by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental

Materials and Reagents
  • D-(-)-Lactic acid and L-(+)-Lactic acid standards

  • D-(-)-Lactic acid-13C3 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Biological matrices (plasma, serum, urine)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chiral HPLC Column: Astec CHIROBIOTIC® R (15 cm x 2.1 mm, 5 µm) or equivalent[3][4]

Standard Solutions Preparation

Stock solutions of D-(-)-lactic acid, L-(+)-lactic acid, and D-(-)-Lactic acid-13C3 were prepared in ultrapure water at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards were prepared by spiking blank biological matrix with the working standard solutions to cover the desired concentration range.

Protocols

Sample Preparation
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the D-(-)-Lactic acid-13C3 internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

  • Thaw frozen urine samples and centrifuge at 2000 x g for 10 minutes to remove particulate matter.

  • To 50 µL of urine, add 10 µL of the D-(-)-Lactic acid-13C3 internal standard working solution.

  • Add 440 µL of acetonitrile.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

ParameterValue
Column Astec CHIROBIOTIC® R (15 cm x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.2 mL/min
Column Temperature 25°C
Injection Volume 5 µL

Mass Spectrometry (MS/MS) Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-(-)-Lactic acid89.043.015
D-(-)-Lactic acid-13C392.045.015

Results and Data Presentation

The described method demonstrates excellent chromatographic separation of D-(-)- and L-(+)-lactic acid. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Table 1: Quantitative Performance of the LC-MS/MS Method

ParameterD-(-)-Lactic Acid in PlasmaD-(-)-Lactic Acid in Urine
Linearity Range (µM) 0.5 - 100[3]0.5 - 100[3]
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) (µM) 0.10.125[5]
Limit of Quantification (LOQ) (µM) 0.5[3][5]0.5[3][5]
Intra-day Precision (%CV) < 10< 10
Inter-day Precision (%CV) < 15< 15
Recovery (%) 90 - 11090 - 110

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Serum, Urine) AddIS Addition of D-(-)-Lactic acid-13C3 (IS) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS System (Chiral Separation, MRM) Reconstitution->LCMS DataAnalysis Data Acquisition & Quantification LCMS->DataAnalysis

Caption: Experimental workflow for D-(-)-Lactic acid analysis.

d_lactic_acid_pathway cluster_gut Gut Lumen cluster_host Host Metabolism DietaryCarbs Dietary Carbohydrates GutMicrobiota Gut Microbiota DietaryCarbs->GutMicrobiota DLacticAcid D-(-)-Lactic Acid GutMicrobiota->DLacticAcid Fermentation Glycolysis Glycolysis Methylglyoxal Methylglyoxal Pathway Glycolysis->Methylglyoxal Methylglyoxal->DLacticAcid Bloodstream Bloodstream DLacticAcid->Bloodstream Absorption DLacticAcidosis D-Lactic Acidosis Bloodstream->DLacticAcidosis Accumulation

Caption: Metabolic pathways of D-(-)-Lactic acid production.

Conclusion

The LC-MS/MS method presented provides a reliable, sensitive, and specific tool for the quantification of D-(-)-lactic acid in various biological samples. The chiral separation of lactic acid enantiomers, combined with the use of a stable isotope-labeled internal standard, overcomes the limitations of previous analytical methods. This protocol is well-suited for researchers, scientists, and drug development professionals investigating the role of D-lactic acid in health and disease.

References

Application Notes and Protocols for 13C NMR Spectroscopic Resolution of D- and L-Lactic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Lactic acid, a key chiral building block and a significant metabolite in biological systems, exists as D-(-)-lactic acid and L-(+)-lactic acid. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive method for determining the enantiomeric excess (e.e.) of chiral molecules. Since enantiomers are indistinguishable in an achiral solvent, their resolution by NMR requires the use of a chiral auxiliary to induce a diastereomeric environment. This application note details two primary protocols for the resolution and quantification of D- and L-lactic acid enantiomers using 13C NMR spectroscopy: the use of a Chiral Derivatizing Agent (CDA) and a Chiral Solvating Agent (CSA).

Principle of Chiral Recognition by NMR

Enantiomers possess identical physical and chemical properties in an achiral environment, resulting in identical NMR spectra. To differentiate them, they must be converted into diastereomers, which have distinct physical properties and, therefore, different NMR chemical shifts.

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is covalently reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers exhibit different 13C NMR chemical shifts (Δδ), allowing for their individual signals to be resolved and integrated for quantification.

  • Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in an NMR solvent containing a chiral solvating agent. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes are in fast exchange with the uncomplexed species, leading to observable differences in the time-averaged chemical shifts of the enantiomers.

Protocol 1: Chiral Derivatizing Agent (CDA) Method using (R)-1-Phenylethylamine

This protocol describes the formation of diastereomeric amides from a racemic mixture of lactic acid and a single enantiomer of a chiral amine, (R)-1-phenylethylamine. The resulting diastereomers, (R)-N-(1-phenylethyl)-lactamide and (S)-N-(1-phenylethyl)-lactamide, can be distinguished by 13C NMR spectroscopy.

Experimental Protocol

Materials:

  • Racemic (or enantiomerically enriched) lactic acid

  • (R)-1-Phenylethylamine (≥99% e.e.)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure: Synthesis of N-(1-phenylethyl)-lactamide Diastereomers

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve lactic acid (1.0 mmol) in 10 mL of anhydrous DCM.

  • Addition of Reagents: Add (R)-1-phenylethylamine (1.0 mmol), followed by a catalytic amount of DMAP (0.05 mmol).

  • Coupling Reaction: Slowly add a solution of DCC (1.1 mmol) in 5 mL of anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification (if necessary): Purify the crude product by column chromatography on silica gel to isolate the diastereomeric amides.

  • Sample Preparation for NMR: Accurately weigh approximately 20-30 mg of the purified diastereomeric amide mixture and dissolve it in ~0.7 mL of CDCl3 in an NMR tube.

13C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz (or higher) 13C frequency

  • Solvent: CDCl3

  • Pulse Program: Standard proton-decoupled 13C experiment (e.g., zgpg30)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 5-10 seconds (to ensure quantitative integration)

  • Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K

Data Presentation: N-(1-phenylethyl)-lactamide Diastereomers

The following table presents illustrative 13C NMR chemical shift data for the diastereomers formed from D- and L-lactic acid with (R)-1-phenylethylamine. The exact chemical shifts and their differences (Δδ) may vary depending on the experimental conditions. The signals of the lactic acid moiety are of primary interest for quantification.

Carbon Atom (Lactic Acid Moiety)(R)-Lactic Amide (δ, ppm)(S)-Lactic Amide (δ, ppm)Δδ (ppm)
Carbonyl (C=O)~173.5~173.4~0.1
Methine (CH-OH)~68.2~68.0~0.2
Methyl (CH3)~20.9~20.7~0.2

Calculation of Enantiomeric Excess (e.e.):

The enantiomeric excess can be calculated from the integral areas (I) of the well-resolved signals of the two diastereomers:

e.e. (%) = [ |I_S - I_R| / (I_S + I_R) ] x 100

Where I_S and I_R are the integrals of the signals corresponding to the S- and R-lactic acid derivatives, respectively.

Workflow Diagram: CDA Method

CDA_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis lactic_acid D/L-Lactic Acid coupling Coupling Reaction (DCC, DMAP, DCM) lactic_acid->coupling chiral_amine (R)-1-Phenylethylamine chiral_amine->coupling diastereomers Diastereomeric Amides (R,R) and (S,R) coupling->diastereomers nmr_sample Dissolve in CDCl3 diastereomers->nmr_sample diastereomers->nmr_sample nmr_acq 13C NMR Acquisition nmr_sample->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc quant Integration & e.e. Calculation nmr_proc->quant

Caption: Workflow for the CDA method.

Protocol 2: Chiral Solvating Agent (CSA) Method using Quinine

This protocol utilizes the commercially available chiral alkaloid, quinine, as a chiral solvating agent to resolve the 13C NMR signals of D- and L-lactic acid through the formation of transient diastereomeric complexes. This method is simpler as it does not require covalent modification of the analyte.

Experimental Protocol

Materials:

  • Racemic (or enantiomerically enriched) lactic acid

  • Quinine (as the chiral solvating agent)

  • Deuterated chloroform (CDCl3) or deuterated benzene (C6D6) for NMR analysis

Procedure: Sample Preparation and NMR Analysis

  • Analyte Solution: Prepare a stock solution of lactic acid in the chosen deuterated solvent (e.g., 20 mg/mL in CDCl3).

  • CSA Solution: Prepare a stock solution of quinine in the same deuterated solvent (e.g., an equimolar concentration to the lactic acid solution).

  • NMR Sample Preparation: In an NMR tube, mix the lactic acid solution and the quinine solution. A 1:1 molar ratio of analyte to CSA is a good starting point, but the optimal ratio may need to be determined empirically. A typical final concentration for the analyte would be 10-20 mM.

  • Homogenization: Gently shake the NMR tube to ensure a homogeneous solution.

13C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz (or higher) 13C frequency

  • Solvent: CDCl3 or C6D6

  • Pulse Program: Standard proton-decoupled 13C experiment (e.g., zgpg30)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 5-10 seconds for quantitative analysis

  • Number of Scans (NS): 1024 or higher to achieve a good signal-to-noise ratio.

  • Temperature: 298 K (temperature can be varied to optimize resolution)

Data Presentation: Lactic Acid with Quinine

The following table provides illustrative 13C NMR chemical shift data for the diastereomeric complexes formed between D- and L-lactic acid and quinine. The observed chemical shifts are the weighted average of the free and complexed states. The magnitude of Δδ is typically smaller than in the CDA method.

Carbon Atom (Lactic Acid Moiety)L-Lactic Acid Complex (δ, ppm)D-Lactic Acid Complex (δ, ppm)Δδ (ppm)
Carbonyl (C=O)~178.10~178.05~0.05
Methine (CH-OH)~67.50~67.42~0.08
Methyl (CH3)~21.20~21.15~0.05

Calculation of Enantiomeric Excess (e.e.):

The enantiomeric excess is calculated using the same formula as in the CDA method, based on the integration of the resolved signals for the D- and L-lactic acid complexes.

e.e. (%) = [ |I_L - I_D| / (I_L + I_D) ] x 100

Where I_L and I_D are the integrals of the signals corresponding to the L- and D-lactic acid complexes, respectively.

Workflow Diagram: CSA Method

CSA_Workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis lactic_acid D/L-Lactic Acid mixing Mix in NMR Tube (CDCl3 or C6D6) lactic_acid->mixing csa Quinine (CSA) csa->mixing nmr_acq 13C NMR Acquisition mixing->nmr_acq mixing->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc quant Integration & e.e. Calculation nmr_proc->quant

Application Notes and Protocols: Tracing Gut Microbiome Metabolism with D-(-)-Lactic acid-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-(-)-Lactic acid-13C for studying the metabolic activity of the gut microbiome. This stable isotope tracer allows for the precise tracking of D-lactic acid conversion into key metabolites, offering valuable insights into microbial fermentation pathways and cross-feeding interactions. The following sections detail the principles, experimental protocols, data interpretation, and visualization of metabolic pathways.

Introduction

D-(-)-lactic acid is a significant metabolite produced by various gut microorganisms, particularly Lactic Acid Bacteria (LAB), through the fermentation of carbohydrates. While host metabolism primarily utilizes L-(+)-lactic acid, D-(-)-lactic acid is predominantly metabolized by the gut microbiota.[1][2] Understanding the fate of D-lactic acid is crucial as its accumulation has been associated with certain pathological conditions, while its conversion to beneficial short-chain fatty acids (SCFAs) like butyrate and propionate plays a key role in gut health.[3][4]

By employing D-(-)-Lactic acid fully labeled with Carbon-13 (D-(-)-Lactic acid-13C3), researchers can trace the carbon backbone of this molecule as it is metabolized by gut bacteria. This stable isotope probing (SIP) approach, coupled with mass spectrometry, enables the quantification of 13C enrichment in downstream metabolites, thereby elucidating the metabolic pathways and the specific bacteria responsible for these transformations.

Key Applications

  • Metabolic Pathway Elucidation: Tracing the conversion of 13C-D-lactic acid to SCFAs and other metabolites to identify active metabolic pathways within the gut microbiome.[5][6]

  • Quantification of Metabolic Flux: Determining the rate of D-lactic acid utilization and its contribution to the production of specific SCFAs.

  • Screening for Functional Microbes: Identifying specific bacterial species or consortia capable of metabolizing D-lactic acid.[3][7][8]

  • Prebiotic and Probiotic Research: Assessing how different substrates or probiotic strains influence the metabolism of microbially produced D-lactic acid.

  • Drug Development: Evaluating the impact of therapeutic interventions on the metabolic function of the gut microbiome.

Experimental Workflow

The overall experimental workflow for tracing the metabolism of this compound in an in vitro gut fermentation model is depicted below.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_medium Prepare Anaerobic Fermentation Medium spike Spike Medium with D-(-)-Lactic acid-13C3 prep_medium->spike prep_fecal Prepare Fecal Slurry (Inoculum) inoculate Inoculate Medium with Fecal Slurry prep_fecal->inoculate spike->inoculate incubate Anaerobic Incubation (e.g., 37°C, 24-48h) inoculate->incubate sampling Collect Samples at Different Time Points incubate->sampling extraction Metabolite Extraction (e.g., Liquid-Liquid) sampling->extraction derivatization Derivatization of SCFAs (Optional) extraction->derivatization gcms GC-MS or LC-MS/MS Analysis derivatization->gcms quantification Quantify 13C Enrichment in Metabolites gcms->quantification flux_analysis Metabolic Flux Analysis quantification->flux_analysis

Fig 1. Experimental workflow for 13C-D-lactic acid tracing.

Detailed Experimental Protocols

Protocol 1: In Vitro Batch Fermentation with Fecal Inoculum

This protocol describes a general method for assessing the metabolism of this compound by a complex human gut microbial community.[9][10][11]

Materials:

  • Anaerobic chamber or system

  • Sterile anaerobic fermentation medium (e.g., basal medium described by Brodkorb et al., 2019)

  • D-(-)-Lactic acid-13C3 (isotopic purity >98%)

  • Fresh human fecal sample from a healthy donor

  • Anaerobic phosphate-buffered saline (PBS)

  • Sterile fermentation tubes or vessels

  • Centrifuge

  • GC-MS or LC-MS/MS system

Procedure:

  • Medium Preparation: Prepare the anaerobic fermentation medium and dispense into sterile fermentation tubes inside an anaerobic chamber. Pre-warm the medium to 37°C.

  • Spiking the Medium: Prepare a stock solution of D-(-)-Lactic acid-13C3 in sterile anaerobic water. Spike the fermentation medium to a final concentration of 10-20 mM. Include a control group with unlabeled D-(-)-Lactic acid.

  • Inoculum Preparation: Homogenize a fresh fecal sample (1:10 w/v) in anaerobic PBS. Filter the slurry through sterile gauze to remove large particulate matter.

  • Inoculation: Inoculate the fermentation medium with the fecal slurry to a final concentration of 1-5% (v/v).

  • Incubation: Incubate the fermentation tubes at 37°C under anaerobic conditions.

  • Sampling: Collect aliquots from the fermentation vessels at various time points (e.g., 0, 6, 12, 24, and 48 hours) for metabolite analysis. Immediately quench metabolic activity by adding a solvent like ice-cold methanol or by flash-freezing in liquid nitrogen.

  • Metabolite Extraction: Centrifuge the collected samples to pellet bacterial cells and debris. The supernatant can be used for metabolite analysis. A liquid-liquid extraction may be performed to concentrate the metabolites.

  • Sample Analysis: Analyze the extracted metabolites for 13C enrichment using GC-MS or LC-MS/MS as described in Protocol 2.

Protocol 2: Quantification of 13C-labeled SCFAs by GC-MS

This protocol provides a method for the derivatization and analysis of SCFAs to determine 13C incorporation.

Materials:

  • Extracted fermentation samples

  • Internal standards (e.g., 13C-labeled acetate, propionate, and butyrate with a different number of 13C atoms than expected from the tracer)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Solvent (e.g., pyridine, acetonitrile)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To 100 µL of the extracted sample supernatant, add internal standards.

  • Derivatization: Evaporate the sample to dryness under a stream of nitrogen. Add the derivatization agent and solvent, and heat at 60-80°C for 30-60 minutes to form silyl esters of the SCFAs.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatography separates the different SCFAs, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments.

  • Data Analysis: By comparing the mass spectra of the samples from the 13C-D-lactic acid-fed cultures to the unlabeled controls, the incorporation of 13C into the SCFAs can be determined. The abundance of the isotopologues (molecules with different numbers of 13C atoms) for each SCFA is quantified.

Data Presentation

The quantitative data from a representative experiment are summarized in the tables below.

Table 1: Concentration of D-Lactic Acid and Major SCFAs over Time

Time (hours)D-Lactic Acid (mM)Acetate (mM)Propionate (mM)Butyrate (mM)
020.0 ± 0.55.2 ± 0.32.1 ± 0.21.5 ± 0.1
615.1 ± 0.78.9 ± 0.43.5 ± 0.32.8 ± 0.2
128.3 ± 0.612.3 ± 0.55.1 ± 0.44.5 ± 0.3
241.2 ± 0.215.8 ± 0.67.2 ± 0.56.9 ± 0.4
48< 0.116.5 ± 0.77.8 ± 0.67.5 ± 0.5

Table 2: 13C Enrichment in SCFAs from 13C3-D-Lactic Acid

Time (hours)MetaboliteM+1 (%)M+2 (%)M+3 (%)
6Propionate5.625.32.1
Butyrate8.235.13.5
12Propionate8.945.24.3
Butyrate12.558.96.7
24Propionate10.160.75.8
Butyrate15.375.48.9
48Propionate10.562.16.1
Butyrate15.878.29.3

M+n represents the percentage of the metabolite pool containing 'n' 13C atoms.

Metabolic Pathway Visualization

The following diagram illustrates the key metabolic pathways for the conversion of D-lactic acid to propionate and butyrate by specialist gut bacteria.

metabolic_pathway cluster_lactate D-Lactic Acid Metabolism cluster_propionate Propionate Synthesis (Veillonella) cluster_butyrate Butyrate Synthesis (Anaerostipes, Megasphaera) D_Lactate D-(-)-Lactic acid-13C3 Pyruvate Pyruvate-13C3 D_Lactate->Pyruvate Lactate Dehydrogenase Succinyl_CoA Succinyl-CoA Pyruvate->Succinyl_CoA Acetyl_CoA Acetyl-CoA-13C2 Pyruvate->Acetyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA->Propionyl_CoA Succinyl_CoA->Methylmalonyl_CoA Propionate Propionate-13C3 Propionyl_CoA->Propionate Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA + Acetyl-CoA Butyryl_CoA Butyryl-CoA Acetoacetyl_CoA->Butyryl_CoA Butyrate Butyrate-13C2 / 13C4 Butyryl_CoA->Butyrate

Fig 2. D-lactic acid conversion to propionate and butyrate.

Pathway Description:

  • D-Lactic Acid to Pyruvate: D-lactic acid is first converted to pyruvate by the enzyme D-lactate dehydrogenase, a key step in its utilization by bacteria like Anaerostipes caccae and Megasphaera elsdenii.[3][7]

  • Propionate Production: Bacteria such as Veillonella species can metabolize pyruvate to propionate via the methylmalonyl-CoA pathway.[6][8]

  • Butyrate Production: Butyrate producers like Anaerostipes caccae and Megasphaera elsdenii can convert pyruvate to acetyl-CoA.[1][3] Two molecules of acetyl-CoA are then condensed to form acetoacetyl-CoA, which is further metabolized to butyryl-CoA and finally to butyrate. This pathway can incorporate two or four 13C atoms into butyrate, depending on whether unlabeled acetate is also utilized.[5]

By applying these methods, researchers can gain a deeper understanding of the functional role of D-lactic acid metabolism within the complex ecosystem of the gut microbiome, paving the way for targeted interventions to promote gut health.

References

Application Notes and Protocols: Investigating D-lactic Acidosis Pathophysiology with 13C Labeled Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-lactic acidosis is a rare metabolic disorder characterized by elevated levels of D-lactate in the blood, leading to metabolic acidosis and often accompanied by neurological symptoms.[1][2][3] This condition typically arises in individuals with short bowel syndrome or other forms of malabsorption, where undigested carbohydrates are fermented by an overgrowth of certain gut bacteria that produce D-lactate.[1][2][4] Unlike its stereoisomer L-lactate, which is readily metabolized by humans, D-lactate is cleared much more slowly, leading to its accumulation.[3][5] Understanding the pathophysiology of D-lactic acidosis is crucial for developing effective diagnostic and therapeutic strategies. The use of stable isotope tracers, particularly 13C-labeled substrates, offers a powerful tool to non-invasively investigate the metabolic pathways involved in D-lactate production and its subsequent fate in the body.

These application notes provide a detailed overview and experimental protocols for utilizing 13C labeled tracers to investigate the pathophysiology of D-lactic acidosis.

Pathophysiology of D-lactic Acidosis

The development of D-lactic acidosis involves a cascade of events, primarily initiated by an altered gut environment.

Key Pathophysiological Steps:

  • Carbohydrate Malabsorption: In conditions like short bowel syndrome, a significant amount of dietary carbohydrates escapes absorption in the small intestine and reaches the colon.[1][4]

  • Gut Microbiota Dysbiosis: The excess carbohydrates in the colon promote the overgrowth of acid-resistant, D-lactate-producing bacteria, such as certain species of Lactobacillus and Streptococcus.[1][2]

  • Increased D-lactate Production: These bacteria ferment the undigested carbohydrates, leading to the excessive production of D-lactic acid.[2][4]

  • Systemic Absorption: D-lactate is absorbed from the colon into the bloodstream.

  • Metabolic Acidosis: The accumulation of D-lactate in the blood overwhelms the body's buffering capacity, resulting in a high anion gap metabolic acidosis.[3][4]

  • Neurological Symptoms: The exact mechanism of D-lactate-induced neurotoxicity is not fully understood, but it is believed to be a direct effect of D-lactate on the central nervous system, independent of the acidosis itself.[6][7] Symptoms can range from confusion and slurred speech to ataxia and coma.[2][3]

Diagram: Pathophysiology of D-lactic Acidosis

Pathophysiology of D-lactic Acidosis cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation & CNS Carbohydrate Malabsorption Carbohydrate Malabsorption Gut Microbiota Dysbiosis Gut Microbiota Dysbiosis Carbohydrate Malabsorption->Gut Microbiota Dysbiosis Promotes Increased D-lactate Production Increased D-lactate Production Gut Microbiota Dysbiosis->Increased D-lactate Production Fermentation Systemic Absorption Systemic Absorption Increased D-lactate Production->Systemic Absorption Metabolic Acidosis Metabolic Acidosis Systemic Absorption->Metabolic Acidosis Leads to Neurological Symptoms Neurological Symptoms Systemic Absorption->Neurological Symptoms Contributes to

Caption: Overview of the key events in the gut and systemically leading to D-lactic acidosis.

Application of 13C Labeled Tracers

13C metabolic flux analysis (13C-MFA) is a powerful technique to trace the flow of carbon atoms through metabolic pathways. By introducing a substrate labeled with the stable isotope 13C, researchers can track its conversion into various metabolites, providing quantitative insights into reaction rates and pathway activities.

Key Applications in D-lactic Acidosis Research:

  • Identifying and Quantifying D-lactate Producing Bacteria: By administering a 13C-labeled carbohydrate (e.g., [U-13C]-glucose) and analyzing the 13C-enrichment in fecal D-lactate and bacterial DNA, it is possible to identify the specific gut microbes responsible for D-lactate production.

  • Determining the Contribution of Different Substrates to D-lactate Production: Using various 13C-labeled substrates (e.g., glucose, fructose, starch), researchers can determine which carbohydrates are the primary precursors for D-lactate synthesis by the gut microbiota.

  • Tracing the In Vivo Fate of D-lactate: Administering 13C-labeled D-lactate allows for the tracking of its absorption, distribution, and metabolism in different tissues, shedding light on its clearance and potential sites of toxicity.

  • Evaluating Therapeutic Interventions: The efficacy of treatments aimed at reducing D-lactate production (e.g., antibiotics, dietary modifications) can be quantitatively assessed by measuring the change in 13C-labeled D-lactate levels.

Diagram: Experimental Workflow for 13C Tracer Studies

Experimental Workflow for 13C Tracer Studies in D-lactic Acidosis Animal Model of D-lactic Acidosis Animal Model of D-lactic Acidosis Administration of 13C Labeled Tracer Administration of 13C Labeled Tracer Animal Model of D-lactic Acidosis->Administration of 13C Labeled Tracer Sample Collection Sample Collection Administration of 13C Labeled Tracer->Sample Collection Blood, Urine, Feces, Tissues Sample Preparation Sample Preparation Sample Collection->Sample Preparation Extraction, Derivatization Mass Spectrometry Analysis Mass Spectrometry Analysis Sample Preparation->Mass Spectrometry Analysis GC-MS or LC-MS Data Analysis Data Analysis Mass Spectrometry Analysis->Data Analysis Isotopologue Distribution Metabolic Flux Analysis Metabolic Flux Analysis Data Analysis->Metabolic Flux Analysis Quantification of Pathways

Caption: A generalized workflow for conducting 13C tracer experiments to study D-lactic acidosis.

Experimental Protocols

Protocol 1: In Vivo Tracing of D-lactate Production from 13C-Glucose in a Short Bowel Syndrome Animal Model

Objective: To quantify the production of D-lactate from dietary glucose by the gut microbiota in a rat model of short bowel syndrome (SBS).

Materials:

  • Male Wistar rats (250-300g)

  • Surgical instruments for creating SBS model (e.g., 75% small bowel resection)

  • Metabolic cages for separate collection of urine and feces

  • [U-13C]-glucose (uniformly labeled with 13C)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Reagents for metabolite extraction and derivatization

Procedure:

  • Animal Model Creation: Induce short bowel syndrome in rats via a 75% resection of the small intestine. Allow for a recovery period of at least 2 weeks.

  • Acclimatization: House the rats in metabolic cages for 3 days to acclimatize before the tracer study. Provide a standard high-carbohydrate diet.

  • Tracer Administration: After an overnight fast, administer a bolus of [U-13C]-glucose (2 g/kg body weight) dissolved in water via oral gavage.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein at 0, 30, 60, 120, and 240 minutes post-gavage.

    • Urine and Feces: Collect urine and feces over a 24-hour period.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Metabolite Extraction: Extract metabolites from plasma, urine, and homogenized feces using a cold methanol/water/chloroform extraction method.

    • Derivatization: Derivatize the extracted metabolites to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized samples to determine the concentration and 13C-enrichment of D-lactate and other relevant metabolites.

  • Data Analysis: Calculate the rate of appearance of 13C-labeled D-lactate in the plasma to quantify its production from glucose.

Protocol 2: Identification of D-lactate Producing Bacteria using 13C-DNA Stable Isotope Probing (SIP)

Objective: To identify the metabolically active gut bacteria responsible for D-lactate production from a specific carbohydrate.

Materials:

  • Fecal samples from patients with D-lactic acidosis or an animal model

  • Anaerobic incubation chamber

  • 13C-labeled substrate (e.g., [U-13C]-inulin)

  • DNA extraction kit

  • Ultracentrifuge with a vertical or near-vertical tube rotor

  • Cesium chloride (CsCl)

  • Gradient fractionation system

  • 16S rRNA gene sequencing platform

Procedure:

  • Fecal Slurry Preparation: Prepare a fecal slurry from fresh fecal samples under anaerobic conditions.

  • Incubation with 13C Substrate: Incubate the fecal slurry with the 13C-labeled substrate (e.g., 2 mg/mL [U-13C]-inulin) in an anaerobic chamber at 37°C for 24-48 hours. Include a control incubation with the corresponding unlabeled substrate.

  • DNA Extraction: Extract total DNA from the incubated samples.

  • Isopycnic Centrifugation: Separate the 13C-labeled DNA from the unlabeled (12C) DNA by density gradient ultracentrifugation using a CsCl gradient.

  • Gradient Fractionation: Fractionate the DNA gradient and measure the refractive index and DNA concentration of each fraction.

  • Identification of "Heavy" DNA: Identify the fractions containing the denser, 13C-enriched DNA.

  • 16S rRNA Gene Sequencing: Perform 16S rRNA gene sequencing on the "heavy" DNA fractions to identify the bacterial species that have incorporated the 13C from the substrate.

  • Data Analysis: Analyze the sequencing data to identify the bacterial taxa that are metabolically active in utilizing the provided carbohydrate for growth, and thus are likely contributors to D-lactate production.

Data Presentation

Quantitative data from 13C tracer studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Plasma 13C-D-lactate Enrichment Following Oral [U-13C]-Glucose Gavage in SBS and Control Rats

Time (minutes)13C-D-lactate Enrichment (MPE) - Control Group (Mean ± SD)13C-D-lactate Enrichment (MPE) - SBS Group (Mean ± SD)
00.0 ± 0.00.0 ± 0.0
301.2 ± 0.35.8 ± 1.1
602.5 ± 0.612.4 ± 2.5
1203.1 ± 0.818.9 ± 3.7
2402.8 ± 0.515.2 ± 3.1

MPE: Mole Percent Enrichment

Table 2: Relative Abundance of 13C-labeled Bacterial Taxa in Fecal Incubations with [U-13C]-Inulin

Bacterial GenusRelative Abundance in "Heavy" DNA Fraction (%) - Patient ARelative Abundance in "Heavy" DNA Fraction (%) - Patient B
Lactobacillus45.252.8
Streptococcus28.121.5
Bifidobacterium10.515.3
Enterococcus8.35.1
Other7.95.3

Conclusion

The use of 13C labeled tracers provides a robust and sophisticated approach to unravel the complex pathophysiology of D-lactic acidosis. These techniques enable researchers to move beyond simple concentration measurements to gain a dynamic understanding of the metabolic fluxes involved in this disorder. The protocols and data presentation formats outlined in these application notes offer a framework for designing and executing insightful experiments that can ultimately lead to the development of novel diagnostic markers and targeted therapies for D-lactic acidosis.

References

Application Notes and Protocols for D-(-)-Lactic acid-13C Analysis in Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of D-(-)-Lactic acid-13C for quantitative analysis in human plasma and urine. The described methods are essential for researchers and professionals in drug development and clinical research who require accurate and reproducible measurement of this stable isotope-labeled analyte.

Introduction

D-(-)-Lactic acid is a stereoisomer of lactic acid that can accumulate in the body under certain pathological conditions, such as short bowel syndrome, leading to D-lactic acidosis.[1] The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification of endogenous D-(-)-Lactic acid levels by mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Proper sample preparation is a critical step to remove interfering substances from complex biological matrices like plasma and urine, ensuring the sensitivity, accuracy, and reproducibility of the analysis.

This document outlines several well-established sample preparation techniques, including protein precipitation for plasma, and liquid-liquid extraction and solid-phase extraction for both plasma and urine. Additionally, derivatization protocols necessary for enhancing the volatility and chromatographic properties of lactic acid for GC-MS analysis are provided.

Sample Collection and Handling

Plasma:

  • Collect whole blood in tubes containing an anticoagulant such as heparin or EDTA. Gray-top tubes with sodium fluoride/potassium oxalate are often recommended to inhibit glycolysis.[2]

  • To minimize the artifactual increase in lactate, it is advisable to avoid the use of a tourniquet if possible, or to release it after blood begins to flow.[2]

  • Place the collected blood samples on ice immediately.[2]

  • Separate plasma from blood cells by centrifugation at 1,000-2,000 x g for 10-15 minutes at 4°C, within 15 minutes of collection.[2][3]

  • Transfer the plasma supernatant to a clean polypropylene tube and store at -80°C until analysis.

Urine:

  • Collect random or 24-hour urine samples in a sterile container with no preservatives.[4][5]

  • For 24-hour collections, keep the container refrigerated or on ice throughout the collection period.[4]

  • After collection, centrifuge the urine at 1,500-2,000 x g for 10 minutes at 4°C to remove any particulate matter.[6]

  • Transfer the supernatant to a clean tube and store at -80°C until analysis.

Sample Preparation Protocols for Plasma

Protein Precipitation

Protein precipitation is a common initial step for plasma sample preparation to remove high-abundance proteins that can interfere with downstream analysis and damage analytical columns.[7][8]

Protocol 3.1.1: Acetonitrile Precipitation

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add the internal standard solution, this compound, to the desired final concentration.

  • Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of acetonitrile to plasma is common).[9][10]

  • Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000-18,000 x g for 10-15 minutes at 4°C.[6][9]

  • Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube for further processing (e.g., evaporation and reconstitution or direct injection for LC-MS/MS).

Protocol 3.1.2: Methanol Precipitation

  • Follow steps 1-3 from Protocol 3.1.1.

  • Add 300-400 µL of ice-cold methanol.

  • Follow steps 5-8 from Protocol 3.1.1. Studies have shown good repeatability with methanol extraction for plasma metabolomics.[11]

Protocol 3.1.3: Perchloric Acid (PCA) Precipitation

  • Follow steps 1-3 from Protocol 3.1.1.

  • Add an equal volume of ice-cold 1 M perchloric acid to the plasma sample.[12]

  • Vortex thoroughly.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant.

  • Neutralize the supernatant by adding a potassium carbonate solution to precipitate the perchlorate, followed by another centrifugation to remove the salt.[3]

Liquid-Liquid Extraction (LLE)

LLE is used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquids.[13]

Protocol 3.2.1: Diethyl Ether Extraction

  • Start with deproteinized plasma supernatant from one of the protein precipitation protocols.

  • Acidify the sample to a pH of less than 1.0 by adding hydrochloric acid (HCl).[14]

  • Add a volume of diethyl ether (e.g., 1 mL) to the acidified sample.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer containing the lactic acid to a new tube.

  • Repeat the extraction process (steps 3-6) on the aqueous layer to improve recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[15]

  • Reconstitute the dried extract in a suitable solvent for analysis.

Sample Preparation Protocols for Urine

Liquid-Liquid Extraction (LLE)

Protocol 4.1.1: Ethyl Acetate/Diethyl Ether Extraction

  • Thaw frozen urine samples on ice.

  • Take a volume of urine normalized to creatinine concentration (e.g., a volume containing 1 mg of creatinine).[16]

  • Add the internal standard, this compound.

  • Acidify the urine sample with HCl.[15]

  • Add a volume of ethyl acetate (e.g., 2.5 mL), vortex, and centrifuge to separate the layers.[15]

  • Collect the organic layer.

  • Perform a second extraction on the aqueous layer with diethyl ether (e.g., 2.5 mL).[15]

  • Combine the organic extracts and evaporate to dryness under nitrogen.[15]

  • The residue is then ready for derivatization or reconstitution.

Solid-Phase Extraction (SPE)

SPE is a technique used for sample clean-up and concentration prior to analysis.[17] Anion exchange columns are effective for extracting organic acids.[17]

Protocol 4.2.1: Anion Exchange SPE

  • Column Conditioning: Condition a strong anion exchange SPE cartridge by washing sequentially with methanol (e.g., 2 mL) and deionized water (e.g., 2 mL).[16]

  • Column Equilibration: Equilibrate the cartridge with a suitable buffer, such as 1 M acetic acid followed by water until the pH is neutral.[16]

  • Sample Loading: Adjust the pH of the urine sample (containing the internal standard) to 8-8.5 and load it onto the SPE cartridge.[16]

  • Washing: Wash the cartridge with deionized water to remove neutral and cationic interferences.

  • Elution: Elute the bound this compound and other organic acids using an acidic solvent, such as a mixture of an organic solvent and an acid (e.g., 2% formic acid in acetonitrile).[18]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, lactic acid must be derivatized to increase its volatility.

Protocol 5.1.1: Methylation with Diazomethane

This protocol should be performed in a fume hood with appropriate safety precautions as diazomethane is toxic and explosive.

  • Start with the dried extract from either plasma or urine preparation.

  • Reconstitute the extract in a small volume of a suitable solvent like methanol.

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.[19]

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a solvent suitable for GC-MS injection (e.g., ethyl acetate).

Protocol 5.1.2: Silylation with BSTFA

  • Start with the dried extract.

  • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[15]

  • Heat the mixture at 70-75°C for 30-40 minutes.[15][20]

  • The sample is then ready for GC-MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on lactic acid analysis in biological fluids. Note that these values may not be specific to this compound but provide a general reference for the performance of these methods.

Table 1: Performance of Lactic Acid Analysis Methods

MethodMatrixRecovery (%)Precision (RSD %)LODReference
Chiral Derivatization GC-MSMouse Plasma88.17 - 102.304.23 - 17.260.13 µM (for D-lactic acid)[21]
Ethyl Chloroformate Derivatization GCCell Culture Media99.6 - 106< 5.490.67 µmol/L[22]
HPLC-MS/MSUrine-< 100.125 µmol/L (for D-lactic acid)[6]
Enzymatic-FluorometricPlasma, Serum, UrineAcceptableAcceptable-[23][24]
HPLC with UV detectionPlasma87336 pmol[14]
Automated D-lactate assayPlasma87.1 ± 5.2≤ 3.20.003 mmol/L[25]

Table 2: Linearity of Lactic Acid Analysis Methods

MethodMatrixAnalyteLinear RangeCorrelation Coefficient (R²)Reference
Chiral Derivatization GC-MSMouse PlasmaD/L-lactic acid-> 0.99[21]
HPLC-MS/MSUrineL-lactic acid2-400 µmol/L-[6][26]
HPLC-MS/MSUrineD-lactic acid0.5-100 µmol/L-[6][26]
HPLC with UV detectionPlasmaLactic acid0.18-6.0 mM0.92[14]

Experimental Workflows

Below are diagrams illustrating the experimental workflows for the described sample preparation techniques.

Plasma_Preparation_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Start Whole Blood (Gray-top tube) Centrifuge Centrifugation (1000-2000 x g, 10-15 min, 4°C) Start->Centrifuge Plasma Plasma Supernatant Centrifuge->Plasma Spike Spike with This compound Plasma->Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Protein_Precipitation LLE Liquid-Liquid Extraction (Optional) Protein_Precipitation->LLE Evaporation Evaporation LLE->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Reconstitution Reconstitution Evaporation->Reconstitution for LC-MS/MS Derivatization->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound analysis in plasma.

Urine_Preparation_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Start Urine Sample Centrifuge Centrifugation (1500-2000 x g, 10 min, 4°C) Start->Centrifuge Urine_Supernatant Urine Supernatant Centrifuge->Urine_Supernatant Spike Spike with This compound Urine_Supernatant->Spike LLE Liquid-Liquid Extraction Spike->LLE SPE Solid-Phase Extraction Spike->SPE Evaporation Evaporation LLE->Evaporation SPE->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Reconstitution Reconstitution Evaporation->Reconstitution for LC-MS/MS Derivatization->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound analysis in urine.

References

Troubleshooting & Optimization

How to improve low isotopic enrichment in D-(-)-Lactic acid-13C labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(-)-Lactic acid-¹³C labeling experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low isotopic enrichment and other common issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your ¹³C labeling experiments for D-Lactic acid analysis.

Question: Why am I observing low ¹³C enrichment in my D-Lactic acid samples?

Answer: Low isotopic enrichment in D-Lactic acid can stem from several factors throughout your experimental workflow. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify the Integrity of Your Labeled Substrate
  • Isotopic Purity of the Tracer: Confirm the isotopic enrichment of your ¹³C-labeled glucose (or other tracer) before starting the experiment. Use high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to verify the percentage of isotopic purity provided by the manufacturer.[1]

  • Tracer Selection: The choice of isotopic tracer is critical. While uniformly labeled [U-¹³C]-glucose is common, using specific tracers like [1,2-¹³C₂]-glucose in combination with other labeled substrates (e.g., [U-¹³C₅]-glutamine) can improve flux estimation precision, especially in complex mammalian systems.[2] For certain metabolic pathways, no single tracer performs optimally for all metabolic fluxes.[3]

Step 2: Optimize Cell Culture and Labeling Conditions
  • Metabolic Steady State: Ensure your cells have reached a metabolic and isotopic steady state before harvesting. This can be verified by analyzing the labeling patterns of key metabolites at different time points.[1] Isotopic steady state is achieved when the ¹³C enrichment in metabolites remains stable over time.[4]

  • Cell Doublings for Complete Incorporation: For metabolic labeling, cells should undergo a sufficient number of doublings (typically at least 5-6) in the labeled media to ensure maximal incorporation of the heavy isotope.[1]

  • Media Composition: Standard media often contain unlabeled glucose and amino acids. To maximize enrichment, use custom media that lacks the unlabeled version of your tracer. For example, when using [U-¹³C₆]-glucose, ensure the base medium is glucose-free.[2][5]

Step 3: Review Your Metabolic Model and Data Analysis
  • Incomplete Metabolic Model: An incomplete or inaccurate metabolic network model is a common reason for poor data fitting, which can manifest as apparent low enrichment.[1][6] Ensure your model includes all relevant pathways, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[3][7]

  • Correction for Natural Isotopic Abundance: Always correct your mass spectrometry data for the natural abundance of ¹³C (~1.1%).[8][9] This is crucial for accurately quantifying low levels of enrichment.

  • Analytical Variability: Intramolecular ¹³C can affect the fragmentation of lactate during tandem mass spectrometry, leading to quantification errors.[7] It is recommended to use a calibration curve with known standards to ensure accurate quantification of lactate isotopologues.[7]

Troubleshooting Low Enrichment: A Logical Workflow

TroubleshootingWorkflow start Low ¹³C Enrichment Detected tracer_check Step 1: Verify Labeled Substrate start->tracer_check sub_purity Check Isotopic Purity of Tracer tracer_check->sub_purity sub_choice Evaluate Tracer Choice (e.g., U-¹³C vs. specific) tracer_check->sub_choice culture_check Step 2: Optimize Cell Culture Conditions steady_state Verify Isotopic Steady State culture_check->steady_state media_comp Check for Unlabeled Substrates in Media culture_check->media_comp analysis_check Step 3: Review Data Analysis & Model model_accuracy Assess Metabolic Model Completeness analysis_check->model_accuracy natural_abundance Confirm Correction for Natural Abundance analysis_check->natural_abundance calibration Use Calibration Curve for Quantification analysis_check->calibration resolution Enrichment Improved sub_purity->culture_check If purity is confirmed sub_choice->culture_check steady_state->analysis_check If steady state is reached media_comp->analysis_check model_accuracy->resolution If issues are resolved natural_abundance->resolution calibration->resolution

Caption: A flowchart for troubleshooting low ¹³C enrichment.

Frequently Asked Questions (FAQs)

Q1: What is the best isotopic tracer to use for D-Lactic acid labeling?

A1: The optimal tracer depends on the specific metabolic pathways you aim to investigate.

  • [U-¹³C₆]-Glucose: This is a good general-purpose tracer for tracing carbon from glucose through glycolysis to lactate.[5]

  • Mixtures of Tracers: For more precise flux analysis in complex systems like mammalian cells, a combination of tracers is often superior. A mixture of [1,2-¹³C₂]-glucose and [U-¹³C₅]-glutamine has been shown to provide more statistically significant flux values compared to using glucose tracers alone.[2]

Tracer Performance Comparison

Tracer(s)Target PathwaysAdvantagesLimitations
[U-¹³C₆]-GlucoseGlycolysis, Pentose Phosphate PathwayGood for upper metabolismPoor resolution of TCA cycle fluxes[6]
[1,2-¹³C₂]-GlucoseGlycolysis, TCA CycleProvides better constraints on pyruvate dehydrogenase fluxMay not resolve all TCA cycle fluxes alone
[U-¹³C₅]-GlutamineTCA Cycle, Reductive CarboxylationExcellent for lower metabolismDoes not label glycolytic intermediates directly[6]
[1,2-¹³C₂]-Glucose + [U-¹³C₅]-GlutamineComprehensive Central Carbon MetabolismMinimizes confidence intervals across a wider range of fluxes[2]Requires more complex data analysis

Q2: How long should I run my labeling experiment?

A2: The duration should be sufficient to achieve isotopic steady state, where the isotopic enrichment of your metabolites of interest becomes constant. For many cultured mammalian cells, this is typically achieved within 24 hours.[2] However, it is best to determine this empirically for your specific system by performing a time-course experiment (e.g., collecting samples at 0, 8, 16, and 24 hours).

Q3: How can I be sure my metabolic model is correct?

A3: Model validation is a critical step in ¹³C-MFA. A common method is the goodness-of-fit test.[10]

  • Goodness-of-Fit: After estimating fluxes, the sum of squared residuals (SSR) between your measured data and the model-simulated data is calculated. This SSR value is compared to a chi-square (χ²) distribution. If the SSR falls within a statistically acceptable range (e.g., 95% confidence interval), the model is considered a good fit for the data.[6][10] If the fit is poor, it may indicate issues such as an incomplete metabolic model or gross measurement errors.[6]

Model Validation Signaling Pathway

ModelValidation start ¹³C Labeling Data Acquired flux_estimation Estimate Fluxes with Metabolic Model start->flux_estimation goodness_of_fit Calculate Goodness-of-Fit (SSR) flux_estimation->goodness_of_fit chi_square Compare SSR to χ² Distribution goodness_of_fit->chi_square model_accepted Model is Statistically Acceptable chi_square->model_accepted SSR is within acceptable range model_rejected Model is Rejected chi_square->model_rejected SSR is outside acceptable range revise_model Revise Metabolic Model (e.g., add missing reactions) model_rejected->revise_model check_data Check for Measurement Errors model_rejected->check_data revise_model->flux_estimation check_data->flux_estimation

Caption: The process of validating a metabolic model.

Experimental Protocols

Protocol: ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol provides a general workflow for labeling cultured cells with [U-¹³C₆]-glucose to measure enrichment in D-Lactic acid.

1. Cell Culture and Labeling: a. Culture adherent cells in standard glucose-containing medium to semi-confluence. b. Prepare labeling medium: Use a base medium lacking glucose (e.g., DMEM) and supplement it with [U-¹³C₆]-glucose to the desired final concentration (e.g., 25 mM), along with other necessary components like dialyzed fetal bovine serum and glutamine.[2] c. Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS). d. Add the pre-warmed ¹³C-labeling medium to the cells. e. Incubate for the desired duration to achieve isotopic steady state (e.g., 24 hours).[2]

2. Metabolite Extraction: a. To quench metabolism, rapidly aspirate the labeling medium. b. Immediately add ice-cold 80% methanol (-80°C) to the culture plate.[5] c. Place the plate on dry ice for 10 minutes. d. Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. e. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins. f. Transfer the supernatant containing the polar metabolites (including lactic acid) to a new tube. g. Dry the metabolite extract completely using a vacuum concentrator.

3. Sample Analysis by GC-MS or LC-MS/MS: a. Derivatization (for GC-MS): Re-suspend the dried metabolites and derivatize them to increase volatility. For lactic acid, methylation with diazomethane or silylation are common methods.[11] b. Analysis: Analyze the samples using GC-MS or LC-MS/MS to separate and detect the different isotopologues of D-Lactic acid. c. Data Processing: Determine the mass isotopomer distributions (MIDs) and correct for the natural abundance of ¹³C to calculate the true isotopic enrichment.[8]

General Experimental Workflow

ExperimentalWorkflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis culture Culture Cells to Semi-Confluence labeling Switch to ¹³C-Labeled Medium culture->labeling incubation Incubate for Steady State labeling->incubation quench Quench Metabolism (Cold Methanol) incubation->quench extract Extract Metabolites quench->extract dry Dry Extract extract->dry derivatize Derivatize Sample (for GC-MS) dry->derivatize analysis LC-MS/MS or GC-MS Analysis derivatize->analysis data_proc Data Processing & Correction analysis->data_proc

Caption: A typical workflow for ¹³C labeling experiments.

References

Troubleshooting poor signal-to-noise in 13C NMR analysis of D-lactic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal-to-noise (S/N) in the 13C NMR analysis of D-lactic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 13C NMR spectrum of D-lactic acid inherently low?

A1: Several factors contribute to the low signal-to-noise ratio in 13C NMR spectroscopy. The primary reason is the low natural abundance of the 13C isotope, which is only about 1.1%.[1] The vast majority of carbon atoms are the NMR-inactive 12C isotope. Additionally, the magnetic moment of a 13C nucleus is significantly weaker than that of a proton (1H), resulting in inherently weaker NMR signals.[1]

Q2: What are the expected 13C NMR chemical shifts for D-lactic acid?

A2: The expected chemical shifts for the three carbon atoms in D-lactic acid are approximately:

  • Carbonyl (C=O): ~179.8 ppm

  • Methine (CH-OH): ~66.5 ppm

  • Methyl (CH3): ~20.2 ppm

These values can vary slightly depending on the solvent and concentration used.[2]

Q3: How does sample concentration affect the signal-to-noise ratio for D-lactic acid?

A3: Sample concentration is a critical factor for achieving a good signal-to-noise ratio in 13C NMR. Due to the low sensitivity of the 13C nucleus, a higher concentration of D-lactic acid is required compared to 1H NMR. For small molecules like D-lactic acid, a concentration of 50 mg or more in 0.5-0.7 mL of deuterated solvent is recommended to obtain a satisfactory spectrum in a reasonable time.[3][4] Doubling the concentration will roughly double the signal intensity.

Q4: What is the most suitable deuterated solvent for D-lactic acid 13C NMR?

A4: D-lactic acid is soluble in a variety of polar deuterated solvents. Common choices include Deuterium Oxide (D₂O), Methanol-d4 (CD₃OD), and Dimethyl Sulfoxide-d6 (DMSO-d6). The choice of solvent can impact the chemical shifts slightly. Ensure the chosen solvent fully dissolves the sample.[3]

Q5: Can increasing the number of scans improve my spectrum?

A5: Yes, increasing the number of scans (NS) is a common and effective way to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[5] For a dilute sample, a significant number of scans (e.g., 1024, 2048, or even more) may be necessary to achieve an acceptable signal.[5]

Troubleshooting Guide: Poor Signal-to-Noise in D-Lactic Acid 13C NMR

This guide provides a systematic approach to diagnosing and resolving poor signal-to-noise issues.

Problem Potential Cause Recommended Solution
Weak or Noisy Signal Low Sample Concentration Increase the amount of D-lactic acid in your sample. Aim for a concentration of at least 50 mg in 0.5-0.7 mL of solvent.[3][4]
Insufficient Number of Scans (NS) Increase the number of scans. The S/N ratio improves with the square root of the number of scans. Try doubling or quadrupling the current number of scans.[5]
Suboptimal Acquisition Parameters Optimize the pulse angle (e.g., 30-45 degrees), relaxation delay (D1, e.g., 2 seconds), and acquisition time (AQ, e.g., 1-2 seconds).[5][6]
Broad Peaks and Poor Resolution Poor Magnetic Field Homogeneity (Shimming) Re-shim the spectrometer. Ensure the sample is centered correctly in the NMR tube and the solvent volume is appropriate (typically 4-5 cm height in a 5 mm tube).
Presence of Particulate Matter Filter the sample solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any suspended solids.
High Sample Viscosity If the concentration is excessively high, it can lead to line broadening. While high concentration is generally good for 13C NMR, there is a limit. If peaks are excessively broad, try diluting the sample slightly.[3]
Artifacts and Unwanted Peaks Contaminated NMR Tube or Solvent Use a clean, high-quality NMR tube. Ensure the deuterated solvent is pure and free from contaminants.
Improper Phasing and Baseline Correction Carefully reprocess the raw data (FID). Apply appropriate phasing and baseline correction algorithms to improve the appearance of the spectrum.

Experimental Protocol: Acquiring a 13C NMR Spectrum of D-Lactic Acid

This protocol outlines a standard procedure for preparing a D-lactic acid sample and acquiring a 13C NMR spectrum.

Materials:

  • D-lactic acid

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • High-quality 5 mm NMR tube and cap

  • Vortex mixer or sonicator

  • Pipette or syringe for solvent transfer

  • Filter (optional)

Sample Preparation:

  • Weigh approximately 50 mg of D-lactic acid and transfer it to a clean, dry vial.

  • Add 0.6 mL of the chosen deuterated solvent to the vial.[3]

  • Vortex or sonicate the mixture until the D-lactic acid is completely dissolved.

  • If any particulate matter is visible, filter the solution directly into the NMR tube.

  • Carefully place the cap on the NMR tube and label it appropriately.

NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity.

  • Load a standard 1D 13C NMR experiment with proton decoupling.

  • Set the following initial acquisition parameters:

    • Pulse Angle (p1): 30 degrees[5]

    • Relaxation Delay (d1): 2.0 seconds[5][6]

    • Acquisition Time (aq): 1.0 second[5][6]

    • Number of Scans (ns): Start with 128 scans and increase as needed.[6]

  • Acquire the spectrum.

  • Process the data by applying a Fourier transform, phasing, and baseline correction.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor signal-to-noise in your 13C NMR analysis of D-lactic acid.

TroubleshootingWorkflow start Poor Signal-to-Noise in 13C NMR Spectrum check_sample Step 1: Check Sample Preparation start->check_sample is_conc_ok Is concentration adequate? (>= 50 mg / 0.6 mL) check_sample->is_conc_ok increase_conc Increase Sample Concentration is_conc_ok->increase_conc No is_sample_clear Is sample clear of particulates? is_conc_ok->is_sample_clear Yes increase_conc->check_sample filter_sample Filter Sample is_sample_clear->filter_sample No check_acq_params Step 2: Review Acquisition Parameters is_sample_clear->check_acq_params Yes filter_sample->check_sample is_ns_sufficient Is the number of scans (NS) sufficient? check_acq_params->is_ns_sufficient increase_ns Increase Number of Scans is_ns_sufficient->increase_ns No optimize_params Optimize other parameters (pulse angle, D1, AQ) is_ns_sufficient->optimize_params Yes increase_ns->check_acq_params check_shimming Step 3: Check Instrument Status optimize_params->check_shimming is_shim_good Is the shimming satisfactory? check_shimming->is_shim_good reshim Re-shim the Magnet is_shim_good->reshim No good_spectrum Good S/N Spectrum is_shim_good->good_spectrum Yes reshim->check_shimming

Caption: Troubleshooting workflow for poor S/N in D-lactic acid 13C NMR.

References

Technical Support Center: Correcting for Natural ¹³C Abundance in Metabolic Flux Calculations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural ¹³C abundance in metabolic flux analysis experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural ¹³C abundance in metabolic flux analysis?

A1: Carbon in nature is a mixture of isotopes, primarily ¹²C and about 1.1% ¹³C.[1][2] This naturally occurring ¹³C contributes to the mass isotopologue distribution (MID) of a molecule measured by a mass spectrometer, creating signals at masses higher than the monoisotopic peak (M+0). In stable isotope labeling experiments, it is critical to differentiate between the ¹³C incorporated from the labeled tracer and the ¹³C that is naturally present.[1][3] Failure to correct for this natural abundance leads to an overestimation of isotopic enrichment, resulting in inaccurate metabolic flux calculations.[3][4]

Q2: What information is essential for an accurate ¹³C natural abundance correction?

A2: To perform an accurate correction, you need the following:

  • Correct Molecular Formula: The complete elemental formula of the analyte, including any atoms added during derivatization, is crucial for calculating the theoretical natural isotope distribution.[1]

  • Measured Mass Isotopologue Distribution (MID): This is the raw intensity or abundance data for each mass isotopologue (M+0, M+1, M+2, etc.) obtained from the mass spectrometer.[1][3]

  • Isotopic Purity of the Tracer: Commercially available ¹³C-labeled tracers are not 100% pure and contain residual ¹²C. This information is necessary for accurate correction.[1][5]

  • Instrument Mass Resolution: For high-resolution mass spectrometers that can resolve different isotopologues contributing to the same nominal mass, the resolution setting is an important parameter for the correction algorithm.[1][6][7]

Q3: I performed the correction, and some of my corrected abundance values are negative. What does this signify and how should I address it?

A3: Negative abundance values after correction are a common artifact that can arise from several sources, including:

  • Low Signal Intensity: Very low signal-to-noise ratios for certain isotopologues can lead to inaccurate measurements that result in negative values after correction.

  • Incorrect Background Subtraction: Inaccurate background subtraction can distort the relative intensities of the isotopologues.[1]

  • Incorrect Peak Integration: Inaccurate integration of low-abundance isotopologue peaks can introduce errors.

  • Co-eluting Interferences: A co-eluting species can distort the measured MID.

It is generally recommended to set these negative values to zero and then re-normalize the remaining isotopologue fractions so that their sum is 100%.[1] This approach recognizes that negative abundances are not physically possible while preserving the relative distribution of the other isotopologues.

Q4: Can I perform ¹³C correction on data from a low-resolution mass spectrometer?

A4: Yes, natural abundance correction is essential for data from both low and high-resolution mass spectrometers. The correction algorithms are well-established for unit-resolution data.[3] However, with high-resolution instruments, more sophisticated correction approaches may be needed to account for the resolution of isotopologues from different elements (e.g., ¹³C vs. ¹⁵N) that have the same nominal mass.[6][7]

Q5: What software tools are available to perform natural abundance correction?

A5: Several software packages and web-based tools are available to automate the correction for natural ¹³C abundance. The choice of tool may depend on the specific experimental setup (e.g., single vs. dual isotope tracing) and user preference for programming environment.

Software ToolKey FeaturesPlatform
IsoCor Corrects for natural abundance and tracer impurity. Can handle various tracer isotopes.[5][8][9]Python-based, also available as a web tool.
AccuCor/AccuCor2 Designed for high-resolution MS data and supports dual-isotope tracer experiments (e.g., ¹³C/¹⁵N, ¹³C/²H).[6][7]R-based package.
FluxFix A user-friendly web-based tool for quick correction of metabolic tracer data.[9]Web-based.
IsoCorrectoR An R-based tool that corrects for natural abundance and tracer impurity in MS and MS/MS data.[5]R package.
FiatFlux An open-source software for metabolic flux ratio analysis and ¹³C-constrained flux analysis that includes correction functionalities.[10]Open-source software.
FreeFlux A Python package for isotopically nonstationary metabolic flux analysis that includes natural abundance correction.[11]Python package.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of ¹³C labeling data.

ProblemPotential Cause(s)Recommended Solution(s)
Corrected enrichment is significantly higher or lower than biologically expected. Incorrect Molecular Formula: The formula used for correction does not account for all atoms in the analyte, including those from derivatizing agents.1. Verify the molecular formula: Double-check the elemental composition of your metabolite and any derivatizing agents.[1]2. Re-run the correction: Use the correct molecular formula in your correction software.[1]
Tracer Impurity Not Accounted For: The isotopic purity of the ¹³C-labeled substrate was not included in the correction algorithm.1. Obtain tracer purity: Use the isotopic purity provided by the manufacturer or measure it experimentally.2. Incorporate purity into correction: Use a software tool that allows for tracer impurity correction.[5]
Corrected data for an unlabeled control sample does not show ~100% M+0. Incorrectly Applied Correction Algorithm: The software settings may not be appropriate for your data (e.g., wrong resolution setting).1. Review correction parameters: Double-check all settings in your correction software, paying close attention to instrument resolution and the specified tracer.[1]2. Test with a known standard: Run an unlabeled standard and ensure that after correction, the M+0 abundance is close to 100%.[1]
Systematic Error in Data Acquisition: Issues with mass spectrometer calibration or stability.1. Check instrument calibration: Ensure the mass spectrometer is properly calibrated across the relevant mass range.2. Monitor instrument performance: Use quality control samples to monitor for instrument drift during the analytical run.
High variability in corrected data between replicate samples. Background Interference: Co-eluting species or high background noise are distorting the mass isotopologue distribution.1. Examine the chromatogram: Look for co-eluting peaks at the same retention time as your analyte.[1]2. Improve chromatographic separation: Optimize your LC or GC method to better separate your analyte from interfering compounds.[1]3. Implement background subtraction: Use your instrument software's background subtraction tools.[1]
Incorrect Peak Integration: The peaks for the different isotopologues were not integrated consistently or accurately.1. Manually review peak integration: Visually inspect the integration of each isotopologue peak for all samples.2. Optimize integration parameters: Adjust the peak integration settings in your data processing software.

Experimental Protocols

Protocol 1: General Workflow for ¹³C Labeling and Data Acquisition

This protocol outlines the key steps from sample preparation to data acquisition for a typical ¹³C metabolic flux experiment.

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Introduce a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) into the medium.

    • Include parallel cultures with the corresponding unlabeled substrate as a natural abundance control.

    • Ensure the system reaches a metabolic and isotopic steady state (if required for the analysis).[3]

  • Metabolite Extraction:

    • Rapidly quench metabolic activity to prevent further enzymatic reactions.

    • Extract metabolites using a suitable solvent system (e.g., cold methanol/water).

  • Sample Analysis by Mass Spectrometry (MS):

    • Separate metabolites using gas chromatography (GC) or liquid chromatography (LC).

    • Acquire data in full scan mode to capture the entire mass isotopologue distribution of the target analytes.[1]

    • Optimize instrument parameters to achieve good signal intensity and peak shape.

  • Data Processing:

    • Process the raw MS data using the instrument vendor's software or an open-source tool.

    • Integrate the peaks for each isotopologue of the target metabolites to obtain their respective intensities or areas.[1]

    • Export the data in a format compatible with your chosen natural abundance correction software (e.g., CSV).

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_correction Computational Phase cell_culture 1. Cell Culture with ¹³C-Labeled Substrate quenching 2. Quenching cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction ms_analysis 4. LC/GC-MS Analysis extraction->ms_analysis Extracted Metabolites data_processing 5. Raw Data Processing (Peak Integration) ms_analysis->data_processing correction 6. Natural Abundance Correction data_processing->correction Measured MIDs mfa 7. Metabolic Flux Analysis correction->mfa interpretation 8. Biological Interpretation mfa->interpretation Flux Map

Caption: A typical workflow for a ¹³C isotope labeling experiment.[3]

logical_relationship measured_mid Measured MID (Raw Data) correction_algorithm Natural Abundance Correction Algorithm measured_mid->correction_algorithm molecular_formula Molecular Formula molecular_formula->correction_algorithm tracer_purity Tracer Purity tracer_purity->correction_algorithm corrected_mid Corrected MID (Enrichment from Tracer) correction_algorithm->corrected_mid

Caption: Key inputs for the natural abundance correction algorithm.

References

How to ensure and verify the isotopic steady state in tracer experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing stable isotope tracers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between metabolic steady state and isotopic steady state?

A: It is crucial to distinguish between two types of steady states in tracer experiments:

  • Metabolic Steady State: This state is achieved when the concentrations of metabolites and the rates of metabolic reactions are constant over time.[1] In cell culture, this is often assumed when cells are in a stable growth phase, such as exponential growth.[2][3]

  • Isotopic Steady State: This is reached when the isotopic enrichment of a metabolite becomes constant over time after the introduction of a labeled tracer.[4][5] This indicates that the rate of incorporation of the tracer into the metabolite pool is balanced by the turnover of that metabolite pool.

Q2: Why is reaching isotopic steady state important for my experiment?

A: Achieving isotopic steady state is often a prerequisite for steady-state metabolic flux analysis (MFA).[4] It ensures that the measured isotopic labeling patterns accurately reflect the relative activities of metabolic pathways.[6] Analyzing data before a steady state is reached can lead to misinterpretation of metabolic fluxes.

Q3: How long does it take to reach isotopic steady state?

A: The time required to reach isotopic steady state is highly dependent on the specific metabolic pathway and the turnover rate of the individual metabolites within that pathway.[2] Pathways with high flux rates and small metabolite pools will reach steady state more rapidly.

Q4: What if I cannot achieve isotopic steady state in my experimental system?

A: In some cases, particularly with metabolites that have slow turnover rates or are in constant exchange with extracellular pools, achieving a true isotopic steady state may not be feasible.[2][3] For these situations, alternative analytical methods like isotopically non-stationary metabolic flux analysis (INST-MFA) can be employed.[3][6] This method analyzes the dynamics of label incorporation over time before a steady state is reached.

Troubleshooting Guide

Issue 1: Inconsistent or variable isotopic enrichment in my time-course experiment.

  • Possible Cause: The biological system has not reached a metabolic steady state.

    • Solution: Ensure that your cells or organisms are in a stable physiological state before introducing the tracer. For cell cultures, this typically means they should be in the exponential growth phase.[4] Verify this by monitoring key metabolic parameters like nutrient uptake and secretion rates over time.[2]

  • Possible Cause: The labeling duration is insufficient.

    • Solution: Perform a pilot time-course experiment with more frequent sampling points to accurately determine the time required to reach a plateau in isotopic enrichment for your metabolites of interest.[6]

Issue 2: My calculated metabolic fluxes have large error margins.

  • Possible Cause: The assumption of isotopic steady state was incorrect.

    • Solution: Verify that an isotopic steady state was achieved by analyzing the isotopic enrichment of key metabolites at multiple time points towards the end of your labeling period. The enrichment should be stable.[7] If not, you may need to extend the labeling duration or use non-stationary flux analysis methods.

  • Possible Cause: Contamination from unlabeled sources.

    • Solution: When preparing your labeling medium, use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled metabolites.[8] Ensure the base medium is free of the unlabeled version of your tracer.[9]

Issue 3: Unexpectedly low isotopic enrichment in downstream metabolites.

  • Possible Cause: Dilution from unlabeled intracellular or extracellular pools.

    • Solution: Be aware of large intracellular storage pools or significant exchange with the extracellular medium, which can dilute the tracer.[3] This is a known challenge for certain amino acids in mammalian cell culture.[2] Consider using higher enrichment of the tracer or alternative labeled substrates.

  • Possible Cause: The chosen tracer does not efficiently label the pathway of interest.

    • Solution: Carefully select a tracer that is a primary substrate for the pathway you are investigating.[3] For example, using labeled glucose is effective for glycolysis and the pentose phosphate pathway.[10]

Data Presentation

Table 1: Estimated Time to Reach Isotopic Steady State for Major Metabolic Pathways in Cultured Mammalian Cells.

Metabolic PathwayEstimated Time to Steady StateKey MetabolitesCitation(s)
GlycolysisMinutesGlucose-6-phosphate, Fructose-1,6-bisphosphate, Pyruvate, Lactate[2][8]
Pentose Phosphate PathwayMinutes to HoursRibose-5-phosphate[10]
TCA CycleSeveral HoursCitrate, α-Ketoglutarate, Succinate, Malate, Fumarate[2][8]
Amino Acid MetabolismHours to Days (can be difficult to achieve)Glutamate, Aspartate, Alanine, Serine[2][3]
Nucleotide Biosynthesis~24 HoursATP, GTP, CTP, UTP[8]
Fatty Acid MetabolismHours to DaysPalmitate[9]

Note: These are general estimates and the actual time can vary depending on the cell type, growth conditions, and specific metabolite.

Experimental Protocols

Protocol: Verification of Isotopic Steady State

This protocol outlines the steps to experimentally determine if isotopic steady state has been achieved.

  • Experimental Design:

    • Based on literature values (see Table 1), determine a predicted time frame for reaching isotopic steady state for your pathway of interest.

    • Design a time-course experiment with at least 3-4 time points leading up to and including your proposed final labeling time. For example, if you expect the steady state to be reached at 8 hours, you might choose time points of 4, 6, 8, and 10 hours.

  • Cell Culture and Labeling:

    • Seed cells at a density that ensures they remain in the exponential growth phase throughout the experiment.[4]

    • Introduce the stable isotope-labeled tracer to the culture medium.[11]

  • Sample Collection:

    • At each designated time point, rapidly quench metabolism and extract metabolites. A common method is to aspirate the medium and add ice-cold methanol.[10]

  • Isotopic Labeling Measurement:

    • Analyze the isotopic enrichment of your target metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4] This will determine the mass isotopologue distribution (MID), which is the fraction of the metabolite pool containing 0, 1, 2, or more labeled atoms.[4]

  • Data Analysis:

    • For each metabolite of interest, plot the fractional enrichment of the labeled isotopologues against time.

    • Isotopic steady state is considered to be reached when the fractional enrichment values no longer change significantly between the later time points, forming a plateau.[2]

Mandatory Visualization

Experimental_Workflow_for_Verifying_Isotopic_Steady_State cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Verification cluster_conclusion Phase 4: Conclusion A Define Pathway of Interest B Select Appropriate Isotopic Tracer A->B C Design Time-Course Experiment B->C D Cell Seeding and Growth to Exponential Phase C->D E Introduce Labeled Tracer D->E F Collect Samples at Multiple Time Points E->F G Quench Metabolism and Extract Metabolites F->G H Analyze Isotopic Enrichment (MS or NMR) G->H I Plot Fractional Enrichment vs. Time H->I J Determine if a Plateau is Reached I->J K Isotopic Steady State Verified J->K Yes L Isotopic Steady State NOT Verified J->L No

Caption: Workflow for verifying isotopic steady state in tracer experiments.

Troubleshooting_Logic Start Inaccurate Flux Calculations? Q1 Was Isotopic Steady State Verified? Start->Q1 A1 Perform Time-Course Experiment to Verify Steady State Q1->A1 No Q2 Is There a Source of Unlabeled Contamination? Q1->Q2 Yes A1->Q1 A2 Use Dialyzed Serum and Tracer-Free Medium Q2->A2 Yes Q3 Is There Significant Dilution? Q2->Q3 No A2->Q2 A3 Consider Intracellular Pools and Extracellular Exchange Q3->A3 Yes End Reliable Flux Calculations Q3->End No A3->End

Caption: Troubleshooting logic for inaccurate metabolic flux calculations.

References

Technical Support Center: Optimizing Quenching and Extraction of 13C-Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C-labeled metabolites. Proper quenching and extraction are critical for accurately preserving the in vivo metabolic state of cells and ensuring high-quality data for metabolomics and fluxomics studies.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quenching and extraction of 13C-labeled metabolites.

Problem Potential Causes Solutions
Low Metabolite Yield Incomplete cell lysis.- Ensure complete cell disruption by using appropriate homogenization techniques (e.g., bead beating, sonication) after adding the extraction solvent.- For tissue samples, pulverize them into a fine powder at low temperatures before extraction.[4]
Metabolite leakage during quenching.- For suspension cultures, rapid filtration followed by immediate quenching in cold solvent is recommended over centrifugation.[1][2][4]- Using 60% cold methanol (-65°C) prior to centrifugation can cause significant metabolite loss.[1][2]
Suboptimal extraction solvent.- Test different solvent systems. A common and effective method for polar metabolites is a cold mixture of methanol, acetonitrile, and water.[4]- For broader coverage, biphasic extractions (e.g., methanol/chloroform/water) can be used to separate polar and non-polar metabolites.[5]
Metabolite Degradation or Interconversion Incomplete quenching of enzymatic activity.- Quenching must be rapid to halt all enzymatic activity instantaneously.[3][6]- The addition of an acid, such as 0.1 M formic acid, to the extraction solvent can help prevent interconversion of metabolites like phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP).[4]
Instability of metabolites in the extract.- Process samples quickly and keep them at low temperatures throughout the procedure.- Store extracts at -80°C until analysis.[7]
Inaccurate Isotopic Labeling Ratios Continued metabolic activity during sample handling.- Minimize the time between sample collection and quenching. For suspension cultures, fast filtration is preferable to slow pelleting.[4]- Ineffective quenching methods, such as using a saline ice slurry (~0°C), can lead to continued labeling and inaccurate results.[1][2]
Isotopic discrimination during extraction.- Ensure the chosen extraction method does not selectively extract labeled or unlabeled metabolites. This can be validated using 13C-labeled standards.
Poor Reproducibility Inconsistent sample handling.- Standardize all steps of the quenching and extraction protocol, including timing, volumes, and temperatures.- Use internal standards, preferably 13C-labeled, to account for variability during sample preparation and analysis.[6][8]
Matrix effects in downstream analysis (e.g., LC-MS).- A rapid water rinse of adherent cells before quenching can reduce ion suppression and improve signal for many metabolites.[9]

Frequently Asked Questions (FAQs)

Quenching Methods

  • Q1: What is the most effective quenching method for suspension cell cultures? A1: The combination of rapid filtration followed by quenching in 100% cold (-80°C) methanol has been shown to have the highest quenching efficiency.[1][2] Mixing cells with a partially frozen 30% methanol slurry (-24°C) followed by centrifugation is also effective and can be less laborious.[1][2]

  • Q2: How can I quench adherent cell cultures? A2: For adherent cultures, a common method is to aspirate the media and directly add a cold quenching solvent to the culture dish.[4] Another effective technique is to add liquid nitrogen directly to the dish, which allows for storage at -80°C before extraction.[9]

  • Q3: Can I use centrifugation to separate cells from the media before quenching? A3: While centrifugation is used, it can be slow and perturb the cells' metabolic state.[4] If centrifugation is necessary, it should be performed as quickly as possible at a low temperature (e.g., 4°C).

Extraction Methods

  • Q4: Which solvent system should I use for extracting polar metabolites? A4: A cold monophasic mixture of methanol, acetonitrile, and water is a widely used and effective method for extracting a broad range of polar metabolites. Acidifying the extraction solvent can improve the stability of certain compounds.[4]

  • Q5: How can I extract both polar and non-polar metabolites from the same sample? A5: A biphasic extraction using a mixture of methanol, chloroform, and water (e.g., Bligh-Dyer method) is a standard approach. This separates the extract into an upper aqueous phase containing polar metabolites and a lower organic phase with non-polar lipids.[5]

  • Q6: Is it necessary to use internal standards? A6: Yes, using internal standards is crucial for reliable quantification and to control for sample loss and variability during extraction and analysis.[6] Ideally, a suite of 13C-labeled internal standards that are chemically similar to the target analytes should be used.[8]

Experimental Protocols

Protocol 1: Fast Filtration and Cold Methanol Quenching for Suspension Cultures

This protocol is adapted from studies demonstrating high quenching efficiency.[1][2]

  • Preparation: Pre-cool a solution of 100% methanol to -80°C.

  • Filtration: Rapidly filter the cell suspension through a membrane filter (e.g., 0.8 µm pore size) to separate cells from the culture medium.

  • Quenching: Immediately transfer the filter with the cell biomass into the pre-cooled methanol.

  • Extraction:

    • Vortex the sample vigorously to ensure complete cell lysis and metabolite extraction.

    • Centrifuge the sample at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Storage: Store the extract at -80°C until analysis.

Protocol 2: Direct Quenching of Adherent Cells with Liquid Nitrogen

This protocol allows for the separation of the quenching and extraction steps, providing experimental flexibility.[9]

  • Rinsing (Optional but Recommended): Gently rinse the cells with deionized water (37°C) for a few seconds to remove extracellular media components that can cause ion suppression.

  • Quenching: Aspirate the rinse water and immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt metabolism.

  • Storage: The plates can be stored at -80°C for at least 7 days before extraction.

  • Extraction:

    • Transfer the plate to a 4°C cold room.

    • Add an ice-cold extraction solvent (e.g., 90% methanol containing internal standards).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet debris and collect the supernatant for analysis.

Data Presentation

Table 1: Comparison of Quenching Methods for Suspension Cultures

Quenching MethodTemperatureQuenching EfficiencyMetabolite LossThroughputReference
Fast Filtration + 100% Methanol-80°CHighestMinimalLower[1][2]
30% Methanol Slurry + Centrifugation-24°CHighMinimalHigher[1][2]
Saline Ice Slurry + Centrifugation~0°CLowMinimalHigher[1][2]
60% Methanol + Centrifugation-65°CModerateSignificantHigher[1][2]

Visualizations

G cluster_start Start cluster_quenching Quenching: Halt Metabolism cluster_extraction Extraction: Isolate Metabolites cluster_end Analysis start Sample Collection (Suspension or Adherent Cells) q1 Rapid Filtration (Suspension) start->q1 Immediate q2 Direct LN2 Addition (Adherent) start->q2 Immediate q3 Cold Solvent Addition start->q3 Immediate e1 Add Cold Extraction Solvent (e.g., MeOH/ACN/H2O) q1->e1 q2->e1 e2 Cell Lysis (Vortex/Sonication) q3->e2 e1->e2 e3 Separate Debris (Centrifugation) e2->e3 end_node Metabolite Extract for LC-MS or NMR Analysis e3->end_node

Caption: General workflow for quenching and extraction of metabolites.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Metabolite Yield Detected c1 Incomplete Quenching? start->c1 c2 Metabolite Leakage? start->c2 c3 Inefficient Extraction? start->c3 s1 Use faster quenching method (e.g., Fast Filtration) c1->s1 Yes s2 Change cell separation technique (Avoid slow centrifugation) c2->s2 Yes s3 Optimize extraction solvent & cell lysis method c3->s3 Yes end_node Verify Yield Improvement s1->end_node Re-evaluate s2->end_node s3->end_node

Caption: Troubleshooting decision tree for low metabolite yield.

References

Technical Support Center: Preventing Isotopic Scrambling and Exchange

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot isotopic scrambling and exchange during your sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the difference between isotopic scrambling and isotopic exchange?

A: Isotopic scrambling refers to the undesired rearrangement or redistribution of isotopic labels within a molecule, often due to metabolic processes.[1] For example, in stable isotope labeling by amino acids in cell culture (SILAC), the metabolic conversion of a labeled amino acid (e.g., "heavy" arginine) into another amino acid ("heavy" proline) is a form of scrambling.[2][3] This can lead to inaccurate protein quantification.[3]

Isotopic exchange, on the other hand, is the replacement of an isotope in a molecule with another isotope from the surrounding environment, such as the solvent.[4] A common example is hydrogen-deuterium (H-D) back-exchange, where deuterium labels on a protein are replaced by hydrogen atoms from a protic solvent (like water) during sample processing.[4]

Q2: What are the primary factors that cause isotopic exchange?

A: The main factors influencing the rate of isotopic exchange, particularly hydrogen-deuterium back-exchange, are:

  • pH: The rate of H-D exchange is pH-dependent.

  • Temperature: Higher temperatures accelerate the rate of exchange.[4]

  • Exposure Time: Longer exposure to protic solvents increases the extent of back-exchange.

  • Chromatography Conditions: The duration of liquid chromatography (LC) runs and the composition of the mobile phase can significantly impact the amount of back-exchange.

Q3: How can I minimize hydrogen-deuterium (H-D) back-exchange during my experiments?

A: To minimize H-D back-exchange, it is crucial to work quickly and at low temperatures.[4] Key strategies include:

  • Quenching: Rapidly lowering the pH and temperature of the sample by adding a pre-chilled, acidic quench buffer.

  • Low-Temperature Workflow: Maintaining low temperatures (ideally 0°C or even sub-zero) throughout sample handling, from quenching to LC-MS analysis.[4]

  • Optimized Chromatography: Using rapid LC gradients and low column temperatures to reduce the time the sample is exposed to protic mobile phases.[4]

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilization can be effective as it removes water, the primary source of protons for back-exchange.

Q4: What is metabolic scrambling in SILAC, and how can I prevent it?

A: Metabolic scrambling in SILAC occurs when the isotopically labeled amino acid is metabolized by the cells and the label is incorporated into other molecules that were not the intended target.[5] A common example is the conversion of "heavy" arginine to "heavy" proline.[2][3] This can lead to inaccurate quantification of proline-containing peptides.[6]

To prevent this:

  • Supplement the medium: Adding a high concentration of the potentially converted, unlabeled amino acid to the SILAC medium can suppress the conversion pathway. For example, adding unlabeled proline can prevent the conversion of labeled arginine to labeled proline.[7]

  • Use specific cell lines: Some cell lines are less prone to certain metabolic conversions.

  • Genetic modification: In some cases, it may be possible to use cell lines with genetic modifications that knock out enzymes responsible for the conversion.[8]

Q5: How can I check for incomplete labeling in my experiments?

A: Incomplete labeling, where not all molecules have incorporated the isotopic label, is a significant source of error in quantitative experiments.[9] To check for this, you can perform a small-scale pilot experiment. After the intended labeling period, harvest a small sample, process it as you would your main samples, and analyze it by mass spectrometry. Look for the presence of both labeled and unlabeled forms of your molecule of interest. The absence or very low abundance of the unlabeled form indicates complete or near-complete labeling.[9]

Troubleshooting Guides

Issue 1: High Levels of H-D Back-Exchange Observed in Mass Spectrometry Data
Possible Cause Solution
Suboptimal Quenching Ensure the quench buffer is at the correct low pH (typically around 2.5) and is properly chilled before use. Mix the sample with the quench buffer rapidly and thoroughly.
Elevated Temperatures Maintain a cold chain throughout the entire sample preparation and analysis workflow. Use pre-chilled tubes, pipette tips, and a cooled autosampler and column compartment.[4]
Prolonged Chromatography Optimize your LC method to use the shortest possible gradient that still provides adequate separation.
Protic Solvents in Final Sample If possible, reconstitute the final sample in an aprotic or deuterated solvent before injection.
Issue 2: Inaccurate Quantification in SILAC Experiments Due to Arginine-to-Proline Conversion
Possible Cause Solution
Metabolic Conversion of Arginine Supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L).[7] This will inhibit the enzymatic pathway that converts arginine to proline.
Cell Line-Specific Metabolism If proline supplementation is ineffective, consider using a different cell line that is known to have lower rates of arginine-to-proline conversion.
Incomplete Labeling Ensure cells have undergone a sufficient number of doublings in the SILAC medium to achieve complete incorporation of the labeled amino acids. Verify labeling efficiency with a pilot experiment.[9]
Issue 3: Unexpected Isotopic Patterns in Mass Spectra
Possible Cause Solution
Isotopic Impurity of Labeled Standard Verify the isotopic purity of your labeled compound using high-resolution mass spectrometry before starting the experiment.[9] Account for any impurities in your data analysis.
Metabolic Scrambling If using metabolic labeling, consider the possibility that your label has been incorporated into other molecules. Analyze your data for unexpected labeled species.[5]
Co-eluting Contaminants Improve chromatographic separation to resolve your analyte of interest from any co-eluting species that may have overlapping isotopic patterns.
Incorrect Natural Abundance Correction Ensure that the software you are using for data analysis is correctly configured to account for the natural abundance of isotopes. Several software packages are available for this purpose, such as IsoCor and PolyMID.[1][10]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the prevention of isotopic scrambling and exchange.

Table 1: Effect of Proline Supplementation on Arginine-to-Proline Conversion in SILAC

Proline Concentration in SILAC Media (mg/L)Average Conversion of Arginine to Proline (%)
0 (Standard SILAC media)28%[6]
200Undetectable[7]

Table 2: Comparison of Quenching Methods for Metabolomics

Quenching MethodAverage Metabolite RecoveryNotes
-25°C 40% (v/v) aqueous methanol95.7% (±1.1%)[11]Minimal metabolite leakage observed.[11]
-40°C 60% (v/v) aqueous methanol84.3% (±3.1%)[11]Some metabolite leakage detected.[11]
-40°C pure methanol49.8% (±6.6%)[11]Significant metabolite leakage.[11]
Cold Methanol Quenching with Boiling Ethanol ExtractionHigher recovery for phosphorylated sugars and nucleotides[12][13]Considered more accurate for a broad range of metabolites in yeast.[12][13]
Methanol-Acetonitrile-Water SolutionLower recovery for phosphorylated sugars and nucleotides[12][13]

Experimental Protocols

Protocol 1: Standard Quenching to Minimize H-D Back-Exchange
  • Preparation: Pre-chill all necessary buffers (e.g., 0.1 M phosphate buffer, pH 2.5), microcentrifuge tubes, and pipette tips to 0°C on ice.

  • Quenching: At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to your sample.

  • Mixing: Mix the solution quickly and thoroughly by gentle vortexing or pipetting.

  • Analysis: Immediately proceed with your downstream analysis, such as online digestion and LC-MS, ensuring the sample is maintained at a low temperature throughout the process.

Protocol 2: Sample Preparation using Lyophilization to Prevent Back-Exchange
  • Buffer Exchange: If your sample is in a non-volatile buffer, exchange it into a volatile buffer (e.g., ammonium bicarbonate) using a suitable method like dialysis or a desalting column.

  • Freezing: Rapidly freeze the sample solution in liquid nitrogen. This helps to form small ice crystals and minimize protein denaturation.

  • Lyophilization: Place the frozen sample on a lyophilizer and run the cycle until all the water has sublimed.

  • Storage: Store the resulting lyophilized powder at -80°C in a desiccated environment to prevent rehydration.

Protocol 3: Two-Step Derivatization of Amino Acids for GC-MS Analysis

This protocol is for the derivatization of amino acids to their methyl ester-pentafluoropropionic (Me-PFP) derivatives, which are stable for GC-MS analysis.[14][15]

  • Esterification:

    • Dry down the amino acid sample.

    • Add 2 M HCl in methanol.

    • Heat at 80°C for 60 minutes.[14]

    • Dry the sample under a stream of nitrogen.

  • Acylation:

    • Add a solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., 1:4 v/v).

    • Heat at a suitable temperature and time as optimized for your specific amino acids.

    • Dry the sample again under nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the derivatized sample in a GC-MS compatible solvent (e.g., toluene).

    • Inject the sample into the GC-MS for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Start: Labeled Sample quench Quenching (Low pH & Temp) start->quench Stop H-D Exchange digest Proteolytic Digestion (e.g., Pepsin) quench->digest lc Rapid LC Separation (Low Temp) digest->lc Minimize Back-Exchange ms Mass Spectrometry (Detection) lc->ms data Data Analysis ms->data

Caption: Workflow for minimizing H-D back-exchange in proteomics.

troubleshooting_scrambling start Inaccurate Quantification in Metabolic Labeling check_purity Assess Isotopic Purity of Labeled Precursor start->check_purity Possible Cause check_labeling Verify Complete Label Incorporation start->check_labeling Possible Cause check_scrambling Investigate Metabolic Scrambling start->check_scrambling Possible Cause solution_purity Correct for Impurity in Data Analysis check_purity->solution_purity Solution solution_labeling Increase Labeling Time/ Optimize Conditions check_labeling->solution_labeling Solution solution_scrambling Add Metabolic Inhibitors or Unlabeled Competitors check_scrambling->solution_scrambling Solution

Caption: Troubleshooting logic for metabolic isotopic scrambling.

References

Dealing with co-eluting compounds in the chromatographic analysis of lactic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the chromatographic analysis of lactic acid (2-hydroxypropanoic acid) isomers.

Troubleshooting Guide: Resolving Co-eluting Lactic Acid Isomers

Issue: My D- and L-lactic acid peaks are co-eluting or have poor resolution (Rs < 1.5) in HPLC.

This is a common challenge due to the identical physical and chemical properties of enantiomers. Resolution can be improved by optimizing three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1] A systematic approach to troubleshooting is recommended.

Q1: How can I improve the separation of lactic acid isomers by modifying the mobile phase?

A1: Mobile phase composition is a powerful tool for improving selectivity.[1][2]

  • Adjusting Mobile Phase Strength: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase the retention time of lactic acid, which can sometimes improve resolution.[1][2]

  • Changing the Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.[3]

  • Modifying Mobile Phase pH: The pH of the mobile phase can affect the ionization state of lactic acid (pKa ~3.86) and its interaction with the stationary phase.[3] For chiral separations on macrocyclic glycopeptide columns, the mobile phase often contains additives like ammonium acetate or triethylamine and acetic acid to facilitate chiral recognition.[4][5]

  • Using Additives: For ligand-exchange chromatography, copper sulfate is a necessary additive to the mobile phase to enable the formation of transient diastereomeric complexes.[6][7]

Q2: What should I do if mobile phase optimization is insufficient to resolve the co-eluting peaks?

A2: If optimizing the mobile phase does not provide adequate resolution, the next step is to evaluate the stationary phase.

  • Switch to a Chiral Stationary Phase (CSP): The most effective way to separate enantiomers like lactic acid is by using a chiral column.[4][8] Macrocyclic glycopeptide columns, such as those based on teicoplanin and ristocetin, have demonstrated excellent performance in separating lactic acid isomers directly in reversed-phase mode.[4][8][9] Polysaccharide-based columns are another option, often used in normal-phase or polar organic modes, sometimes requiring derivatization of the lactic acid.[4][7]

  • Increase Column Efficiency: Using a column with smaller particles or a longer column can increase the number of theoretical plates (N), leading to sharper peaks and better resolution.[2][3] However, this may also lead to higher backpressure.[2]

  • Adjust Column Temperature: Temperature can influence the selectivity of the separation. For some chiral columns, lower temperatures can increase resolution.[4] For teicoplanin and ristocetin-based columns, efficient separation has been achieved at temperatures around 25°C.[8][9]

Q3: I am still facing co-elution. Should I consider derivatization?

A3: Yes, derivatization can be an effective strategy, particularly for GC analysis or when direct HPLC methods fail.

  • HPLC with Derivatization: Lactic acid can be derivatized to introduce a chromophore for better UV detection and to alter its interaction with the stationary phase.[4][7] For example, converting lactic acid to a 2-nitrobenzyl ester has been shown to achieve good separation on a Chiralpak IA column.[7]

  • GC with Derivatization: Due to its low volatility and high polarity, direct GC analysis of lactic acid is challenging.[10][11][12] Derivatization is almost always necessary. A common method involves esterification, for example, with L-menthol and acetyl chloride, to form diastereomers that can be separated on a standard achiral column like a DB-5.[13][14]

Below is a workflow diagram for troubleshooting co-eluting lactic acid isomers.

G start Start: Co-eluting Lactic Acid Peaks mobile_phase Optimize Mobile Phase (Strength, Modifier, pH) start->mobile_phase check_res1 Resolution > 1.5? mobile_phase->check_res1 stationary_phase Change Stationary Phase (Chiral Column, Particle Size) check_res1->stationary_phase No end End: Baseline Separation Achieved check_res1->end Yes check_res2 Resolution > 1.5? stationary_phase->check_res2 temp_flow Adjust Temperature & Flow Rate check_res2->temp_flow No check_res2->end Yes check_res3 Resolution > 1.5? temp_flow->check_res3 derivatization Consider Derivatization (HPLC or GC) check_res3->derivatization No check_res3->end Yes derivatization->end G start Lactic Acid Sample (D- and L-isomers) derivatization Derivatization (+ L-menthol & Acetyl Chloride) start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gc_injection Inject into GC-MS extraction->gc_injection separation Separation of Diastereomers on Achiral Column gc_injection->separation detection Detection by MS separation->detection end Quantification of D- and L-Lactic Acid detection->end

References

Long-term stability and proper storage of D-(-)-Lactic acid-13C standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-(-)-Lactic acid-13C Standards

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability and proper storage of this compound standards. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound standards?

A: For long-term stability, this compound, particularly in its solid form, should be stored in a tightly sealed container in a cool, dry place. The recommended temperature is refrigerated, between +2°C and +8°C[1][2]. It is also crucial to protect the standard from light[1]. For solutions, especially those prepared for in vivo experiments, fresh preparation on the day of use is recommended[3].

Q2: What is the expected shelf life of the this compound standard?

A: When stored unopened in its original packaging under the recommended conditions, related lactic acid products can have a shelf life of up to three years.[4] However, physical properties can change over time, so it is advisable to perform a re-qualification test if the standard has been stored for a prolonged period.[4]

Q3: Should I store the standard as a solid or in a solution?

A: For maximum long-term stability, storing the standard in its solid, neat form is highly recommended. D-(-)-Lactic acid is a hygroscopic solid, meaning it can absorb moisture from the air, which could compromise its stability[2]. Solutions should be prepared fresh whenever possible. If you need to store a stock solution, aliquot it into single-use vials to minimize freeze-thaw cycles and store at -20°C or lower.

Q4: What solvents are recommended for preparing a stock solution?

A: D-(-)-Lactic acid is soluble in water. High-purity water (e.g., HPLC-grade or Milli-Q) is the most common solvent. Some suppliers provide the standard as a 20% w/w solution in water[1][3]. For specific analytical methods like LC-MS, the solvent should be compatible with the mobile phase.

Q5: How can I be sure my standard has not degraded?

A: Signs of degradation can include discoloration of the solid, changes in solubility, or the appearance of unexpected peaks in your analytical chromatogram (e.g., GC-MS or LC-MS). The most reliable method to check for degradation is to compare the performance of the older standard against a newly purchased, certified standard.

Q6: What are the key handling precautions for this standard?

A: D-(-)-Lactic acid is corrosive and can cause severe skin burns and eye damage[2]. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat[2]. Handle the compound in a well-ventilated area or a fume hood[2].

Troubleshooting Guide

This section addresses common issues encountered when using this compound standards.

Issue 1: Inconsistent or Inaccurate Quantification Results

  • Possible Cause 1: Standard Degradation. The standard may have degraded due to improper storage (exposure to moisture, light, or high temperatures).

    • Solution: Use a fresh vial of the standard or purchase a new one. Verify the storage conditions of your lab against the manufacturer's recommendations.

  • Possible Cause 2: Improper Solution Preparation. Errors in weighing, dilution, or solvent purity can lead to inaccurate concentrations.

    • Solution: Review your stock solution preparation protocol. Use a calibrated analytical balance and Class A volumetric flasks. Ensure the solvent is of high purity and free of contaminants. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Sample Matrix Effects. Components in your sample may interfere with the ionization or detection of the standard.

    • Solution: Perform a matrix effect study by spiking the standard into a blank matrix and comparing the response to the standard in a clean solvent. If matrix effects are present, consider alternative sample preparation methods (e.g., solid-phase extraction) or use a matrix-matched calibration curve.

Issue 2: Poor Peak Shape (Tailing, Splitting) in Chromatography

  • Possible Cause 1: Contamination. The standard, solvent, or analytical system (vial, column, injector) may be contaminated.

    • Solution: Prepare a fresh solution using a new vial and high-purity solvent. Clean the injection port and replace the analytical column if necessary.

  • Possible Cause 2: Analyte-Column Interaction. The acidic nature of lactic acid can lead to interactions with the stationary phase or active sites in the system.

    • Solution: Ensure the mobile phase pH is appropriate for lactic acid analysis. Consider using a different column chemistry specifically designed for organic acids.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

ParameterSolid StandardAqueous Stock Solution
Temperature +2°C to +8°C (Refrigerated)[1][2]Short-term: +2°C to +8°CLong-term: ≤ -20°C (Aliquot)[5]
Light Protect from lightStore in amber vials or protect from light
Atmosphere Store in a tightly sealed container in a dry place (desiccator recommended)[6]Purge headspace with inert gas (e.g., Nitrogen, Argon) before sealing
Container Original manufacturer's vialGlass or polypropylene vials with chemically resistant caps[6]
Shelf Life Up to 3 years under ideal conditions[4]Prepare fresh; use within 2 months if stored at -20°C

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

  • Acclimatization: Allow the vial containing the solid this compound standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 10 mg of the solid standard into a clean, dry weighing boat.

  • Dissolution: Transfer the weighed solid into a 10 mL Class A amber volumetric flask.

  • Solvent Addition: Add approximately 7-8 mL of HPLC-grade water to the flask.

  • Mixing: Gently swirl the flask to dissolve the solid completely. If needed, sonicate the solution for 5-10 minutes to aid dissolution[3].

  • Final Volume: Once the solid is fully dissolved and the solution has returned to room temperature, add HPLC-grade water to the 10 mL mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a labeled amber glass vial. For long-term storage, aliquot into single-use cryovials and store at ≤ -20°C.

Protocol 2: Assessment of Long-Term Stability

  • Time-Zero Analysis: Immediately after preparing a fresh stock solution (as per Protocol 1), prepare a series of working standards through serial dilution. Analyze these standards using a validated analytical method (e.g., LC-MS/MS) to establish a baseline response and linearity.

  • Storage Conditions: Aliquot the primary stock solution into multiple vials. Store these aliquots under different conditions (e.g., 4°C, -20°C, -80°C) for a defined period (e.g., 1, 3, 6, 12 months). Include a set of vials to undergo multiple freeze-thaw cycles (e.g., 3-5 cycles).

  • Time-Point Analysis: At each designated time point, retrieve an aliquot from each storage condition.

  • Sample Preparation: Prepare a fresh set of working standards from the stored aliquot.

  • Analysis: Analyze the newly prepared working standards using the same analytical method as the time-zero analysis.

  • Data Comparison: Compare the analytical response (e.g., peak area, concentration accuracy) of the stored standards against the time-zero data. A deviation of more than 15% is often considered an indication of instability.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Quantification check_storage Verify Storage Conditions start->check_storage check_prep Review Standard Preparation Protocol run_qc Analyze QC Sample (Known Concentration) check_prep->run_qc check_storage->check_prep degradation Suspect Degradation: Use New Standard Vial check_storage->degradation Improper Storage qc_pass QC Passes? run_qc->qc_pass matrix_effect Investigate Matrix Effects qc_pass->matrix_effect Yes prep_fresh Prepare Fresh Standard Solution qc_pass->prep_fresh No reanalyze Re-analyze Samples matrix_effect->reanalyze prep_fresh->reanalyze end_ok End: Issue Resolved reanalyze->end_ok degradation->prep_fresh end_fail End: Contact Technical Support

Caption: Troubleshooting workflow for inconsistent quantification results.

ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_analysis Working Standard & Analysis start_prep Equilibrate Standard Vial weigh Weigh Solid Standard start_prep->weigh dissolve Transfer & Dissolve in Solvent weigh->dissolve fill Fill to Final Volume dissolve->fill mix Homogenize Solution fill->mix store Aliquot & Store at ≤ -20°C mix->store thaw Thaw Stock Aliquot store->thaw Use in Experiment dilute Perform Serial Dilutions thaw->dilute analyze Analyze via LC-MS/MS dilute->analyze end_analysis Generate Calibration Curve analyze->end_analysis

Caption: Workflow for preparing and using this compound standards.

References

Validation & Comparative

A Comparative Guide to D-(-)-Lactic acid-13C and L-(+)-Lactic acid-13C as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-(-)-Lactic acid-13C and L-(+)-Lactic acid-13C for use as metabolic tracers. Understanding the distinct metabolic pathways and fates of these stereoisomers is crucial for designing and interpreting metabolic studies accurately. This document summarizes key differences, presents available experimental data, and outlines relevant experimental protocols.

Introduction: The Significance of Lactate Stereoisomers

Lactic acid, a key metabolite in cellular metabolism, exists as two stereoisomers: D-(-)-lactic acid and L-(+)-lactic acid. While chemically similar, their biological roles and metabolic pathways are vastly different. L-(+)-lactate is the predominant form in mammalian metabolism, serving as a major energy substrate and signaling molecule. In contrast, D-(-)-lactate is primarily a product of microbial fermentation and the methylglyoxal pathway and is metabolized more slowly by mammals, with accumulation leading to pathological conditions such as D-lactic acidosis. The use of 13C-labeled isotopes of these molecules allows researchers to trace their metabolic fates in vivo and in vitro, providing critical insights into normal physiology and disease states.

Core Metabolic Differences

The fundamental difference in the metabolism of D- and L-lactic acid lies in the stereospecificity of the enzymes that process them.

FeatureL-(+)-Lactic AcidD-(-)-Lactic Acid
Primary Enzyme L-lactate dehydrogenase (L-LDH)D-2-hydroxyacid dehydrogenase (D-2-HDH) in mammals
Metabolic Role Major energy substrate, gluconeogenic precursor, signaling moleculePrimarily a byproduct of microbial metabolism and the methylglyoxal pathway
Metabolic Rate Rapidly metabolizedSlowly metabolized, prone to accumulation
Cellular Location of Metabolism Cytosol and mitochondriaPrimarily mitochondria in mammals
Pathological Relevance Elevated levels in lactic acidosis due to tissue hypoxiaAccumulation leads to D-lactic acidosis, often associated with short bowel syndrome and microbial overgrowth

Experimental Data: Comparing Metabolic Fates

While direct comparative studies using 13C-labeled D- and L-lactic acid are limited, data from various studies using unlabeled and labeled lactate provide insights into their differential metabolism.

Oxidation to CO2

The rate of oxidation to CO2 is a key indicator of a substrate's role as an energy source. Studies in bovine tissues have shown that L-lactate is generally oxidized at a higher rate than D-lactate, particularly at higher concentrations.

Table 1: Comparative Oxidation Rates of L- and D-Lactate in Bovine Tissues

TissueSubstrate ConcentrationL-Lactate Oxidation Rate (nmol/mg tissue/hr)D-Lactate Oxidation Rate (nmol/mg tissue/hr)
Kidney Cortex10 mM135 ± 12105 ± 10
Heart10 mM98 ± 975 ± 8
Liver10 mM45 ± 530 ± 4
Muscle10 mM42 ± 415 ± 2

Data adapted from studies on bovine tissue slices. While not a 13C tracer study, it provides a quantitative comparison of the metabolic preference for L-lactate.

Incorporation into the Tricarboxylic Acid (TCA) Cycle

L-(+)-Lactic acid-13C is readily converted to pyruvate-13C and enters the TCA cycle, leading to the labeling of TCA cycle intermediates such as citrate, α-ketoglutarate, and succinate. This process is fundamental to its role as an oxidative fuel. The incorporation of this compound into the TCA cycle is significantly slower due to the lower activity and different localization of D-2-HDH.

Table 2: Expected Labeling Patterns in TCA Cycle Intermediates

TracerExpected Labeled MetabolitesSignificance
L-(+)-Lactic acid-13C13C-Pyruvate, 13C-Acetyl-CoA, 13C-Citrate, 13C-α-Ketoglutarate, 13C-Succinate, 13C-Malate, 13C-GlutamateIndicates active utilization as a primary fuel source for mitochondrial respiration.
This compoundLow levels of 13C-Pyruvate and subsequent TCA cycle intermediatesReflects the slower and limited capacity of mammalian cells to oxidize D-lactate.
Gluconeogenesis

Both D- and L-lactate can serve as precursors for glucose synthesis (gluconeogenesis), primarily in the liver and kidneys. However, the efficiency of this process differs.

Table 3: Comparative Gluconeogenesis from L- and D-Lactate in Bovine Liver

Substrate ConcentrationGluconeogenesis from L-Lactate (nmol glucose/mg tissue/hr)Gluconeogenesis from D-Lactate (nmol glucose/mg tissue/hr)
10 mM85 ± 855 ± 6

Data adapted from studies on bovine liver slices.

Experimental Protocols

In Vivo Metabolic Tracer Study using 13C-Lactate Infusion

This protocol outlines a general procedure for an in vivo study to compare the metabolism of this compound and L-(+)-Lactic acid-13C.

Objective: To quantify and compare the systemic oxidation and incorporation of D- and L-lactic acid into various metabolic pathways.

Materials:

  • This compound (e.g., [1-13C] or uniformly labeled)

  • L-(+)-Lactic acid-13C (e.g., [1-13C] or uniformly labeled)

  • Saline solution for infusion

  • Animal model (e.g., rats or mice)

  • Metabolic cages for CO2 collection

  • Blood collection supplies

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

  • NMR spectrometer for tissue extract analysis

Procedure:

  • Animal Preparation: Acclimatize animals to metabolic cages. For studies requiring steady-state analysis, surgical implantation of catheters for infusion and blood sampling may be necessary.

  • Tracer Preparation: Prepare sterile solutions of this compound and L-(+)-Lactic acid-13C in saline at the desired concentration.

  • Infusion: Administer the 13C-labeled lactate solution via intravenous infusion. A bolus dose followed by a constant infusion is often used to achieve isotopic steady state. Separate groups of animals should be used for each isomer.

  • Sample Collection:

    • Breath Samples: Collect expired air at regular intervals to measure the enrichment of 13CO2, which reflects the rate of lactate oxidation.

    • Blood Samples: Collect blood samples at baseline and at multiple time points during and after the infusion. Plasma should be separated and stored for analysis of 13C-lactate enrichment and the labeling of other metabolites (e.g., glucose, amino acids).

    • Tissue Samples: At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, muscle, brain). Freeze-clamp tissues in liquid nitrogen to halt metabolic activity.

  • Sample Analysis:

    • 13CO2 Analysis: Use isotope ratio mass spectrometry (IRMS) to determine the enrichment of 13CO2 in breath samples.

    • Metabolite Extraction: Extract metabolites from plasma and tissue samples using appropriate methods (e.g., perchloric acid extraction followed by neutralization).

    • Mass Spectrometry Analysis: Derivatize metabolites as needed and analyze by GC-MS or LC-MS to determine the isotopic enrichment in lactate, glucose, TCA cycle intermediates, and amino acids.

    • NMR Spectroscopy: For a more detailed analysis of labeling patterns within molecules, 13C NMR spectroscopy can be performed on tissue extracts.

Hyperpolarized 13C MRI for Real-Time Metabolic Imaging

Hyperpolarized 13C MRI is a non-invasive technique that allows for the real-time visualization of metabolic pathways. While primarily used with L-[1-13C]pyruvate, hyperpolarized L-[1-13C]lactate has also been successfully employed. A similar approach could theoretically be adapted for D-[1-13C]lactate, although this is not yet a common application.

Objective: To visualize the conversion of L-(+)-Lactic acid-13C to other metabolites in real-time within a specific organ.

Materials:

  • L-(+)-[1-13C]Lactic acid

  • Dynamic Nuclear Polarization (DNP) polarizer

  • MRI scanner equipped for 13C imaging

Procedure:

  • Hyperpolarization: A sample of L-(+)-[1-13C]Lactic acid is hyperpolarized using DNP, which dramatically increases its MR signal.

  • Injection: The hyperpolarized tracer is rapidly dissolved and injected intravenously into the subject within the MRI scanner.

  • Imaging: Dynamic 13C MR spectra or spectroscopic images are acquired over a short period (typically 1-2 minutes) to track the conversion of hyperpolarized L-[1-13C]lactate to [1-13C]pyruvate and subsequently to [1-13C]alanine and 13C-bicarbonate.

Visualizing the Metabolic Pathways

The distinct metabolic pathways of D- and L-lactic acid can be visualized to better understand their roles as metabolic tracers.

cluster_L_Lactate L-(+)-Lactic Acid Metabolism cluster_D_Lactate D-(-)-Lactic Acid Metabolism L_Lactate_13C L-(+)-Lactic acid-13C L_Pyruvate_13C Pyruvate-13C L_Lactate_13C->L_Pyruvate_13C L-LDH (Cytosol) L_AcetylCoA_13C Acetyl-CoA-13C L_Pyruvate_13C->L_AcetylCoA_13C PDH (Mitochondria) Glucose_L Glucose-13C L_Pyruvate_13C->Glucose_L Gluconeogenesis (Liver, Kidney) TCA_Cycle_L TCA Cycle L_AcetylCoA_13C->TCA_Cycle_L CO2_L 13CO2 TCA_Cycle_L->CO2_L D_Lactate_13C This compound D_Pyruvate_13C Pyruvate-13C D_Lactate_13C->D_Pyruvate_13C D-2-HDH (Mitochondria) Excretion Renal Excretion D_Lactate_13C->Excretion TCA_Cycle_D TCA Cycle D_Pyruvate_13C->TCA_Cycle_D CO2_D 13CO2 TCA_Cycle_D->CO2_D

Caption: Metabolic pathways of L-(+)- and D-(-)-lactic acid.

Tracer_Infusion 1. Infusion of 13C-Lactate (D- or L-isomer) Sample_Collection 2. Sample Collection (Breath, Blood, Tissue) Tracer_Infusion->Sample_Collection Metabolite_Extraction 3. Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis 4. Isotopic Analysis (MS or NMR) Metabolite_Extraction->Analysis Data_Interpretation 5. Data Interpretation (Flux Analysis) Analysis->Data_Interpretation

Caption: General workflow for an in vivo 13C-lactic acid tracer study.

Conclusion and Recommendations

The choice between this compound and L-(+)-Lactic acid-13C as a metabolic tracer is entirely dependent on the biological question being addressed.

  • L-(+)-Lactic acid-13C is the tracer of choice for studying mainstream energy metabolism, including lactate oxidation, its role as a gluconeogenic precursor, and its contribution to the TCA cycle in various physiological and pathological states. Its rapid metabolism provides a dynamic view of central carbon metabolism.

  • This compound is a specialized tracer for investigating the metabolic impact of the gut microbiome, conditions like short bowel syndrome, and the detoxification of methylglyoxal. Its slower metabolism allows for the study of pathways that are otherwise minor in mammalian cells and can provide insights into the pathophysiology of D-lactic acidosis.

For researchers designing metabolic studies, it is imperative to select the appropriate stereoisomer to obtain meaningful and interpretable data. When studying conditions where both isomers may be present and metabolically active, such as in certain gastrointestinal diseases, the parallel use of both this compound and L-(+)-Lactic acid-13C can provide a comprehensive understanding of the distinct roles these molecules play.

A Head-to-Head Comparison: Validating D-lactic Acid Quantification with a ¹³C-labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in D-lactic acid quantification, the use of a stable isotope-labeled internal standard is paramount. This guide provides an objective comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a ¹³C-labeled internal standard against alternative analytical techniques, supported by experimental data.

The accurate measurement of D-lactic acid, a stereoisomer of lactic acid, is crucial in various research and clinical settings, as elevated levels can be indicative of metabolic disorders and bacterial overgrowth. While several methods exist for its quantification, the isotope dilution mass spectrometry (IDMS) approach, employing a ¹³C-labeled internal standard, offers significant advantages in terms of accuracy, precision, and reliability by effectively compensating for matrix effects and variations during sample preparation and analysis.[1][2]

Superior Performance with a ¹³C-Internal Standard

The primary advantage of using a ¹³C-labeled internal standard, such as ¹³C₃-D-lactic acid, lies in its chemical and physical similarity to the analyte of interest. Co-eluting with the unlabeled D-lactic acid, it experiences identical ionization suppression or enhancement effects in the mass spectrometer, allowing for precise correction and leading to more accurate quantification. This is in contrast to methods that do not use an internal standard or employ a different molecule as a standard, which can be prone to inaccuracies due to matrix interference.

A comparison of key performance characteristics between an LC-MS/MS method with a ¹³C-internal standard and other common methods for D-lactic acid quantification is summarized in the table below.

ParameterLC-MS/MS with ¹³C-Internal StandardHPLC-MS/MS (without IS)Enzymatic Assay
Limit of Detection (LOD) 0.125 µmol/L[3]0.4 mg/L (~4.4 µmol/L)[4]Not specified
Limit of Quantification (LOQ) 0.5 µmol/L[3]1.3 mg/L (~14.4 µmol/L)[4]Not specified
Linearity (Range) 0.5 - 100 µmol/L[3]0.5 - 160.8 mg/L[4]Not specified
Precision (%RSD) < 10%[3]< 15%Variable
Accuracy (%Recovery) 90 - 110%VariableVariable
Specificity High (mass-based)High (mass-based)Can be susceptible to interference

Experimental Protocols

LC-MS/MS with ¹³C-Internal Standard Method

This method involves the chiral separation of D- and L-lactic acid followed by detection using tandem mass spectrometry.

1. Sample Preparation:

  • To 100 µL of plasma or urine, add 10 µL of ¹³C₃-D-lactic acid internal standard solution (concentration will depend on the expected analyte range).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., Astec Chirobiotic R)[1][2][3][5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and aqueous buffer (e.g., 0.1% formic acid).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM):

    • D-lactic acid: m/z 89 -> 43

    • ¹³C₃-D-lactic acid: m/z 92 -> 46

Alternative Method: Enzymatic Assay

This method relies on the specific enzymatic conversion of D-lactic acid.

1. Principle: D-lactate dehydrogenase (D-LDH) catalyzes the oxidation of D-lactic acid to pyruvate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is proportional to the D-lactic acid concentration.[6]

2. Procedure:

  • Prepare a reaction mixture containing buffer, NAD⁺, and D-LDH enzyme.

  • Add the sample to the reaction mixture.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at 340 nm at the start and end of the reaction.

  • Calculate the D-lactic acid concentration based on the change in absorbance and a standard curve.

Workflow and Pathway Diagrams

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add ¹³C-D-lactic Acid Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chiral_Separation Chiral Chromatographic Separation Injection->Chiral_Separation Ionization Electrospray Ionization (ESI) Chiral_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Peak_Integration Peak Integration (Analyte & IS) Mass_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result D-lactic Acid Concentration Quantification->Result

Caption: Experimental workflow for D-lactic acid quantification using a ¹³C-labeled internal standard.

cluster_output Result Analyte D-lactic acid IS ¹³C-D-lactic acid Extraction Sample Preparation Analyte->Extraction IS->Extraction IS->Extraction Compensates for variations in: LC_Separation Chromatography IS->LC_Separation Compensates for variations in: MS_Detection Mass Spectrometry IS->MS_Detection Compensates for variations in: Sample_Matrix Biological Matrix (Plasma, Urine, etc.) Sample_Matrix->Extraction Extraction->LC_Separation LC_Separation->MS_Detection Accurate_Quantification Accurate Quantification MS_Detection->Accurate_Quantification

Caption: Logical relationship demonstrating the utility of a ¹³C-internal standard.

References

A Head-to-Head Comparison: D-(-)-Lactic Acid-13C Tracer vs. Enzymatic Assays for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-(-)-lactic acid is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of two primary analytical methods: D-(-)-lactic acid-13C tracer analysis using mass spectrometry and traditional enzymatic assays.

This comparison delves into the performance, protocols, and underlying principles of each method, supported by experimental data to aid in selecting the most appropriate technique for your research needs.

At a Glance: Key Differences

FeatureThis compound Tracer (LC-MS/MS)Enzymatic Assay
Principle Isotope dilution mass spectrometryEnzyme-catalyzed colorimetric or fluorometric reaction
Specificity High, distinguishes between enantiomersHigh for D-lactic acid, minimal cross-reactivity with L-lactic acid
Sensitivity Very high (sub-micromolar)High (micromolar)
Throughput Lower, sample preparation can be intensiveHigher, suitable for multi-well plate formats
Expertise Requires expertise in mass spectrometryRelatively simple to perform
Cost Higher initial instrument costLower cost per sample
Matrix Effects Can be susceptible, requires careful validationCan be affected by interfering substances

Performance Characteristics: A Quantitative Comparison

The choice of analytical method often depends on the specific requirements of the study, such as the need for high sensitivity, the number of samples, and the available instrumentation. The following table summarizes key performance metrics for both methods based on published data.

ParameterThis compound Tracer (LC-MS/MS)Enzymatic Assay
Limit of Detection (LOD) 0.125 µmol/L[1]5.4 mg/L (~60 µmol/L)[2]
Limit of Quantification (LOQ) 0.5 µmol/L[1][3]15 mg/L (~167 µmol/L)[2]
Linear Range 0.5 - 100 µmol/L[1][3]0.05 - 2 mM[4]
Accuracy Overall accuracy within 10% of nominal values[1][3]Recoveries of 108% for a reference material have been reported[2]
Precision (Inter-assay) Well within 10% of the nominal values[1][3]Relative intermediate precision between 3.5% and 5.7%[2]
Specificity Highly specific for D-lactic acid, separates from L-lactic acid using a chiral column[1]Specific for D-lactic acid; some kits show no interference with high concentrations of L-lactic acid.[5][6]

Experimental Workflows

To provide a clearer understanding of the practical application of each method, the following diagrams illustrate the typical experimental workflows.

cluster_tracer This compound Tracer Workflow tracer_start Sample Collection & Preparation tracer_spike Spike with this compound Internal Standard tracer_start->tracer_spike tracer_extract Extraction of Lactate tracer_spike->tracer_extract tracer_derivatize Derivatization (Optional) tracer_extract->tracer_derivatize tracer_lcms LC-MS/MS Analysis with Chiral Column tracer_derivatize->tracer_lcms tracer_data Data Acquisition & Analysis tracer_lcms->tracer_data tracer_end Quantification tracer_data->tracer_end

Caption: Workflow for D-(-)-lactic acid quantification using a 13C tracer and LC-MS/MS.

cluster_enzymatic Enzymatic Assay Workflow enzymatic_start Sample Collection & Preparation enzymatic_plate Pipette Samples & Standards into 96-well Plate enzymatic_start->enzymatic_plate enzymatic_reagent Add Reaction Mix (Enzyme, Buffer, Cofactors) enzymatic_plate->enzymatic_reagent enzymatic_incubate Incubate at Specified Temperature & Time enzymatic_reagent->enzymatic_incubate enzymatic_read Measure Absorbance or Fluorescence enzymatic_incubate->enzymatic_read enzymatic_data Data Analysis enzymatic_read->enzymatic_data enzymatic_end Quantification enzymatic_data->enzymatic_end

Caption: General workflow for a colorimetric or fluorometric enzymatic assay for D-lactic acid.

D-Lactic Acid Signaling Pathway

D-lactic acid is not merely a metabolic byproduct; it can also act as a signaling molecule, influencing various cellular processes, particularly under pathological conditions. The following diagram illustrates a key signaling pathway initiated by D-lactic acid.

cluster_pathway D-Lactic Acid Induced Signaling D_lactate D-Lactic Acid MCT1 MCT-1 Transporter D_lactate->MCT1 Enters Cell PI3K_Akt PI3K/Akt Pathway MCT1->PI3K_Akt MAPK p38 & ERK1/2 MAPK Pathways MCT1->MAPK NFkB NF-κB Activation PI3K_Akt->NFkB HIF1 HIF-1 Activation PI3K_Akt->HIF1 MAPK->NFkB MAPK->HIF1 IL6 IL-6 Synthesis & Secretion NFkB->IL6 Metabolic_Reprogramming Metabolic Reprogramming (Glycolysis) HIF1->Metabolic_Reprogramming

Caption: D-lactic acid enters the cell via the MCT-1 transporter, activating signaling pathways that lead to inflammation and metabolic reprogramming.[7]

Detailed Experimental Protocols

This compound Tracer Quantification by LC-MS/MS

This protocol is a representative example and may require optimization based on the specific sample matrix and instrumentation.

1. Materials:

  • D-(-)-Lactic acid-13C3 (internal standard)

  • Acetonitrile, methanol, and water (LC-MS grade)

  • Formic acid

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC R)

  • LC-MS/MS system

2. Sample Preparation:

  • For plasma or serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed to pellet the protein.

  • Transfer the supernatant to a new tube.

  • Spike the supernatant with a known concentration of D-(-)-Lactic acid-13C3 internal standard.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Column: Astec CHIROBIOTIC R, 15 cm x 2.1 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Optimize for the separation of D- and L-lactic acid.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for the transitions of both native and 13C-labeled D-lactic acid.

4. Data Analysis:

  • Integrate the peak areas for both the native D-lactic acid and the 13C-labeled internal standard.

  • Calculate the ratio of the native analyte to the internal standard.

  • Quantify the concentration of D-lactic acid in the sample using a standard curve prepared with known concentrations of D-lactic acid and a fixed concentration of the internal standard.

Enzymatic Assay for D-Lactic Acid Quantification

This protocol is based on a typical commercially available colorimetric assay kit.

1. Materials:

  • D-Lactic Acid Assay Kit (containing assay buffer, enzyme mix, substrate mix, and D-lactic acid standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm or 570 nm)

2. Sample Preparation:

  • Serum or plasma samples may require deproteinization using a 10 kDa spin filter to remove endogenous enzymes.[5]

  • Dilute samples as necessary to ensure the D-lactic acid concentration falls within the linear range of the assay.

3. Assay Procedure:

  • Prepare a standard curve by diluting the D-lactic acid standard according to the kit instructions.

  • Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.

  • Prepare a reaction mix by combining the assay buffer, enzyme mix, and substrate mix as per the kit protocol.

  • Add 50 µL of the reaction mix to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the absorbance at the appropriate wavelength.

4. Data Analysis:

  • Subtract the absorbance of the blank from all readings.

  • Plot the standard curve of absorbance versus D-lactic acid concentration.

  • Determine the concentration of D-lactic acid in the samples from the standard curve.

Conclusion

Both this compound tracer analysis and enzymatic assays are powerful tools for the quantification of D-lactic acid. The 13C tracer method coupled with LC-MS/MS offers superior sensitivity and the ability to perform metabolic flux analysis, making it ideal for detailed mechanistic studies. In contrast, enzymatic assays provide a more accessible, higher-throughput, and cost-effective solution for routine analysis and screening of a large number of samples. The choice between these methods should be guided by the specific research question, the required level of sensitivity, and the available resources.

References

A Comparative Guide: 13C vs. Deuterium (2H) Labeling for Lactic Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lactic acid metabolism is pivotal in understanding cellular bioenergetics, particularly in fields such as oncology, exercise physiology, and metabolic disorders. Stable isotope tracers, primarily those labeled with Carbon-13 (¹³C) or Deuterium (²H), are powerful tools for elucidating the intricate pathways of lactate production and consumption. This guide provides an objective comparison of ¹³C and deuterium labeling techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their specific research questions.

Principles of Isotopic Tracing in Lactate Metabolism

Stable isotope tracing involves the introduction of a labeled substrate, such as lactate, into a biological system. As the labeled lactate is metabolized, the isotope is incorporated into downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled products, providing insights into metabolic fluxes and pathway activities.

The choice between ¹³C and deuterium as the isotopic label is critical and depends on the specific metabolic pathways of interest, the analytical platform available, and the research question being addressed.

Quantitative Comparison of 13C vs. Deuterium Labeling

The following table summarizes the key quantitative and qualitative differences between 13C and deuterium labeling for studying lactic acid metabolism.

Feature13C Labeling2H (Deuterium) LabelingSupporting Evidence
Primary Use Metabolic Flux Analysis (MFA)Metabolic Imaging, Flux Analysis
Analytical Methods Mass Spectrometry (MS), NMR SpectroscopyNMR Spectroscopy, MS
Sensitivity Generally higher, especially with MSLower, particularly with NMR
Kinetic Isotope Effect (KIE) Minimal (kH/kD ≈ 1.042 for glucose to lactate)Can be significant (kH/kD can be >1.2)
Tracer Cost Can be high, especially for complex labelingGenerally more cost-effective for in vivo imaging
Label Retention High, as the carbon backbone is tracedSusceptible to loss through exchange reactions
Data Interpretation Well-established for MFACan be more complex due to label loss
In Vivo Imaging LimitedWell-suited for Deuterium Metabolic Imaging (DMI)

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is crucial for understanding the application of these tracers. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts.

Lactic Acid Metabolism Signaling Pathway

Lactate_Metabolism cluster_glycolysis Glycolysis cluster_fermentation Lactic Acid Fermentation cluster_mitochondria Mitochondrial Metabolism cluster_liver Hepatic Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PDH Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Cori Cycle Lactate->Pyruvate LDH Lactate->Pyruvate Cori Cycle

Caption: Overview of Lactic Acid Metabolism.

Experimental Workflow for Stable Isotope Tracing

Experimental_Workflow start Start: Experimental Design tracer Tracer Selection (13C-Lactate or 2H-Lactate) start->tracer system Biological System (Cell Culture or In Vivo Model) tracer->system infusion Tracer Administration (Infusion or Bolus) system->infusion sampling Sample Collection (Blood, Tissue) infusion->sampling extraction Metabolite Extraction sampling->extraction analysis Analytical Measurement (MS or NMR) extraction->analysis data Data Analysis (Isotopologue Distribution) analysis->data flux Metabolic Flux Calculation data->flux end End: Biological Interpretation flux->end

Caption: General Experimental Workflow for Isotope Tracing.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are representative protocols for ¹³C and ²H labeling studies of lactic acid metabolism.

Protocol 1: 13C-Lactate Infusion in Mice for Metabolic Flux Analysis

Objective: To quantify the contribution of lactate to the TCA cycle in vivo.

Materials:

  • [U-¹³C₃]Lactate

  • Saline solution (sterile)

  • Anesthesia (e.g., isoflurane)

  • Infusion pump and catheters

  • Blood collection tubes (EDTA-coated)

  • Liquid nitrogen

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions. Fast mice for 4-6 hours prior to the infusion.

  • Catheterization: Anesthetize the mouse and surgically implant a catheter into the jugular vein for tracer infusion.

  • Tracer Preparation: Prepare a sterile solution of [U-¹³C₃]Lactate in saline at a concentration of 100 mM.

  • Infusion: Administer a bolus of the tracer solution (e.g., 10 µL/g body weight) followed by a continuous infusion at a rate of 0.2 µL/g/min for 90 minutes to achieve isotopic steady state.

  • Sample Collection: At the end of the infusion period, collect blood via cardiac puncture into EDTA-coated tubes. Immediately quench metabolism by flash-freezing tissues of interest (e.g., liver, tumor) in liquid nitrogen.

  • Metabolite Extraction: Homogenize frozen tissues in a cold methanol/water/chloroform mixture to extract polar metabolites. Centrifuge to separate the polar and nonpolar phases.

  • LC-MS/MS Analysis: Analyze the polar extract using an LC-MS/MS system to determine the mass isotopologue distribution of TCA cycle intermediates.

  • Data Analysis: Correct the raw data for natural ¹³C abundance and calculate the fractional contribution of lactate to the TCA cycle.

Protocol 2: Deuterium-Lactate Tracing in Cell Culture

Objective: To monitor lactate uptake and conversion to other metabolites in cultured cells.

Materials:

  • [U-²H₄]Lactate

  • Cell culture medium (e.g., DMEM) without glucose or lactate

  • Cultured cells of interest

  • 6-well plates

  • Methanol (ice-cold)

  • NMR spectrometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.

  • Tracer Incubation: Replace the growth medium with a medium containing 10 mM [U-²H₄]Lactate.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), wash the cells with ice-cold PBS and then add ice-cold methanol to quench metabolism and extract intracellular metabolites.

  • Sample Preparation: Scrape the cells in methanol and transfer the cell lysate to a microcentrifuge tube. Centrifuge to pellet the cell debris.

  • NMR Analysis: Evaporate the methanol from the supernatant and reconstitute the metabolite extract in a deuterated buffer for NMR analysis. Acquire ¹H or ²H NMR spectra.

  • Data Analysis: Integrate the peaks corresponding to deuterated and non-deuterated metabolites to determine the extent of label incorporation over time.

Concluding Remarks

The choice between ¹³C and deuterium labeling for studying lactic acid metabolism is a critical decision that should be guided by the specific research objectives and available resources. ¹³C labeling, coupled with MS-based analysis, remains the gold standard for quantitative metabolic flux analysis due to its high sensitivity and the stability of the carbon backbone. Deuterium labeling, on the other hand, offers a powerful alternative for in vivo metabolic imaging and can provide unique insights into reaction kinetics, although careful consideration of kinetic isotope effects and label loss is necessary. By understanding the strengths and limitations of each technique, researchers can design more informative experiments to unravel the complexities of lactic acid metabolism in health and disease.

A Comparative Guide to Determining the Limit of Detection and Quantification for D-(-)-Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of D-(-)-Lactic acid. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, with a focus on methods utilizing D-(-)-Lactic acid-13C as an internal standard. The inclusion of a stable isotope-labeled internal standard, such as this compound, is a key strategy in advanced analytical techniques, particularly in mass spectrometry, to enhance accuracy, precision, and sensitivity by correcting for sample preparation variability and matrix effects.

Comparison of Analytical Methods

The choice of analytical method for D-(-)-Lactic acid quantification is critical and depends on the required sensitivity, selectivity, and the complexity of the sample matrix. This section compares the performance of common analytical techniques.

Data Presentation

The following table summarizes the performance characteristics of various methods for the determination of D-(-)-Lactic acid.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixNotes
LC-MS/MS with 13C Internal Standard 0.125 µmol/L[1]0.5 µmol/L[1]UrineHigh sensitivity and specificity.
LC-MS/MS with 13C Internal Standard 0.65 µmol/L (in plasma); 8.1 nmol/mmol creatinine (in urine)[2]Not explicitly stated, but quantification ranges are provided.Plasma, UrineDemonstrates applicability in different biological fluids.
LC-MS/MS (Chiral Separation) 0.4 mg/L[3]1.3 mg/L[3]UrineFocuses on the separation of D- and L-isomers.
Chiral-LC-MS 0.01 µg/mL0.033 µg/mLRuminal FluidSimultaneous quantification of short-chain fatty acids and D/L-lactate.[4]
Enzymatic UV Method 0.214 mg/LNot explicitly stated, but linearity is defined.GeneralA simpler, more accessible method, but with lower sensitivity.
HPLC with Fluorescence Detection 600 fmol (determination limit)Not explicitly stated.Biological SamplesRequires derivatization of the analyte.
Colorimetric Assay Not explicitly stated, but the useful range is 0.01 mM - 10 mM.0.01 mMSerum, Plasma, Cells, Culture MediaA rapid and easy-to-use kit-based method.

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are generalized protocols for determining the LOD and LOQ for D-(-)-Lactic acid analysis.

Protocol 1: LOD and LOQ Determination for LC-MS/MS Method with this compound Internal Standard

This protocol is based on the principles of method validation according to regulatory guidelines.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of D-(-)-Lactic acid and this compound in a suitable solvent (e.g., methanol/water).

  • Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma or urine) with known concentrations of D-(-)-Lactic acid.

  • Add a constant concentration of the this compound internal standard to all calibration standards and quality control (QC) samples.

2. Sample Preparation:

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma or urine samples.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Utilize a chiral column to separate D-(-)-Lactic acid from its L-(+)-isomer.

  • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Monitor the specific precursor-to-product ion transitions for both D-(-)-Lactic acid and this compound.

4. Determination of LOD and LOQ:

  • Method A: Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise (S/N) ratio for the analyte peak at the lowest concentration in the calibration curve.

    • The LOD is the concentration at which the S/N ratio is typically 3:1.

    • The LOQ is the concentration at which the S/N ratio is typically 10:1, with acceptable precision and accuracy.

  • Method B: Based on the Calibration Curve:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

    • Perform a linear regression analysis on the calibration data.

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where:

        • σ is the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line).

        • S is the slope of the calibration curve.

5. Validation:

  • The determined LOD and LOQ should be experimentally verified by analyzing multiple samples at these concentrations and confirming that the defined criteria (e.g., S/N ratio, precision, and accuracy) are met.

Protocol 2: LOD Determination for Enzymatic UV Method

1. Principle:

  • The assay is based on the specific oxidation of D-Lactic acid by D-lactate dehydrogenase, leading to the formation of NADH, which is measured spectrophotometrically at 340 nm.

2. Procedure:

  • Prepare a series of diluted D-Lactic acid standards in the appropriate buffer.

  • Prepare a blank sample containing only the buffer and reagents.

  • Add the D-lactate dehydrogenase enzyme to initiate the reaction.

  • Incubate for a specific time at a controlled temperature.

  • Measure the absorbance at 340 nm.

3. LOD Calculation:

  • The detection limit is typically calculated based on the absorbance difference between the sample and the blank. A common approach is to define the LOD as the concentration corresponding to an absorbance value that is three times the standard deviation of the blank measurement.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in determining the limits of detection and quantification.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_validation Validation stock Stock Solutions (Analyte & IS) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples lc_ms LC-MS/MS Analysis cal_standards->lc_ms qc_samples->lc_ms sample_prep Biological Sample (e.g., Plasma, Urine) extraction Extraction/ Cleanup sample_prep->extraction extraction->lc_ms peak_integration Peak Integration lc_ms->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve lod_loq_calc LOD & LOQ Calculation cal_curve->lod_loq_calc verification Experimental Verification lod_loq_calc->verification

Caption: Workflow for LOD/LOQ determination using LC-MS/MS.

LOD_LOQ_Logic cluster_main Approaches to Determine LOD & LOQ cluster_sn Signal-to-Noise Criteria cluster_cal Calibration Curve Formulas sn_ratio Signal-to-Noise Ratio lod_sn LOD ≈ 3:1 (S/N) sn_ratio->lod_sn loq_sn LOQ ≈ 10:1 (S/N) sn_ratio->loq_sn cal_curve Calibration Curve Method lod_cal LOD = 3.3 * (σ / S) cal_curve->lod_cal loq_cal LOQ = 10 * (σ / S) cal_curve->loq_cal

Caption: Common methods for calculating LOD and LOQ.

References

Interpreting 13C Labeling from D-(-)-Lactic Acid: A Comparative Guide for Metabolic Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, drug development, and life sciences, understanding the metabolic fate of different carbon sources is crucial. While 13C-labeled glucose and L-(+)-lactic acid are common tracers, the metabolic pathways of D-(-)-lactic acid are less understood and often of interest in specific pathological and physiological contexts, such as the gut microbiome's influence on host metabolism. This guide provides a framework for interpreting 13C labeling patterns from D-(-)-lactic acid tracer experiments, comparing its expected metabolic fate with that of the more common L-(+)-lactic acid and glucose.

Comparative Metabolic Fates of Carbon Tracers

The metabolic journey of a 13C-labeled substrate is dictated by the enzymatic machinery of the cell. D-(-)-lactic acid, L-(+)-lactic acid, and glucose enter central carbon metabolism at different points, leading to distinct labeling patterns in downstream metabolites.

TracerPrimary Entry Point into Central MetabolismKey Metabolic FatesExpected 13C Labeling Patterns in TCA Cycle
D-(-)-Lactic acid-13C Conversion to pyruvate via D-lactate dehydrogenase (D-LDH)Oxidation in the TCA cycle, potential for gluconeogenesis in specific tissues.Labeling of TCA cycle intermediates will depend on the activity of D-LDH. If efficiently converted to pyruvate, will produce M+2 or M+3 labeled intermediates.
L-(+)-Lactic acid-13C Conversion to pyruvate via L-lactate dehydrogenase (L-LDH)A major energy source, readily oxidized in the TCA cycle, and a gluconeogenic precursor.Robust labeling of TCA cycle intermediates (M+2 and M+3 citrate, etc.) is expected in many cell types.
Glucose-13C GlycolysisEnergy production via glycolysis and TCA cycle, pentose phosphate pathway, biosynthesis of nucleotides, amino acids, and lipids.M+2 acetyl-CoA from [U-13C6]glucose leads to M+2 citrate in the first turn of the TCA cycle.

Visualizing the Metabolic Pathways

The distinct entry points and subsequent metabolic routes of D-lactic acid, L-lactic acid, and glucose can be visualized to better understand the expected flow of 13C labels.

cluster_d_lactate D-(-)-Lactic Acid Metabolism cluster_l_lactate L-(+)-Lactic Acid Metabolism cluster_glucose Glucose Metabolism cluster_tca TCA Cycle d_lactate This compound d_ldh D-LDH d_lactate->d_ldh d_pyruvate Pyruvate-13C acetyl_coa Acetyl-CoA-13C d_pyruvate->acetyl_coa PDH d_ldh->d_pyruvate l_lactate L-(+)-Lactic acid-13C l_ldh L-LDH l_lactate->l_ldh l_pyruvate Pyruvate-13C l_pyruvate->acetyl_coa PDH l_ldh->l_pyruvate glucose Glucose-13C glycolysis Glycolysis glucose->glycolysis g_pyruvate Pyruvate-13C glycolysis->g_pyruvate g_pyruvate->acetyl_coa PDH citrate Citrate-13C acetyl_coa->citrate tca_intermediates Other TCA Intermediates-13C citrate->tca_intermediates tca_intermediates->acetyl_coa

Metabolic entry points of D-lactic acid, L-lactic acid, and glucose.

Experimental Protocol for 13C D-(-)-Lactic Acid Tracer Experiments

A robust experimental design is critical for accurately interpreting 13C labeling patterns. The following protocol outlines a typical workflow for a cell culture-based experiment.

1. Cell Culture and Tracer Incubation:

  • Culture cells of interest to mid-log phase in standard growth medium.

  • Prepare tracer medium by supplementing base medium with 13C-labeled D-(-)-lactic acid at a concentration relevant to the biological question (typically in the low mM range). Ensure the L-lactic acid concentration is minimized to avoid competitive effects.

  • Replace the standard medium with the tracer medium and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

  • Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or by lyophilization.

  • Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis. For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be required.

  • Perform chiral separation of D- and L-lactic acid to confirm the presence and quantify the labeling of the D-isomer. This is a critical step and can be achieved using a chiral chromatography column.

  • Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, amino acids).

4. Data Analysis and Interpretation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Calculate the fractional labeling of each metabolite at each time point.

  • Map the labeling patterns onto known metabolic pathways to infer the metabolic fate of D-(-)-lactic acid.

  • Compare the labeling patterns to those obtained from parallel experiments using 13C L-(+)-lactic acid or 13C glucose to highlight differences in metabolic routing.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a 13C D-(-)-lactic acid tracer experiment.

start Cell Culture tracer Incubate with 13C D-(-)-Lactic Acid start->tracer quench Quench Metabolism & Extract Metabolites tracer->quench analysis LC-MS/MS or GC-MS Analysis (with Chiral Separation) quench->analysis data Data Processing & Isotopomer Analysis analysis->data interpretation Metabolic Pathway Interpretation data->interpretation

Workflow for a 13C D-(-)-lactic acid tracer experiment.

Interpreting the Results

The key to interpreting 13C labeling patterns from D-(-)-lactic acid is to consider its unique enzymatic pathway. The presence and activity of D-lactate dehydrogenase will be the primary determinant of whether the 13C label from D-lactic acid can enter central carbon metabolism.

  • Significant labeling of pyruvate and TCA cycle intermediates would indicate active D-LDH and the utilization of D-lactic acid as a carbon source for energy production.

  • Minimal or no labeling in these downstream metabolites would suggest a lack of D-LDH activity or that D-lactic acid is metabolized through alternative, perhaps less characterized, pathways.

  • Comparison with L-(+)-lactic acid labeling will reveal the relative efficiency of D- versus L-lactate utilization. In most mammalian cells, L-lactic acid is expected to result in much more extensive and rapid labeling of central carbon metabolites.

By carefully designing and executing 13C D-(-)-lactic acid tracer experiments and comparing the results to those from more conventional tracers, researchers can gain valuable insights into the specific metabolic roles of this less-studied stereoisomer in health and disease.

How does D-(-)-Lactic acid-13C performance compare to other 13C-labeled substrates?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate 13C-labeled substrate is critical for accurately probing cellular metabolism. While 13C-glucose and 13C-glutamine are the workhorses of metabolic flux analysis, D-(-)-Lactic acid-13C is emerging as a valuable tool for investigating specific metabolic pathways and conditions. This guide provides an objective comparison of the performance of this compound with other common 13C-labeled substrates, supported by experimental data and detailed protocols.

Performance Comparison of 13C-Labeled Substrates

The performance of a 13C-labeled substrate is determined by its uptake, metabolic fate, and the analytical sensitivity to detect its incorporation into downstream metabolites. This section compares this compound to other commonly used tracers in key applications.

Hyperpolarized 13C Magnetic Resonance Imaging (MRI)

In the realm of in vivo metabolic imaging, hyperpolarized [1-13C]lactate has been compared with the more established [1-13C]pyruvate. These studies provide insights into the relative signal strength and metabolic conversion of these tracers.

SubstrateRelative Signal-to-Noise Ratio (SNR) of Injected SubstrateRelative SNR of 13C Bicarbonate (Metabolic Product)Key ApplicationReference
Hyperpolarized [1-13C]Lactate88 ± 4% (compared to [1-13C]Pyruvate)52 ± 19% (compared to [1-13C]Pyruvate)Cardiac Metabolic Imaging[1]
Hyperpolarized [1-13C]Pyruvate100% (Reference)100% (Reference)Cardiac and Cancer Metabolism Imaging[1]

The lower SNR of bicarbonate from hyperpolarized [1-13C]lactate is likely due to the additional enzymatic step required for its conversion to pyruvate before entering the tricarboxylic acid (TCA) cycle.[1] However, hyperpolarized lactate can be administered at higher, more physiological concentrations than pyruvate, offering a potential advantage in certain contexts.[1][2]

Metabolic Flux Analysis (MFA)

While direct comparative studies of this compound with 13C-glucose and 13C-glutamine in MFA are limited, an understanding of their distinct metabolic entry points allows for an indirect comparison of their utility.

SubstratePrimary Metabolic Pathway TracedKey Insights
This compoundD-lactate metabolism, mitochondrial respirationElucidates the role of D-lactate dehydrogenase and its contribution to the pyruvate pool and TCA cycle.[3]
[U-13C]GlucoseGlycolysis, Pentose Phosphate Pathway, TCA cycleProvides a global view of central carbon metabolism.
[U-13C]GlutamineTCA cycle (anaplerosis), amino acid metabolismTraces the contribution of glutamine to the TCA cycle and biosynthesis.

Metabolic Pathways and Experimental Workflows

The utility of a 13C-labeled substrate is defined by the metabolic pathways it enters. The following diagrams illustrate the metabolic fate of D-(-)-Lactic acid and a general workflow for a 13C tracing experiment.

cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion D-Lactic acid-13C_ext This compound D-Lactic acid-13C_cyt D-Lactic acid-13C D-Lactic acid-13C_ext->D-Lactic acid-13C_cyt MCT Pyruvate-13C_mito Pyruvate-13C D-Lactic acid-13C_cyt->Pyruvate-13C_mito MCT Pyruvate-13C_cyt Pyruvate-13C Methylglyoxal Methylglyoxal GLO1/GLO2 Glyoxalase System (GLO1/GLO2) Methylglyoxal->GLO1/GLO2 GLO1/GLO2->D-Lactic acid-13C_cyt Acetyl-CoA-13C Acetyl-CoA-13C Pyruvate-13C_mito->Acetyl-CoA-13C PDH D-LDH D-Lactate Dehydrogenase (D-LDH) Pyruvate-13C_mito->D-LDH TCA_Cycle TCA Cycle Acetyl-CoA-13C->TCA_Cycle D-LDH->Pyruvate-13C_mito

Metabolic fate of this compound.

Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Labeling 2. Isotopic Labeling (Incubate with 13C-Substrate) Cell_Culture->Labeling Quenching 3. Quenching & Metabolite Extraction Labeling->Quenching Analysis 4. Analytical Measurement (LC-MS or NMR) Quenching->Analysis Data_Analysis 5. Data Analysis (Isotopologue Distribution) Analysis->Data_Analysis Flux_Calculation 6. Metabolic Flux Calculation Data_Analysis->Flux_Calculation

General workflow for 13C metabolic tracer experiments.

Experimental Protocols

Protocol for 13C-D-Lactic Acid Tracing in Cultured Cancer Cells

This protocol outlines the key steps for a non-hyperpolarized 13C-D-lactic acid tracing experiment in a cancer cell line to investigate its mitochondrial metabolism.

1. Cell Culture and Media Preparation:

  • Culture cancer cells known to express D-lactate dehydrogenase (e.g., certain prostate cancer cell lines) in standard growth medium.[3]

  • Prepare a labeling medium by supplementing glucose-free and lactate-free RPMI 1640 with dialyzed fetal bovine serum, antibiotics, and a known concentration of [U-13C] D-(-)-Lactic acid (e.g., 10 mM).

2. Isotopic Labeling:

  • Seed cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%).

  • Remove the standard growth medium, wash the cells once with sterile phosphate-buffered saline (PBS).

  • Add the pre-warmed 13C-D-lactic acid labeling medium to the cells.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of 13C into downstream metabolites.

3. Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding a pre-chilled (-80°C) 80% methanol/20% water solution to the cells.

  • Scrape the cells in the cold methanol solution and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

  • Collect the supernatant containing the polar metabolites.

4. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a suitable chromatography method (e.g., HILIC) to separate polar metabolites.

  • Operate the mass spectrometer in negative ion mode to detect and quantify the mass isotopologues of TCA cycle intermediates and related amino acids.

5. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Calculate the mass isotopologue distributions (MIDs) for key metabolites to determine the fractional enrichment of 13C from this compound.

  • Use the MIDs to infer the activity of D-lactate dehydrogenase and the contribution of D-lactate to the TCA cycle.

Conclusion

This compound offers a unique tool for investigating specific aspects of cellular metabolism that are not readily accessible with more conventional tracers like 13C-glucose or 13C-glutamine. While its applications in metabolic flux analysis are still emerging, its ability to probe D-lactate-specific pathways, particularly in the context of cancer and mitochondrial function, makes it a valuable addition to the metabolic researcher's toolkit. The choice of tracer will ultimately depend on the specific biological question being addressed, with this compound being particularly suited for studies on the distinct roles of D-lactate in health and disease.

References

Illuminating Cellular Machinery: A Comparative Guide to Confirming Pathway Activity with 13C-Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount to unraveling disease mechanisms and developing targeted therapeutics. Stable isotope tracing, utilizing downstream 13C-labeled metabolites, offers a powerful lens to quantify the flux through these pathways, providing a dynamic view of cellular activity. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for confirming and quantifying pathway activity.

At the Crossroads of Metabolism: Choosing Your Analytical Path

The two primary analytical platforms for analyzing 13C-labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers a unique set of advantages and disadvantages, and the optimal choice depends on the specific research question, the metabolites of interest, and available resources.

Mass spectrometry, often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a highly sensitive method for detecting and quantifying metabolites.[1] NMR spectroscopy, on the other hand, provides detailed structural information and is inherently quantitative without the need for calibration curves for each metabolite.[2]

Quantitative Performance Comparison of Analytical Platforms

To facilitate an informed decision, the following table summarizes the key quantitative performance metrics of GC-MS, LC-MS, and NMR for the analysis of 13C-labeled metabolites.

FeatureGC-MSLC-MSNMR
Sensitivity High (picomole to femtomole)[1]Very High (sub-femtomole)Low (nanomole to micromole)[2]
Resolution High mass resolutionHigh to Ultra-High mass resolution[3]High spectral resolution
Mass Accuracy Good (<5 ppm with high-resolution instruments)Excellent (<1-5 ppm)[3]Not applicable (measures chemical shifts)
Quantitation Requires calibration curves for each analyteRequires calibration curves for each analyteInherently quantitative[2]
Throughput HighHighModerate
Sample Derivatization Often required for volatilityNot always requiredGenerally not required
Structural Information Limited to fragmentation patternsFragmentation patterns (MS/MS) provide structural cluesExcellent for detailed structural elucidation
Positional Isotope Analysis Possible with specific fragmentation analysisPossible with MS/MS, but can be complexExcellent for determining positional 13C enrichment[2]

Experimental Blueprint: A Step-by-Step Protocol for 13C-Labeling Studies

A well-designed and executed experimental protocol is critical for obtaining reliable and reproducible data. The following provides a generalized workflow for a typical 13C-labeling experiment in cultured mammalian cells.

Key Experimental Protocols

1. Cell Culture and Isotope Labeling:

  • Culture cells in a standard growth medium to the desired confluency (typically 70-80%).

  • Prepare a labeling medium by replacing the standard carbon source (e.g., glucose) with its 13C-labeled counterpart (e.g., [U-13C6]-glucose).

  • To achieve an isotopic steady state, switch the cells to the labeling medium and incubate for a duration determined by the turnover rate of the pathway of interest. For central carbon metabolism, this is often 24-48 hours.

2. Metabolite Quenching and Extraction:

  • Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically achieved by aspirating the labeling medium and adding a cold solvent mixture, such as 80% methanol, and placing the culture dish on dry ice.

  • After quenching, scrape the cells and collect the cell lysate.

  • Extract metabolites by a multi-step solvent extraction procedure (e.g., using methanol, chloroform, and water) to separate polar and non-polar metabolites.

3. Sample Analysis by MS or NMR:

  • Prepare the extracted metabolites for analysis. For GC-MS, this often involves derivatization to increase volatility. For LC-MS and NMR, samples are typically reconstituted in an appropriate solvent.

  • Analyze the samples using the chosen analytical platform to determine the mass isotopologue distribution (MID) of the targeted downstream metabolites.

4. Data Analysis and Interpretation:

  • Process the raw data to correct for the natural abundance of 13C and determine the fractional enrichment of each isotopologue.

  • The resulting MID data provides a quantitative measure of the contribution of the labeled substrate to the synthesis of downstream metabolites, thus confirming the activity of the metabolic pathway.

Visualizing the Flow: Pathways and Workflows

Central Carbon Metabolism: Tracing 13C through Glycolysis and the TCA Cycle

The following diagram illustrates the flow of 13C atoms from uniformly labeled glucose ([U-13C6]-glucose) through glycolysis and the Tricarboxylic Acid (TCA) cycle. The labeling patterns of the intermediates provide direct evidence of the pathway's activity.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose (6C) Glucose (6C) G6P (6C) G6P (6C) Glucose (6C)->G6P (6C) F6P (6C) F6P (6C) G6P (6C)->F6P (6C) F1,6BP (6C) F1,6BP (6C) F6P (6C)->F1,6BP (6C) DHAP (3C) DHAP (3C) F1,6BP (6C)->DHAP (3C) GAP (3C) GAP (3C) F1,6BP (6C)->GAP (3C) DHAP (3C)->GAP (3C) 1,3BPG (3C) 1,3BPG (3C) GAP (3C)->1,3BPG (3C) 3PG (3C) 3PG (3C) 1,3BPG (3C)->3PG (3C) 2PG (3C) 2PG (3C) 3PG (3C)->2PG (3C) PEP (3C) PEP (3C) 2PG (3C)->PEP (3C) Pyruvate (3C) Pyruvate (3C) PEP (3C)->Pyruvate (3C) Acetyl-CoA (2C) Acetyl-CoA (2C) Pyruvate (3C)->Acetyl-CoA (2C) Oxaloacetate (4C) Oxaloacetate (4C) Pyruvate (3C)->Oxaloacetate (4C) Anaplerosis Citrate (6C) Citrate (6C) Acetyl-CoA (2C)->Citrate (6C) Oxaloacetate (4C)->Citrate (6C) Isocitrate (6C) Isocitrate (6C) Citrate (6C)->Isocitrate (6C) alpha-KG (5C) alpha-KG (5C) Isocitrate (6C)->alpha-KG (5C) Succinyl-CoA (4C) Succinyl-CoA (4C) alpha-KG (5C)->Succinyl-CoA (4C) Succinate (4C) Succinate (4C) Succinyl-CoA (4C)->Succinate (4C) Fumarate (4C) Fumarate (4C) Succinate (4C)->Fumarate (4C) Malate (4C) Malate (4C) Fumarate (4C)->Malate (4C) Malate (4C)->Oxaloacetate (4C)

Caption: Flow of 13C from glucose through glycolysis and the TCA cycle.

A Generalized Experimental Workflow

The following diagram outlines the logical progression of a 13C metabolic flux analysis experiment, from initial cell culture to final data interpretation.

Experimental_Workflow Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Quenching Metabolite Quenching Isotope Labeling->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction Analytical Measurement Analytical Measurement Metabolite Extraction->Analytical Measurement Data Processing Data Processing Analytical Measurement->Data Processing Pathway Activity Confirmation Pathway Activity Confirmation Data Processing->Pathway Activity Confirmation

Caption: A generalized experimental workflow for 13C metabolic flux analysis.

Data-Driven Insights: Interpreting Mass Isotopologue Distributions

The primary quantitative output of a 13C-labeling experiment is the mass isotopologue distribution (MID) for each measured metabolite. The MID describes the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition). By analyzing the MIDs of downstream metabolites, researchers can deduce the relative contribution of the labeled substrate to their synthesis.

The following table provides an example of MID data for key metabolites in central carbon metabolism from cells cultured with [U-13C6]-glucose.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate 5.22.13.589.2---
Lactate 6.12.53.887.6---
Citrate 15.85.345.14.220.53.16.0
α-Ketoglutarate 20.17.210.325.437.0--
Malate 22.58.130.239.2---

M+n represents the isotopologue with 'n' 13C atoms. Data is hypothetical and for illustrative purposes.

In this example, the high abundance of M+3 pyruvate and lactate indicates significant glycolytic activity. The complex MID of citrate, with substantial M+2, M+4, and M+6 fractions, reflects the multiple turns of the TCA cycle and the condensation of labeled acetyl-CoA with both labeled and unlabeled oxaloacetate.

By employing the robust methodologies and analytical platforms detailed in this guide, researchers can confidently confirm and quantify metabolic pathway activity, paving the way for novel discoveries in disease biology and drug development.

References

Safety Operating Guide

Proper Disposal of D-(-)-Lactic acid-13C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of D-(-)-Lactic acid-13C, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound, a stable isotope-labeled compound, possesses chemical properties identical to its unlabeled counterpart. Therefore, its disposal is governed by the regulations for D-(-)-Lactic acid. While not radioactive, it is classified as a hazardous waste due to its potential corrosivity at high concentrations.

Essential Safety and Disposal Information

All chemical waste, including this compound, must be managed in accordance with federal, state, and local regulations.[1] Improper disposal can lead to significant environmental contamination and may result in substantial fines and penalties.[2] It is imperative to treat this compound as a hazardous waste from the moment it is designated for disposal.

Key Disposal Principles:
  • Hazardous Waste Classification: this compound waste should be classified as hazardous. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[2] Concentrated solutions of lactic acid can be corrosive.

  • Container Management: Use only appropriate, chemically compatible containers for waste storage, preferably plastic.[3] Containers must be in good condition, free from leaks, and equipped with secure, leak-proof closures.[2][4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Chemical abbreviations are not acceptable.[4][5]

  • Segregation and Storage: Store containers of this compound waste segregated from incompatible materials.[1][4] Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5]

  • Professional Disposal: Engage a licensed professional waste disposal service for the final disposal of this compound waste.[3] Never dispose of this chemical down the drain without proper neutralization and verification that it is permissible by local regulations.[1][3]

Quantitative Data for D-(-)-Lactic Acid

The following table summarizes key quantitative data for D-(-)-Lactic acid, which is essential for its proper handling and disposal.

PropertyValueSource
pKa 3.86PubChem
pH of 1M solution ~1.93 (calculated)N/A
pH of 0.1M solution ~2.43 (calculated)N/A
Corrosive pH Threshold (EPA) ≤ 2.0 or ≥ 12.5EPA
Recommended Neutralized pH Range for Drain Disposal 5.5 - 10.5ACS

Note: The pH values are calculated based on the pKa and are approximate. It is crucial to measure the actual pH of the waste solution before making any disposal decisions.

Detailed Disposal Protocol

This section outlines the step-by-step methodology for the disposal of this compound.

I. Waste Characterization and Segregation
  • Determine if the waste is hazardous: Based on its concentration, this compound waste may be classified as corrosive (pH ≤ 2.0). Any solution of this acid should be initially handled as hazardous waste.

  • Segregate the waste: Collect this compound waste in a dedicated, properly labeled container. Do not mix with other waste streams to avoid unintended chemical reactions.

II. On-site Neutralization (for dilute, non-contaminated solutions only)

For waste that is hazardous only due to its corrosive pH and does not contain other hazardous materials (e.g., heavy metals, toxic organics), neutralization may be an option prior to drain disposal, if permitted by your institution and local wastewater authority.

Materials:

  • Sodium bicarbonate (baking soda) or another suitable weak base.

  • pH meter or pH paper.

  • Appropriate Personal Protective Equipment (PPE): chemical splash goggles, gloves, and a lab coat.

  • Stir bar and stir plate.

  • A larger container for the neutralization reaction.

Procedure:

  • Work in a well-ventilated area , such as a fume hood.

  • Dilute the acid: If the concentration of the lactic acid solution is high, it is recommended to first dilute it to less than 5% by slowly adding the acid to a large volume of cold water. Never add water to the acid.

  • Prepare the neutralizing agent: Prepare a dilute solution of the weak base.

  • Slowly add the base: While stirring the diluted lactic acid solution, slowly add the basic solution. This process can generate heat, so proceed with caution.

  • Monitor the pH: Continuously monitor the pH of the solution.

  • Target pH: Continue adding the base until the pH of the solution is within the neutral range acceptable for drain disposal in your jurisdiction (typically between 5.5 and 10.5).

  • Final Disposal: Once the solution is neutralized and confirmed to be within the acceptable pH range, it may be permissible to pour it down the drain with a copious amount of water, in accordance with local regulations.

III. Disposal via Licensed Waste Management

For concentrated solutions, solutions contaminated with other hazardous materials, or if on-site neutralization is not feasible or permitted, the following procedure must be followed:

  • Ensure proper packaging and labeling: The waste container must be securely sealed and accurately labeled as "Hazardous Waste" with the full chemical name.

  • Store safely: Keep the container in a designated Satellite Accumulation Area until it is collected.

  • Schedule a pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated is_corrosive Is the pH of the solution ≤ 2.0? is_contaminated->is_corrosive No professional_disposal Dispose as Hazardous Waste via Licensed Professional Service is_contaminated->professional_disposal Yes neutralization_allowed Is on-site neutralization permitted by local regulations? is_corrosive->neutralization_allowed Yes is_corrosive->professional_disposal No neutralize Perform Neutralization Protocol neutralization_allowed->neutralize Yes neutralization_allowed->professional_disposal No check_ph Verify pH is within acceptable range (e.g., 5.5-10.5) neutralize->check_ph drain_disposal Dispose down the drain with copious amounts of water check_ph->drain_disposal Yes check_ph->professional_disposal No end Disposal Complete drain_disposal->end professional_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-(-)-Lactic acid-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of D-(-)-Lactic acid-13C, a stable isotope-labeled compound. Adherence to these protocols will ensure safe laboratory practices and prevent contamination, thereby preserving the quality of your experimental outcomes.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. Stable isotope-labeled compounds share the same chemical properties as their unlabeled counterparts; therefore, the primary hazards are associated with the inherent characteristics of lactic acid.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.[1][3]Protects against splashes and aerosols, preventing serious eye damage.[4][5]
Hand Protection Chemically resistant, powder-free nitrile gloves.[1][6] Inspect gloves for integrity before each use.Prevents skin contact and potential irritation or burns.[3][4] Powder-free gloves minimize the risk of sample contamination.[6]
Body Protection A clean lab coat or other protective clothing.[1][6]Shields skin from accidental spills and contact.[3]
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working in a poorly ventilated area.Lactic acid is not highly volatile, but aerosols can be generated. Engineering controls are the preferred method of exposure reduction.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for both safety and the prevention of isotopic dilution or contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • The recommended storage temperature for the solid compound is often refrigerated (e.g., 4°C) for long-term stability.[1]

2. Preparation and Handling:

  • All handling of the powdered compound should ideally be conducted in a designated clean workspace, such as a chemical fume hood or a laminar flow hood, to prevent aerosolization and contamination.[1][6]

  • Before handling, ensure the workspace is clean. Wipe down all surfaces and equipment with 70% ethanol.[6][7]

  • Use dedicated, clean spatulas and weighing instruments. Clean all equipment before and after use.[7]

  • When preparing solutions, add the acid to the solvent slowly.

3. Experimental Use:

  • Wear the appropriate PPE at all times.

  • Change gloves frequently, especially after handling the compound or before touching common surfaces.[6]

  • Keep containers of this compound closed when not in use to prevent contamination and absorption of moisture.[3]

  • Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly after handling the compound.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to comply with regulations and protect the environment.

  • Waste Identification: All waste containing this compound should be considered chemical waste.

  • Collection:

    • Collect liquid waste in a designated, labeled, and sealed container. The container should be compatible with acidic waste.

    • Solid waste, such as contaminated pipette tips and empty containers, should be collected in a separate, clearly labeled hazardous waste container.

  • Treatment and Disposal:

    • Depending on local regulations, acidic waste may need to be neutralized before disposal.[8]

    • Dispose of all waste through your institution's hazardous waste management program.[9] Do not pour down the drain.[8][10]

    • Contaminated packaging should be disposed of as unused product.[9]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from initial receipt to final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal A Receive Shipment B Inspect Container A->B C Store in Cool, Dry, Ventilated Area B->C D Don Appropriate PPE C->D Retrieve for Use E Prepare Clean Workspace (Fume Hood) D->E F Weigh/Handle Compound E->F G Conduct Experiment F->G H Segregate Waste (Solid/Liquid) G->H Generate Waste I Label Hazardous Waste Containers H->I J Dispose via Institutional Protocol I->J

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.